6,8-Dibromoimidazo[1,2-b]pyridazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-dibromoimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBQQFUSXNTPKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CC(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to 6,8-Dibromoimidazo[1,2-b]pyridazine: Properties, Synthesis, and Applications in Drug Discovery
The imidazo[1,2-b]pyridazine nucleus is a prominent heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1] This distinction is attributed to its rigid, planar structure and the strategic placement of nitrogen atoms, which allow for a wide range of interactions with various biological targets.[1] The versatility of this core is exemplified by the FDA-approved multi-kinase inhibitor ponatinib, used in the treatment of chronic myeloid leukemia (CML), which features the imidazo[1,2-b]pyridazine moiety.[2][3][4]
Within this important class of compounds, this compound emerges as a cornerstone intermediate. Its two bromine atoms serve as highly versatile synthetic handles, enabling extensive chemical modifications through modern cross-coupling reactions. This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and significant applications of this compound for researchers, scientists, and professionals in the field of drug development.
Core Chemical and Physical Properties
This compound is a key building block for creating libraries of substituted imidazo[1,2-b]pyridazine derivatives for screening and optimization in drug discovery programs.
| Property | Data | Source(s) |
| CAS Number | 1206487-36-6 | [5] |
| Molecular Formula | C₆H₃Br₂N₃ | N/A |
| Molecular Weight | 276.92 g/mol | N/A |
| Appearance | Off-white to light-colored solid | [6] |
| Storage Temperature | 2-8°C, Inert atmosphere | [5][6] |
graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];N1 [label="N", pos="0,1.5!"]; N2 [label="N", pos="0.87,0!"]; N3 [label="N", pos="-0.87,0!"]; C1 [label="C", pos="-1.73,1.5!"]; C2 [label="C", pos="-2.6,0!"]; C3 [label="C", pos="-1.73,-1.5!"]; C4 [label="C", pos="1.73,-1.5!"]; C5 [label="C", pos="2.6,0!"]; C6 [label="C", pos="1.73,1.5!"];
Br1 [label="Br", pos="-3.47,-1.5!"]; Br2 [label="Br", pos="3.47,1.5!"];
H1 [label="H", pos="-2.23,2.0!"]; H2 [label="H", pos="3.1,0!"]; H3 [label="H", pos="2.23,-2.0!"];
// Imidazole Ring N1 -- C6; C6 -- C5; C5 -- N2; N2 -- C4; C4 -- N1;
// Pyridazine Ring N1 -- C1; C1 -- C2; C2 -- C3; C3 -- N3; N3 -- N2;
// Double bonds edge [style=bold, color="#202124"]; C1 -- C2 [style=double]; C3 -- N3 [style=double]; C4 -- C5 [style=double]; C6 -- N1 [style=double]; N2 -- C4 [style=double];
// Bromine attachments C2 -- Br1; C6 -- Br2;
// Hydrogen attachments C1 -- H1; C5 -- H2; C4 -- H3; }
Caption: Chemical structure of this compound.
Spectroscopic Profile: Characterization and Analysis
While specific, detailed spectra for this compound are not widely published in commercial databases, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[7][8][9]
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Each signal would correspond to the single protons at the C2, C3, and C7 positions of the heterocyclic core. The exact chemical shifts and coupling constants would depend on the solvent used.
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum would display six signals corresponding to the six carbon atoms of the imidazo[1,2-b]pyridazine ring. The carbons directly bonded to the electronegative bromine atoms (C6 and C8) would be significantly shifted downfield.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with the molecular ion peaks (M+, M+2, M+4) being the most prominent feature, confirming the compound's elemental composition.
Synthesis and Chemical Reactivity
Synthetic Pathway
The synthesis of the imidazo[1,2-b]pyridazine backbone is typically achieved through a condensation reaction between a 3-aminopyridazine derivative and an α-haloketone or its equivalent.[10][11] For this compound, a plausible route involves the cyclization of a dibrominated aminopyridazine with a suitable two-carbon synthon.
Caption: Generalized synthetic workflow for the imidazo[1,2-b]pyridazine core.
Reactivity and Synthetic Utility
The true value of this compound for medicinal chemists lies in its reactivity. The bromine atoms at the C6 and C8 positions are excellent leaving groups, making them ideal sites for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions.[12]
This reactivity allows for the systematic and regioselective introduction of a vast array of chemical functionalities, which is fundamental to Structure-Activity Relationship (SAR) studies. Key transformations include:
-
Suzuki-Miyaura Coupling: Introduction of aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with various amines.[13]
-
Sonogashira Coupling: Introduction of alkyne moieties.
-
Heck Coupling: Formation of C-C bonds with alkenes.
Caption: Reactivity and key cross-coupling reactions of the scaffold.
Applications in Drug Discovery and Development
The imidazo[1,2-b]pyridazine scaffold has been successfully leveraged to develop therapeutics for a wide range of diseases.[3] Its derivatives have demonstrated potent biological activities, including:
-
Anticancer Agents: Primarily as kinase inhibitors targeting enzymes like CDK12/13, TRK, and VEGFR2.[1][14] The ability to modify the scaffold at multiple positions allows for fine-tuning of selectivity and potency against specific cancer-related targets.
-
Anti-inflammatory and Autoimmune Diseases: Compounds based on this core have been developed as orally active inhibitors of Tyrosine Kinase 2 (Tyk2), which plays a key role in autoimmune and inflammatory signaling pathways.[15]
-
Neurological Disorders: Certain derivatives have been synthesized and evaluated as potential imaging agents for detecting β-amyloid plaques in the brain, a hallmark of Alzheimer's disease.[1][10]
-
Anti-infective Agents: The scaffold has been explored for the development of novel antibacterial, antiviral, and antiparasitic drugs.[3][13]
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a self-validating, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction using this compound as the starting material. The causality behind each step is explained to provide field-proven insight.
Objective: To synthesize a C6-arylated derivative of 8-bromoimidazo[1,2-b]pyridazine.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
Procedure:
-
Inert Atmosphere Preparation:
-
Step: Add this compound, the arylboronic acid, and the base to a flame-dried reaction flask equipped with a magnetic stir bar.
-
Causality: The use of a flame-dried flask and subsequent purging with an inert gas (Argon or Nitrogen) is critical. Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen and moisture, which can lead to catalyst deactivation and significantly lower reaction yields.
-
-
Reagent Dissolution and Degassing:
-
Step: Add the anhydrous solvent mixture to the flask. Seal the flask and degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using a freeze-pump-thaw cycle (3 repetitions).
-
Causality: Degassing is a crucial step to remove dissolved oxygen from the solvent. This ensures the longevity and catalytic activity of the palladium species throughout the reaction, preventing oxidative side reactions.
-
-
Catalyst Addition:
-
Step: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
-
Causality: Adding the catalyst last and under an inert atmosphere prevents its premature degradation before the catalytic cycle can begin.
-
-
Reaction Execution:
-
Step: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitored by TLC or LC-MS, usually 4-24 hours).
-
Causality: Heat provides the necessary activation energy for the catalytic cycle (oxidative addition, transmetalation, reductive elimination). Vigorous stirring ensures homogeneity, which is vital for efficient reaction kinetics in a heterogeneous mixture (solid base in liquid solvent).
-
-
Work-up and Purification:
-
Step: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Causality: The aqueous work-up removes the inorganic base and boronic acid byproducts. Drying the organic layer is essential before solvent removal to prevent contamination of the final product with water.
-
-
Purification:
-
Step: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient).
-
Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products, yielding the pure C6-arylated compound for subsequent characterization and biological evaluation.
-
References
- 1. 6,8-Dichloroimidazo[1,2-b]pyridazine | 1161847-29-5 | Benchchem [benchchem.com]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 1206487-36-6 [chemicalbook.com]
- 6. CAS 1159977-65-7|6-Bromoimidazo[1,2-B]Pyridazine [rlavie.com]
- 7. 6,8-DIBROMOIMIDAZO[1,2-A]PYRAZINE(63744-22-9) 1H NMR spectrum [chemicalbook.com]
- 8. 3-BROMOIMIDAZO[1,2-A]PYRAZINE(57948-41-1) 1H NMR spectrum [chemicalbook.com]
- 9. Pyridazine(289-80-5) 1H NMR [m.chemicalbook.com]
- 10. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. prepchem.com [prepchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 6,8-Dibromoimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,8-Dibromoimidazo[1,2-b]pyridazine is a halogenated heterocyclic compound belonging to a class of molecules that has garnered significant interest in medicinal chemistry. The imidazo[1,2-b]pyridazine scaffold is a key pharmacophore found in a variety of biologically active agents, including kinase inhibitors and compounds targeting neurodegenerative diseases.[1][2] This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound (CAS No. 1206487-36-6), offering insights into its molecular structure, synthesis, and expected properties. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established knowledge of the imidazo[1,2-b]pyridazine ring system and data from closely related analogs to provide a robust predictive analysis for researchers.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine system is a fused bicyclic heterocycle that is isosteric with purine. This structural feature allows it to interact with a wide range of biological targets.[1] The core structure consists of an imidazole ring fused to a pyridazine ring, and its derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1][2] The positions on the ring system are numbered in a standardized manner, which is crucial for the unambiguous identification of substituted derivatives.
Figure 1. Numbering of the Imidazo[1,2-b]pyridazine ring system.
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
A likely precursor for the synthesis of this compound would be 3-amino-4,6-dibromopyridazine. This intermediate could then be reacted with a suitable two-carbon synthon, such as bromoacetaldehyde or a protected equivalent, to construct the fused imidazole ring.
Figure 2. Proposed synthesis of this compound.
Experimental Protocol (Hypothetical):
-
To a solution of 3-amino-4,6-dibromopyridazine in a suitable solvent (e.g., ethanol or DMF), add an equimolar amount of bromoacetaldehyde dimethyl acetal.
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a mild base such as sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Structural Characterization (Predicted)
The definitive structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the imidazo[1,2-b]pyridazine core. The chemical shifts will be influenced by the electron-withdrawing bromine atoms. Based on data for the parent imidazo[1,2-b]pyridazine, the protons at positions 2 and 3 would appear as doublets, and the proton at position 7 would be a singlet.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals for the carbon atoms of the bicyclic system. The carbons bearing the bromine atoms (C6 and C8) would exhibit chemical shifts significantly downfield compared to the unsubstituted parent compound.[4]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₆H₃Br₂N₃) by providing a highly accurate mass measurement. The mass spectrum would also show a characteristic isotopic pattern due to the presence of two bromine atoms.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the heterocyclic system, and C-Br stretching.
Physicochemical Properties
Direct experimental data for the physicochemical properties of this compound are not available. The following table summarizes the known information and provides predicted values based on its structure and data from related compounds.
| Property | Value | Source/Basis |
| CAS Number | 1206487-36-6 | [5][6] |
| Molecular Formula | C₆H₃Br₂N₃ | [6] |
| Molecular Weight | 276.92 g/mol | [6] |
| Appearance | Predicted to be a solid at room temperature | Analogy to other halogenated heterocycles |
| Melting Point | Not available (Predicted to be elevated due to molecular weight and symmetry) | - |
| Boiling Point | Not available (Likely to decompose before boiling at atmospheric pressure) | - |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO and DMF | General characteristics of similar heterocyclic compounds |
| Storage | 2-8 °C, under an inert atmosphere | [6] |
Chemical Reactivity and Stability
The two bromine atoms on the pyridazine ring of this compound are expected to be the primary sites of chemical reactivity. These positions are susceptible to various transition-metal-catalyzed cross-coupling reactions, which are powerful tools for the functionalization of heterocyclic systems.[7]
Cross-Coupling Reactions
The bromine atoms can serve as handles for introducing a wide variety of substituents through reactions such as:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.[2]
These reactions would allow for the synthesis of a diverse library of 6,8-disubstituted imidazo[1,2-b]pyridazine derivatives for structure-activity relationship (SAR) studies in drug discovery.
Figure 3. Potential functionalization of this compound.
Stability
This compound is expected to be a stable compound under standard laboratory conditions. However, like many halogenated aromatic compounds, it may be sensitive to light and should be stored in a cool, dark place. The recommended storage condition is at 2-8 °C under an inert atmosphere.[6]
Potential Applications in Drug Discovery
The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of this scaffold have shown a wide range of biological activities. The introduction of bromine atoms at the 6 and 8 positions provides valuable handles for synthetic diversification, allowing for the exploration of the chemical space around this core.
Potential therapeutic areas for derivatives of this compound include:
-
Oncology: As inhibitors of various kinases.[8]
-
Neurodegenerative Diseases: As ligands for β-amyloid plaques.[3]
-
Infectious Diseases: Exhibiting antibacterial and antiparasitic activities.[1][2]
-
Inflammatory Diseases: Through the inhibition of inflammatory mediators.[8]
Conclusion
This compound is a promising, yet underexplored, building block for the synthesis of novel bioactive compounds. While direct experimental data on its physicochemical properties are currently scarce, this guide provides a comprehensive overview based on the established chemistry of the imidazo[1,2-b]pyridazine ring system and data from related analogs. The synthetic versatility offered by the two bromine substituents makes this compound a valuable tool for medicinal chemists and drug discovery professionals seeking to develop new therapeutic agents. Further research into the synthesis and characterization of this molecule is warranted to fully unlock its potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-b]pyridazine(766-55-2) 13C NMR spectrum [chemicalbook.com]
- 5. This compound | 1206487-36-6 [chemicalbook.com]
- 6. 1206487-36-6|this compound|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6,8-Dibromoimidazo[1,2-b]pyridazine: A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Imidazo[1,2-b]pyridazine Core and the Strategic Importance of the 6,8-Dibromo Derivative
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2][3] This heterocyclic system is the foundation for numerous compounds with diverse therapeutic applications, including anti-inflammatory, antibacterial, anticancer, antiparasitic, and antiviral agents.[2][3] The clinical success of the multi-kinase inhibitor Ponatinib, which features this core structure, has further fueled interest in exploring the vast chemical space offered by imidazo[1,2-b]pyridazine derivatives.[2][3]
This guide focuses on a key derivative: 6,8-Dibromoimidazo[1,2-b]pyridazine (CAS Number: 1206487-36-6) . The strategic placement of two bromine atoms on the pyridazine ring transforms this molecule into a highly versatile building block for drug discovery. These bromine atoms serve as reactive handles for a variety of metal-catalyzed cross-coupling reactions, enabling the systematic and targeted diversification of the core structure to optimize potency, selectivity, and pharmacokinetic properties of novel drug candidates.[4][5]
This document provides a comprehensive technical overview of this compound, including its synthesis, chemical properties, reactivity, and its significant potential in the development of next-generation therapeutics.
Physicochemical Properties and Structural Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 1206487-36-6 | [6] |
| Molecular Formula | C₆H₃Br₂N₃ | [6] |
| Molecular Weight | 276.92 g/mol | [6] |
| Appearance | Expected to be a solid | General Knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | General Knowledge |
Synthesis and Manufacturing: A Step-by-Step Approach
The synthesis of this compound is achieved through a classical condensation reaction, a cornerstone of heterocyclic chemistry. The primary starting material is 4,6-dibromopyridazin-3-amine .
General Synthetic Pathway
The formation of the imidazo[1,2-b]pyridazine ring system typically involves the reaction of a 3-aminopyridazine derivative with an α-haloketone or its equivalent.[7] In the case of this compound, the reaction proceeds as follows:
Caption: General synthetic route to this compound.
Detailed Experimental Protocol (Exemplary)
Reaction: Condensation of 4,6-dibromopyridazin-3-amine with bromoacetaldehyde (generated in situ or from a protected form).
Materials:
-
4,6-dibromopyridazin-3-amine
-
Bromoacetaldehyde dimethyl acetal (or 2-bromo-1,1-diethoxyethane)
-
Hydrobromic acid (48%) or other strong acid
-
Sodium bicarbonate or other suitable base
-
Ethanol or other suitable solvent
Step-by-Step Procedure:
-
Generation of Bromoacetaldehyde: In a round-bottom flask, bromoacetaldehyde dimethyl acetal is hydrolyzed by heating with an aqueous acid (e.g., HBr). This in situ generation is often preferred due to the instability of free bromoacetaldehyde.
-
Reaction Mixture Preparation: The acidic solution containing the generated bromoacetaldehyde is cooled and diluted with a suitable solvent such as ethanol.
-
Neutralization and Addition of Amine: The solution is carefully neutralized with a base like sodium bicarbonate until effervescence ceases. To this mixture, 4,6-dibromopyridazin-3-amine is added.
-
Condensation and Cyclization: The reaction mixture is heated to reflux and stirred for several hours to facilitate the condensation of the amine with the aldehyde, followed by intramolecular cyclization to form the imidazo[1,2-b]pyridazine ring system.
-
Work-up and Purification: After cooling, the reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Trustworthiness of the Protocol: This protocol is based on well-established chemical transformations for the synthesis of the imidazo[1,2-b]pyridazine core. The use of a protected form of bromoacetaldehyde and its in situ generation is a standard and reliable technique. The work-up and purification steps are conventional methods in organic synthesis, ensuring the isolation of a pure product.
Expected Spectroscopic Characterization
Authentic spectral data is crucial for the unambiguous identification of a synthesized compound. While specific spectra for this compound were not found in the searched literature, the following are expected characteristics based on the analysis of closely related analogs.[1][10][11][12][13]
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing signals in the aromatic region corresponding to the protons on the imidazole and pyridazine rings. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atoms and the nitrogen atoms in the heterocyclic system.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the carbon atoms of the bicyclic core. The carbons bearing the bromine atoms (C6 and C8) will exhibit chemical shifts characteristic of carbons attached to a halogen.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (276.92 g/mol ). A characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio for M, M+2, and M+4 peaks) will be a key diagnostic feature.
Reactivity and Synthetic Potential: A Gateway to Novel Analogs
The true value of this compound lies in its potential as a scaffold for further chemical modification. The two bromine atoms at positions 6 and 8 are excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies.
Key Cross-Coupling Reactions
Caption: Key cross-coupling reactions of this compound.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling with boronic acids or esters.[5][14][15][16] This is a powerful method for introducing aryl and heteroaryl substituents at the 6 and 8 positions, which can be crucial for modulating target binding and physicochemical properties.
-
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling with a wide variety of primary and secondary amines.[17][18][19][20][21] This is particularly useful for introducing functionalities that can act as hydrogen bond donors or acceptors, or for attaching linkers to other molecular fragments.
-
Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon triple bonds by coupling with terminal alkynes.[22][23][24][25] The resulting alkynyl-substituted imidazopyridazines can serve as precursors for further transformations or as key structural elements in their own right.
The differential reactivity of the bromine atoms at the 6 and 8 positions may also allow for selective, stepwise functionalization, further expanding the synthetic possibilities.
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-b]pyridazine scaffold is a well-established pharmacophore.[2][3] Derivatives have shown promise in a multitude of therapeutic areas:
-
Oncology: As inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and tyrosine kinases.[26]
-
Neurodegenerative Diseases: As ligands for β-amyloid plaques, with potential applications in the diagnosis and treatment of Alzheimer's disease.[7]
-
Infectious Diseases: Exhibiting activity against a range of pathogens, including viruses, bacteria, and parasites.[3]
-
Inflammatory Diseases: By modulating inflammatory pathways.[23]
This compound serves as an ideal starting point for the exploration of these and other therapeutic applications. By leveraging the cross-coupling reactions described above, medicinal chemists can rapidly generate libraries of novel compounds for biological screening.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for drug discovery. Its straightforward synthesis and the presence of two reactive bromine atoms provide a robust platform for the creation of diverse molecular libraries. The proven therapeutic potential of the imidazo[1,2-b]pyridazine core, combined with the synthetic flexibility offered by the 6,8-dibromo substitution pattern, makes this compound a critical tool for researchers and scientists dedicated to the development of novel and effective medicines. Future research will likely focus on the development of selective functionalization methodologies for the 6 and 8 positions and the exploration of the biological activity of the resulting novel chemical entities.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 6,8-Dibromoimidazo[1,2-a]pyrazine | C6H3Br2N3 | CID 15025843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Imidazo[1,2-b]pyridazine(766-55-2) 13C NMR [m.chemicalbook.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. researchgate.net [researchgate.net]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. researchgate.net [researchgate.net]
- 26. WO2007025540A3 - Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments - Google Patents [patents.google.com]
Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6,8-Dibromoimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including kinase inhibition and anticancer properties.[1][2] The precise substitution pattern on this bicyclic ring system is critical for its pharmacological activity, making unambiguous structure determination an essential aspect of drug discovery and development. This in-depth technical guide provides a comprehensive workflow for the structure elucidation of a novel derivative, 6,8-Dibromoimidazo[1,2-b]pyridazine. As a Senior Application Scientist, this guide moves beyond a simple recitation of techniques, delving into the causality behind experimental choices and emphasizing a self-validating system of protocols to ensure scientific integrity.
I. The Strategic Approach to Structure Elucidation
Caption: The integrated workflow for the structure elucidation of this compound.
II. Sample Origin: A Plausible Synthetic Route
The journey of structure elucidation begins with the synthesis of the target molecule. While various methods exist for the synthesis of the imidazo[1,2-b]pyridazine core, a common and effective approach involves the condensation of a 3-aminopyridazine derivative with an α-haloketone.[2] For the synthesis of this compound, a plausible route is outlined below. The rationale for this proposed synthesis is based on established reactivity patterns of the imidazo[1,2-b]pyridazine scaffold, where electrophilic substitution, such as bromination, is a common functionalization strategy.
Proposed Synthesis of this compound:
Caption: A plausible synthetic pathway to this compound.
Experimental Protocol: Synthesis of this compound (Hypothetical)
-
Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine.
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol, add bromoacetaldehyde (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a mild base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-chloroimidazo[1,2-b]pyridazine.
-
-
Step 2: Bromination of 6-Chloroimidazo[1,2-b]pyridazine.
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Add N-bromosuccinimide (NBS) (2.2 eq) portion-wise at room temperature. The use of a slight excess of the brominating agent ensures complete reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and neutralize with a base.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
III. Spectroscopic Analysis: Deciphering the Connectivity
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment and connectivity of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial, with 2D techniques like COSY and HSQC providing definitive assignments.
Predicted ¹H and ¹³C NMR Data for this compound
Due to the absence of experimental data for the target molecule, the following table presents predicted chemical shifts based on computational models and data from analogous halogenated imidazo[1,2-b]pyridazines.[3][4][5][6]
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| H-2 | 8.1 - 8.3 | 120 - 125 | Electron-withdrawing effect of the adjacent nitrogen and bromine at C-8. |
| H-3 | 7.7 - 7.9 | 115 - 120 | Influenced by the adjacent nitrogen and bromine at C-6. |
| H-7 | 7.9 - 8.1 | 125 - 130 | Downfield shift due to the adjacent bromine at C-8 and nitrogen. |
| C-2 | - | 120 - 125 | - |
| C-3 | - | 115 - 120 | - |
| C-6 | - | 110 - 115 | Direct attachment of bromine causes a significant upfield shift. |
| C-7 | - | 125 - 130 | - |
| C-8 | - | 115 - 120 | Direct attachment of bromine causes a significant upfield shift. |
| C-8a | - | 140 - 145 | Bridgehead carbon adjacent to nitrogen. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Observe the chemical shifts, integration, and coupling patterns of the aromatic protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all carbon atoms.
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for confirming the connectivity of the bicyclic system and the positions of the bromine atoms.
-
B. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to be characterized by absorptions corresponding to C-H and C=N stretching and bending vibrations within the aromatic heterocyclic system.
Expected IR Absorptions
| Wavenumber (cm⁻¹) | Vibration |
| 3100 - 3000 | Aromatic C-H stretching |
| 1650 - 1500 | C=C and C=N stretching in the aromatic rings |
| 1200 - 1000 | C-N stretching |
| Below 800 | C-Br stretching |
IV. Mass Spectrometry: Confirming the Molecular Formula and Fragmentation
High-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular formula of a compound. For this compound, the presence of two bromine atoms will result in a characteristic isotopic pattern in the mass spectrum.
Isotopic Pattern of Dibrominated Compounds
Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.[7][8] Consequently, a compound containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 1:2:1.[9][10]
Caption: The characteristic 1:2:1 isotopic pattern for a dibrominated compound in mass spectrometry.
Predicted Mass Spectrometry Data for C₆H₃Br₂N₃
-
Exact Mass: 274.8799
-
Molecular Weight: 276.92
-
Expected Isotopic Peaks (m/z):
-
M (⁷⁹Br, ⁷⁹Br): 274.88
-
M+2 (⁷⁹Br, ⁸¹Br): 276.88
-
M+4 (⁸¹Br, ⁸¹Br): 278.88
-
Fragmentation Analysis
Electron impact (EI) ionization is expected to induce fragmentation of the imidazo[1,2-b]pyridazine ring. Common fragmentation pathways for such heterocyclic systems involve the loss of small neutral molecules like HCN, N₂, and cleavage of the C-Br bonds.[11][12] The fragmentation pattern can provide further structural confirmation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electron impact (EI) for fragmentation analysis or electrospray ionization (ESI) for soft ionization to primarily observe the molecular ion.
-
Analysis: Acquire a high-resolution mass spectrum to determine the exact mass and confirm the elemental composition. Analyze the isotopic cluster of the molecular ion to confirm the presence of two bromine atoms. If using a fragmentation technique, analyze the major fragment ions to corroborate the proposed structure.
V. Unambiguous Structure Determination: Single-Crystal X-ray Diffraction
While the combination of NMR and MS provides strong evidence for the structure of this compound, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of its three-dimensional structure, including the precise positions of the bromine atoms.[13][14][15][16][17]
Rationale for X-ray Crystallography
For a novel compound, particularly one with potential pharmaceutical applications, obtaining a crystal structure is the gold standard for structure verification. It provides precise bond lengths, bond angles, and intermolecular interactions, which can be invaluable for understanding its chemical properties and for structure-based drug design.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will yield a detailed 3D model of the molecule.
VI. Conclusion: A Unified and Self-Validating Approach
The structure elucidation of this compound, as outlined in this guide, is a multi-faceted process that relies on the convergence of evidence from multiple analytical techniques. The proposed synthetic route provides a logical starting point. The predicted spectroscopic data from NMR and MS, based on sound chemical principles and data from related compounds, offer a robust framework for interpreting experimental results. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, providing unequivocal proof of the molecular structure. By following this integrated and self-validating workflow, researchers can confidently and accurately determine the structure of novel compounds, a critical step in the advancement of chemical and pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
A Technical Guide to 6,8-Dibromoimidazo[1,2-b]pyridazine: A Privileged Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-b]pyridazine Core in Medicinal Chemistry
The landscape of modern drug discovery is continually in pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile "decoration points" for the fine-tuning of pharmacological properties. Among the myriad of heterocyclic systems, the imidazo[1,2-b]pyridazine nucleus has emerged as a "privileged scaffold." This designation stems from its recurring presence in a multitude of biologically active compounds across diverse therapeutic areas.[1] Its rigid, planar structure provides a well-defined orientation for substituents to interact with biological targets, while the nitrogen atoms offer key hydrogen bonding capabilities.
The true value of the imidazo[1,2-b]pyridazine core has been particularly highlighted by the success of the multi-kinase inhibitor ponatinib, a drug used in the treatment of certain types of leukemia.[1] This has spurred significant interest in exploring the vast chemical space around this scaffold, leading to the development of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1]
This guide focuses on a particularly valuable derivative: 6,8-Dibromoimidazo[1,2-b]pyridazine . The two bromine atoms on the pyridazine ring are not merely passive substituents; they are highly functional handles that unlock a vast potential for synthetic diversification through modern cross-coupling reactions. This makes this compound a cornerstone intermediate for building libraries of complex molecules in the quest for next-generation therapeutics, especially in the realm of kinase inhibitors.
Core Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1206487-36-6 |
| Molecular Formula | C₆H₃Br₂N₃ |
| Molecular Weight | 276.91 g/mol |
| Canonical SMILES | C1=CN2C(=N1)C=C(C=C2Br)Br |
Chemical Structure
Caption: 2D structure of this compound.
Synthesis of the Imidazo[1,2-b]pyridazine Scaffold: A Mechanistic Overview
The construction of the imidazo[1,2-b]pyridazine ring system is most commonly achieved through a well-established condensation reaction. This process involves the reaction of a 3-aminopyridazine derivative with an α-halocarbonyl compound, such as an α-haloketone or α-haloaldehyde.[2]
The causality behind this synthetic choice lies in the nucleophilicity of the nitrogen atoms in the 3-aminopyridazine starting material. The ring nitrogen that is not adjacent to the amino group is the most nucleophilic site.[2] This preferential reactivity directs the initial alkylation by the α-halocarbonyl to this nitrogen, which is a critical first step for the subsequent intramolecular cyclization that forms the fused imidazole ring.
Caption: General synthetic workflow for the imidazo[1,2-b]pyridazine core.
Proposed Experimental Protocol for this compound
Step 1: Synthesis of the Dibrominated Aminopyridazine Precursor
The synthesis would likely begin with a commercially available pyridazine derivative, which would undergo bromination and amination to yield the necessary 3-amino-dibromopyridazine.
Step 2: Cyclization to form this compound
-
Reaction Setup: To a solution of the dibrominated 3-aminopyridazine (1.0 equivalent) in a suitable solvent such as ethanol or acetonitrile, add bromoacetaldehyde or a bromoacetaldehyde equivalent (e.g., bromoacetaldehyde dimethyl acetal with acid).[4]
-
Reaction Conditions: The mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the differential reactivity of its halogenated positions, making it an ideal substrate for sequential, site-selective cross-coupling reactions. This allows for the controlled and directional introduction of diverse chemical moieties, a cornerstone of modern medicinal chemistry.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms at the C6 and C8 positions are amenable to a wide range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in drug discovery for their broad substrate scope and functional group tolerance.[5]
1. Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling this compound with boronic acids or their esters. This is a powerful method for introducing aryl or heteroaryl groups, which are common features in kinase inhibitors that target the ATP-binding pocket.[6]
2. Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, allowing for the introduction of a wide variety of primary and secondary amines at the C6 and C8 positions.[7] This is particularly important for modulating solubility, cell permeability, and creating specific hydrogen bond interactions with the target protein.
Caption: Cross-coupling potential of this compound.
Application in Drug Discovery: A Gateway to Kinase Inhibitors
The imidazo[1,2-b]pyridazine scaffold is a well-established pharmacophore for kinase inhibitors.[8] The strategic placement of substituents on this core allows for the modulation of potency and selectivity against various kinase targets. This compound serves as a key starting material for the synthesis of libraries of such inhibitors.
For instance, in the development of novel kinase inhibitors, a common strategy involves a sequential cross-coupling approach:
-
First Coupling: A Suzuki or Sonogashira coupling at one of the bromo positions (e.g., C6) to introduce a key pharmacophore that interacts with the hinge region of the kinase.
-
Second Coupling: A Buchwald-Hartwig amination at the remaining bromo position (e.g., C8) to introduce a solubilizing group or a moiety that extends into a solvent-exposed region of the protein, thereby improving pharmacokinetic properties.
This stepwise functionalization allows for a systematic exploration of the structure-activity relationship (SAR), guiding the optimization of lead compounds.
Spectroscopic Characterization
While experimental spectroscopic data for this compound is not widely published, characterization would rely on standard analytical techniques:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole and pyridazine rings.
-
¹³C NMR: The carbon NMR would confirm the number of unique carbon environments in the molecule.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the molecular formula. The isotopic pattern of the molecular ion peak would be characteristic of a dibrominated compound.
Conclusion
This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its synthetic accessibility, coupled with the strategic placement of two reactive bromine atoms, provides a powerful platform for the generation of diverse molecular architectures. For researchers and scientists in drug development, this compound represents a key intermediate for accessing novel chemical space, particularly in the design and synthesis of next-generation kinase inhibitors and other targeted therapies. The continued exploration of the reactivity of this scaffold is likely to yield new and potent therapeutic agents in the years to come.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 6,8-Dichloroimidazo[1,2-b]pyridazine | 1161847-29-5 | Benchchem [benchchem.com]
solubility of 6,8-Dibromoimidazo[1,2-b]pyridazine in organic solvents
An In-Depth Technical Guide to the Solubility of 6,8-Dibromoimidazo[1,2-b]pyridazine in Organic Solvents
Authored by a Senior Application Scientist
Foreword: Navigating the Solubility Landscape of Heterocyclic Compounds
In the realm of drug discovery and development, understanding the solubility of a lead compound is not merely a perfunctory step but a critical determinant of its ultimate therapeutic success. The imidazo[1,2-b]pyridazine scaffold is a privileged structure, appearing in a growing number of pharmacologically active agents, from kinase inhibitors to treatments for neurodegenerative diseases.[1][2] The specific analogue, this compound, with its unique electronic and steric properties conferred by the halogen substituents, presents a distinct solubility profile that warrants a thorough investigation. This guide is designed for the discerning researcher, scientist, and drug development professional, offering a deep dive into the theoretical and practical aspects of its solubility in organic solvents. We will move beyond a simple tabulation of data to an exploration of the underlying principles and the experimental methodologies required for a robust characterization.
Theoretical Underpinnings of Solubility: A Molecular Perspective
The adage "like dissolves like" serves as a foundational principle in predicting solubility.[3][4] This concept is rooted in the nature of intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
The Molecular Structure of this compound
The structure of this compound is characterized by a fused bicyclic heteroaromatic system. This core is relatively rigid and planar. The presence of three nitrogen atoms introduces polarity and sites for potential hydrogen bonding. The two bromine atoms are strong electron-withdrawing groups, which will influence the electron distribution across the aromatic system, impacting its dipole moment and polarizability.
Predicting Solubility Based on Polarity and Hydrogen Bonding
-
Polarity: The imidazo[1,2-b]pyridazine core possesses a significant dipole moment due to the arrangement of the nitrogen atoms.[2] The addition of two bromine atoms further enhances the molecule's polarity. Therefore, it is anticipated to have a higher affinity for polar solvents.
-
Hydrogen Bonding: The nitrogen atoms in the ring system can act as hydrogen bond acceptors. This suggests that protic solvents (those capable of donating hydrogen bonds, such as alcohols) and other polar aprotic solvents that can participate in dipole-dipole interactions will be effective in solvating this molecule.
-
Non-Polar Solvents: In non-polar solvents like hexane or toluene, the primary intermolecular forces are van der Waals interactions. Given the polar nature of this compound, its solubility in such solvents is expected to be limited.
Experimental Determination of Solubility: Protocols and Best Practices
A theoretical understanding provides a strong foundation, but empirical data is the gold standard. The following section details robust protocols for determining the solubility of this compound.
The Shake-Flask Method (Thermodynamic Solubility)
This equilibrium method is considered the benchmark for determining thermodynamic solubility. It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for a sufficient time for the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[5]
Diagram of the Shake-Flask Method Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Assays
For higher throughput screening, kinetic solubility assays are often employed. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a microplate, perform a serial dilution of the stock solution with the target organic solvent.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
Predicted Solubility Profile of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents have large dipole moments and can effectively solvate the polar imidazo[1,2-b]pyridazine core. The parent compound is known to be soluble in DMF.[6][7] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | These solvents can act as hydrogen bond donors and acceptors, interacting favorably with the nitrogen atoms of the solute. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity and can engage in dipole-dipole interactions. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. Overall, the hydrogen bonding capabilities are limited. |
| Aromatic | Toluene, Benzene | Low | While the aromatic nature of the solute may allow for some pi-stacking interactions, the significant polarity mismatch will limit solubility. |
| Non-Polar Aliphatic | Hexane, Heptane | Very Low/Insoluble | The large difference in polarity between the solute and these solvents will result in poor solvation. |
Practical Considerations for Researchers
-
Impact of Halogenation: The presence of two bromine atoms increases the molecular weight and likely the crystal lattice energy of the compound compared to its non-halogenated parent. This can sometimes lead to a decrease in solubility. However, the increased polarity may counteract this effect in polar solvents.
-
Aqueous Solubility: While this guide focuses on organic solvents, it's worth noting that many imidazo[1,2-b]pyridazine derivatives exhibit low aqueous solubility, a critical challenge in drug development.[8][9] Structural modifications are often necessary to enhance this property.[10]
-
Salt Forms: For basic compounds like this compound, solubility in protic solvents can often be significantly increased by forming a salt (e.g., a hydrochloride salt).
Conclusion: A Framework for Understanding and Application
The is a multifaceted property governed by its inherent molecular structure and the nature of the solvent. While direct, quantitative data is sparse, a strong predictive framework can be established based on the principles of intermolecular forces. This guide provides the theoretical background and practical methodologies for researchers to confidently assess and utilize this compound in their work. The provided protocols for thermodynamic and kinetic solubility determination offer robust approaches for generating the empirical data necessary for applications ranging from reaction chemistry to formulation development. As with any scientific endeavor, a combination of theoretical prediction and rigorous experimental validation will yield the most reliable and actionable results.
References
- 1. researchgate.net [researchgate.net]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.ws [chem.ws]
- 4. Khan Academy [khanacademy.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 766-55-2 CAS MSDS (Imidazo[1,2-b]pyridazine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Imidazo[1,2-b]pyridazine, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]
- 8. benchchem.com [benchchem.com]
- 9. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectral data of 6,8-Dibromoimidazo[1,2-b]pyridazine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6,8-Dibromoimidazo[1,2-b]pyridazine
Authored by: A Senior Application Scientist
This guide provides a detailed examination of the nuclear magnetic resonance (NMR) spectral data for this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The imidazo[1,2-b]pyridazine scaffold is a key structural motif in various biologically active molecules, making unambiguous structural characterization essential for drug development and scientific research.[1][2] NMR spectroscopy stands as the premier analytical technique for the structural elucidation of organic molecules in solution, offering precise insights into the atomic connectivity and chemical environment within a molecule.[3][4]
This document will detail the standardized protocols for acquiring high-quality NMR data and provide a comprehensive interpretation of the ¹H and ¹³C NMR spectra of the title compound. The analysis is grounded in fundamental NMR principles and comparative data from related heterocyclic systems.[5][6][7]
Part 1: Experimental Protocol for NMR Data Acquisition
The acquisition of clean, high-resolution NMR spectra is foundational to accurate structural interpretation. The following protocol outlines a self-validating system for preparing a sample and acquiring ¹H and ¹³C NMR data, ensuring reproducibility and reliability.[8]
Sample Preparation
-
Solvent Selection : The choice of solvent is critical. A deuterated solvent is used to avoid large, interfering signals from solvent protons.[9][10] For this compound, solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are appropriate, depending on the compound's solubility. The solvent's deuterium signal is also used by the spectrometer to "lock" the magnetic field, correcting for any drift during the experiment.[10]
-
Concentration : The sample concentration should be optimized for signal-to-noise.
-
Sample Handling :
-
Dissolve the weighed sample in the deuterated solvent within a clean, dry vial.
-
Transfer the solution into a standard 5 mm NMR tube using a glass pipette. Ensure no solid particles are transferred, as they can degrade spectral quality.[9]
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.[11]
-
Spectrometer Operation and Data Acquisition
The following steps are generalized for modern high-field NMR spectrometers (e.g., 400-600 MHz).
-
Instrument Setup : Insert the NMR tube into a spinner turbine and place it in the spectrometer's magnet.
-
Locking and Shimming : The instrument software will automatically lock onto the deuterium frequency of the solvent. Following this, the magnetic field homogeneity is optimized through a process called "shimming." Proper shimming is crucial for obtaining sharp, symmetrical peaks and is one of the most important steps for high-quality spectra.[8][10]
-
Pulse Calibration : Calibrate the radiofrequency (RF) pulse widths, particularly the 90° pulse. Accurate pulse calibration is essential for quantitative measurements and for the proper execution of advanced 2D NMR experiments.[8]
-
Acquisition Parameters :
-
¹H NMR : A standard single-pulse experiment is typically used. Key parameters include a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm), a sufficient number of scans for good signal-to-noise (usually 8 to 16 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR : A proton-decoupled experiment is standard. This technique irradiates protons while acquiring carbon data, resulting in singlet signals for all carbons and improving the signal-to-noise ratio. A wider spectral width is needed (e.g., 0-160 ppm), and a significantly higher number of scans is required due to the low natural abundance of the ¹³C isotope.
-
Workflow for NMR Analysis
The logical flow from sample to final structure is a systematic process. The diagram below illustrates this standard workflow.
Caption: Workflow from sample preparation to structural elucidation using NMR.
Part 2: Spectral Data and Interpretation
The following analysis provides the predicted ¹H and ¹³C NMR spectral data for this compound. The assignments are based on established chemical shift principles for heterocyclic aromatic systems and the known electronic effects of halogen and nitrogen atoms.[7][12]
Figure 1. Structure of this compound with IUPAC numbering for NMR assignment.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the heterocyclic core.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 8.15 | Doublet (d) | ~ 1.5 Hz | 1H | H-2 |
| ~ 7.90 | Doublet (d) | ~ 1.5 Hz | 1H | H-3 |
| ~ 8.05 | Singlet (s) | - | 1H | H-7 |
Interpretation of the ¹H NMR Spectrum:
-
H-2 and H-3 : These two protons are on the five-membered imidazole portion of the ring system. They are adjacent and will couple with each other, resulting in two doublets (an AX spin system). The coupling constant (³JHH) between them is expected to be small, around 1.5 Hz. Their chemical shifts are downfield due to the deshielding effect of the adjacent nitrogen atoms.
-
H-7 : This proton is on the six-membered pyridazine ring. It is isolated, with no adjacent protons, and therefore appears as a sharp singlet. Its chemical shift is influenced by the deshielding effect of the adjacent bridgehead nitrogen (N-5) and the electron-withdrawing bromine atom at C-8.
¹³C NMR Spectral Data (Predicted)
The proton-decoupled ¹³C NMR spectrum is expected to display seven signals, corresponding to the seven unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 145.0 | C-5a | Bridgehead carbon adjacent to two nitrogen atoms. |
| ~ 142.5 | C-2 | Carbon in the imidazole ring, adjacent to two nitrogens. |
| ~ 125.0 | C-7 | Protonated carbon on the pyridazine ring. |
| ~ 120.5 | C-8 | Carbon bearing a bromine atom. Shift is influenced by the heavy atom effect. |
| ~ 118.0 | C-3 | Protonated carbon in the imidazole ring. |
| ~ 115.0 | C-6 | Carbon bearing a bromine atom. Shift is influenced by the heavy atom effect. |
Interpretation of the ¹³C NMR Spectrum:
-
Quaternary Carbons (C-5a, C-6, C-8) : These carbons do not bear any protons and will typically show lower intensity signals. C-5a, being a bridgehead carbon between two nitrogen atoms, is expected at a significantly downfield position. The signals for C-6 and C-8 are directly attached to bromine atoms; their chemical shifts are influenced by both the inductive effect and the "heavy atom effect" of bromine.
-
Methine Carbons (CH; C-2, C-3, C-7) : These carbons are attached to protons. C-2 is expected to be the most downfield of this group due to its position between two nitrogen atoms in the imidazole ring. C-3 and C-7 are also in the aromatic region, with their precise shifts determined by the overall electronic structure of the bicyclic system.[13][14] For definitive assignment of these carbons, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), which correlates carbons with their directly attached protons, would be invaluable.[12]
Conclusion
This technical guide outlines the comprehensive NMR analysis of this compound. By adhering to a rigorous experimental protocol, high-quality ¹H and ¹³C NMR spectra can be obtained. The detailed interpretation, based on fundamental principles of NMR spectroscopy, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure. While the provided data is predictive, it serves as a robust framework for researchers working with this and related heterocyclic scaffolds. For unequivocal assignment, especially in novel or complex derivatives, the use of two-dimensional NMR experiments like COSY, HSQC, and HMBC is highly recommended.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. modgraph.co.uk [modgraph.co.uk]
- 8. books.rsc.org [books.rsc.org]
- 9. web.mit.edu [web.mit.edu]
- 10. uwyo.edu [uwyo.edu]
- 11. azooptics.com [azooptics.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to the Mass Spectrometry Analysis of 6,8-Dibromoimidazo[1,2-b]pyridazine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the unambiguous characterization of novel chemical entities is paramount.[1][2][3] Mass spectrometry (MS) has emerged as an indispensable analytical technique, offering unparalleled sensitivity and structural elucidation capabilities that guide medicinal chemists from hit identification to lead optimization and beyond.[1][4][5] This guide focuses on a niche yet significant molecule, 6,8-Dibromoimidazo[1,2-b]pyridazine, a heterocyclic compound with potential applications in medicinal chemistry. The strategic incorporation of bromine atoms often enhances the pharmacological properties of a molecule; however, it also introduces unique challenges and opportunities in its analytical characterization. This document provides a comprehensive, in-depth technical guide to the mass spectrometry analysis of this compound, grounded in scientific principles and practical application.
Understanding this compound: A Molecule of Interest
The imidazo[1,2-b]pyridazine scaffold is a recognized pharmacophore present in a number of therapeutic agents.[6] The introduction of two bromine atoms at the 6 and 8 positions of this heterocyclic system creates a molecule with distinct physicochemical properties that can influence its biological activity and metabolic fate.
Chemical Structure:
-
Name: this compound
-
CAS Number: 1206487-36-6[7]
-
Molecular Formula: C₆H₃Br₂N₃
-
Molecular Weight: 276.92 g/mol (for the most abundant isotopes, ⁷⁹Br)
The synthesis of the imidazo[1,2-b]pyridazine core generally involves the condensation of an α-bromoketone with a 3-amino-6-halopyridazine.[8] This foundational knowledge is crucial for anticipating potential impurities and side-products that may be present in a sample, which mass spectrometry is adept at identifying.
The Mass Spectrometric Signature: Deciphering the Isotopic Pattern
A key feature in the mass spectrum of a brominated compound is its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[9] This gives rise to a distinctive M+2 peak that is nearly equal in intensity to the molecular ion (M) peak.[10][11]
For a dibrominated compound like this compound, this pattern becomes even more pronounced. The mass spectrum will exhibit a characteristic triplet of peaks for the molecular ion:
-
M peak: Contains two ⁷⁹Br atoms.
-
M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom.
-
M+4 peak: Contains two ⁸¹Br atoms.
The theoretical intensity ratio of these peaks is approximately 1:2:1.[11][12] Observing this distinct pattern is the first and most definitive step in confirming the presence of two bromine atoms in the analyte.
| Isotopic Composition | Mass (relative to M) | Theoretical Relative Abundance |
| C₆H₃(⁷⁹Br)₂N₃ | M | ~1 |
| C₆H₃(⁷⁹Br)(⁸¹Br)N₃ | M+2 | ~2 |
| C₆H₃(⁸¹Br)₂N₃ | M+4 | ~1 |
Strategic Approach to Ionization and Mass Analysis
The choice of ionization technique and mass analyzer is critical for obtaining high-quality data. For a molecule like this compound, which possesses both polar (nitrogen atoms) and nonpolar (aromatic rings) characteristics, several options can be considered.
Ionization Methodologies: From Soft to Energetic
Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for polar and moderately polar compounds.[13][14] Given the presence of nitrogen atoms in the imidazo[1,2-b]pyridazine ring system, which can be readily protonated, ESI in positive ion mode is a primary choice.[15] This method typically yields the protonated molecule, [M+H]⁺, with minimal fragmentation, allowing for clear determination of the molecular weight and its isotopic pattern.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is effective for a broader range of compounds, including less polar molecules that may not ionize well by ESI.[16][17] It involves a corona discharge that ionizes the solvent gas, which then transfers a proton to the analyte. APCI is a robust alternative to ESI and can be particularly useful when analyzing samples in less polar solvents.[16]
Atmospheric Pressure Photoionization (APPI): For nonpolar compounds, APPI can be a powerful tool.[18][19] While this compound has polar character, APPI could be explored, especially in negative ion mode where halogen anion attachment can occur, providing complementary information.[18][19]
Mass Analyzers: Resolution and Fragmentation Capabilities
Quadrupole Mass Analyzers: These are robust and widely used instruments that are excellent for routine analysis and quantification. They provide unit mass resolution, which is sufficient to resolve the isotopic pattern of dibrominated compounds.
Time-of-Flight (TOF) Mass Analyzers: TOF instruments offer high resolution and mass accuracy. This allows for the determination of the elemental composition of the parent ion and its fragments, providing a higher degree of confidence in structural assignments.
Orbitrap Mass Analyzers: Orbitrap technology provides the highest resolution and mass accuracy, enabling the fine isotopic structure to be resolved and confirming elemental compositions with exceptional certainty.
Tandem Mass Spectrometry (MS/MS): To gain structural information, fragmentation of the molecular ion is necessary. This is achieved through tandem mass spectrometry (MS/MS), where the ion of interest is isolated, fragmented, and the resulting product ions are analyzed.[20] This is crucial for elucidating the structure of the molecule and distinguishing it from isomers.
Fragmentation Analysis: Unraveling the Structure
A primary fragmentation pathway for halogenated compounds is the loss of a halogen atom.[21] In the case of this compound, we can anticipate the following key fragmentation steps:
-
Loss of a Bromine Radical: The initial fragmentation is likely the loss of a bromine radical (Br•), resulting in a fragment ion with one remaining bromine atom. This new fragment will still exhibit the characteristic 1:1 isotopic pattern for a monobrominated species.
-
Sequential Loss of the Second Bromine Radical: Further fragmentation can lead to the loss of the second bromine radical.
-
Ring Cleavage: Fragmentation of the heterocyclic ring system can also occur, leading to smaller, characteristic fragment ions.
Caption: Predicted primary fragmentation pathway of this compound.
Experimental Protocol: A Step-by-Step Guide
The following provides a generalized workflow for the mass spectrometric analysis of this compound.
Sample Preparation
-
Dissolution: Dissolve a small amount of the solid this compound in a suitable solvent. For ESI, a mixture of methanol, acetonitrile, and water is a good starting point. For APCI, a wider range of solvents can be used.
-
Concentration: The optimal concentration will depend on the sensitivity of the instrument, but a starting concentration in the low micromolar to nanomolar range is typical.
-
Additives: For positive ion mode ESI, adding a small amount of a weak acid like formic acid can enhance protonation and improve signal intensity.
Instrumentation and Parameters
-
Ionization Source:
-
ESI: Set the capillary voltage to an appropriate value (e.g., 3-5 kV for positive mode). Optimize nebulizer gas flow and drying gas temperature and flow to ensure efficient desolvation.
-
APCI: Optimize the corona discharge current and vaporizer temperature.
-
-
Mass Spectrometer:
-
Full Scan Mode: Acquire a full scan mass spectrum to identify the molecular ion and its characteristic isotopic pattern.
-
MS/MS Mode: Select the monoisotopic peak of the protonated molecule (e.g., m/z corresponding to [C₆H₃⁷⁹Br₂N₃+H]⁺) as the precursor ion. Apply a range of collision energies to induce fragmentation and acquire the product ion spectrum.
-
Caption: General experimental workflow for MS analysis.
Applications in Drug Development
The robust mass spectrometric analysis of this compound and its analogues is critical throughout the drug development pipeline.[2][3]
-
Compound Verification: Confirming the identity and purity of synthesized compounds.
-
Metabolite Identification: In drug metabolism studies, MS is used to identify and characterize metabolites, which may involve modifications to the parent molecule, including debromination or hydroxylation.
-
Pharmacokinetic Studies: Quantifying the concentration of the drug and its metabolites in biological fluids over time.
-
Impurity Profiling: Identifying and quantifying impurities from the synthesis or degradation products.[3]
Conclusion: A Powerful Analytical Strategy
The mass spectrometric analysis of this compound, while presenting the unique characteristic of a dibrominated isotopic pattern, is readily achievable with modern instrumentation and a strategic analytical approach. By carefully selecting the ionization method and employing high-resolution mass spectrometry and tandem MS, researchers can confidently confirm the identity, purity, and structure of this and related compounds. This analytical rigor is fundamental to advancing our understanding of the structure-activity relationships of novel therapeutic candidates and is an essential component of successful drug discovery and development programs.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 1206487-36-6 [chemicalbook.com]
- 8. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. savemyexams.com [savemyexams.com]
- 11. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 12. GCMS Section 6.5 [people.whitman.edu]
- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 14. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
- 18. Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This bicyclic system, an isostere of purine, serves as a "privileged structure," capable of interacting with a diverse range of biological targets. This technical guide provides a comprehensive overview of the medicinal chemistry of imidazo[1,2-b]pyridazine derivatives, encompassing their synthesis, structure-activity relationships (SAR), and therapeutic applications. Particular focus is placed on their role as kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and inflammatory diseases. This guide aims to equip researchers and drug development professionals with the fundamental knowledge and practical insights necessary to leverage the full potential of this exceptional scaffold in the design and discovery of novel therapeutic agents.
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-b]pyridazine ring system, formed by the fusion of an imidazole and a pyridazine ring, has emerged as a cornerstone in the development of new pharmaceuticals. Its structural rigidity, coupled with the strategic placement of nitrogen atoms, allows for a multitude of interactions with biological macromolecules, particularly the ATP-binding sites of kinases. The remarkable success of the multi-kinase inhibitor Ponatinib (Iclusig®) , an imidazo[1,2-b]pyridazine derivative approved for the treatment of chronic myeloid leukemia (CML), has solidified the importance of this scaffold in oncology. Beyond cancer, derivatives of this versatile core have demonstrated significant potential in treating inflammatory disorders, neurodegenerative diseases, and infectious agents. This guide will delve into the key aspects that make the imidazo[1,2-b]pyridazine scaffold a truly privileged motif in the landscape of medicinal chemistry.
Synthetic Strategies: Building the Core
The construction of the imidazo[1,2-b]pyridazine core is a critical step in the synthesis of its derivatives. A variety of synthetic routes have been developed, with the most common approach involving the condensation of a 3-aminopyridazine with an α-halocarbonyl compound. This method offers a straightforward and efficient way to assemble the bicyclic system. Subsequent functionalization at various positions of the ring allows for the exploration of chemical space and the optimization of biological activity.
General Synthetic Workflow
The general strategy for the synthesis of imidazo[1,2-b]pyridazine derivatives can be conceptualized as a multi-stage process, as illustrated in the workflow diagram below. This process typically begins with the synthesis of a substituted 3-aminopyridazine, followed by the crucial cyclization step to form the imidazo[1,2-b]pyridazine core. Subsequent functionalization, often through cross-coupling reactions, allows for the introduction of diverse substituents to modulate the compound's properties.
Caption: General Synthetic Workflow for Imidazo[1,2-b]pyridazine Derivatives.
Experimental Protocol: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine
This protocol details the synthesis of a key intermediate, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, which serves as a versatile building block for further derivatization.[1]
Materials:
-
6-Chloropyridazin-3-amine
-
1,3-Dichloroacetone
-
1,2-Dimethoxyethane (DME)
-
Silica gel for column chromatography
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 6-chloropyridazin-3-amine (5 g, 38.60 mmol, 1 equivalent) in 1,2-dimethoxyethane (80 mL), add 1,3-dichloroacetone (4.90 g, 38.60 mmol, 1.1 equivalents).[1]
-
Stir the reaction mixture and heat under reflux for 48 hours.[1]
-
After the reaction is complete, evaporate the solvent in vacuo.[1]
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and ethyl acetate (9:1) as the eluent.[1]
-
The desired product, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, is obtained as a white solid.[1]
Therapeutic Applications: A Multitude of Targets
The imidazo[1,2-b]pyridazine scaffold has demonstrated a remarkable range of biological activities, leading to its exploration in various therapeutic areas. The most prominent of these is its application as kinase inhibitors in oncology and immunology.
Kinase Inhibition: A Powerful Tool Against Disease
Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The imidazo[1,2-b]pyridazine core has proven to be an excellent scaffold for the design of potent and selective kinase inhibitors.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the immune and inflammatory responses. IκB kinase β (IKKβ) is a key enzyme in this pathway, and its inhibition is a promising strategy for the treatment of inflammatory diseases such as rheumatoid arthritis. Several imidazo[1,2-b]pyridazine derivatives have been identified as potent IKKβ inhibitors.[2][3]
Caption: The NF-κB Signaling Pathway and the Site of Action of Imidazo[1,2-b]pyridazine IKKβ Inhibitors.
The Janus kinase (JAK) family of tyrosine kinases, including Tyrosine kinase 2 (Tyk2), are critical components of the JAK/STAT signaling pathway, which transduces signals from a wide range of cytokines and growth factors. Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases. Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective inhibitors of Tyk2, offering a promising therapeutic approach for conditions like psoriasis and inflammatory bowel disease.[4][5][6]
Caption: The JAK/STAT Signaling Pathway and the Site of Action of Imidazo[1,2-b]pyridazine Tyk2 Inhibitors.[7][8]
Other Therapeutic Areas
Beyond kinase inhibition, imidazo[1,2-b]pyridazine derivatives have shown promise in a variety of other therapeutic areas, including:
-
Neurodegenerative Diseases: As inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a kinase implicated in the pathology of Alzheimer's disease.[9]
-
Anticancer Agents: Targeting other kinases such as PIM kinases and Fms-like tyrosine kinase 3 (FLT3).[10][11]
-
Antimicrobial and Antiviral Agents: Demonstrating activity against a range of pathogens.
Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Interactions
The exploration of structure-activity relationships is a cornerstone of medicinal chemistry, providing crucial insights into how chemical modifications of a scaffold influence its biological activity. For imidazo[1,2-b]pyridazine derivatives, extensive SAR studies have been conducted to optimize their potency, selectivity, and pharmacokinetic properties.
SAR of Imidazo[1,2-b]pyridazine Derivatives as IKKβ Inhibitors
As a case study, the SAR of imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors reveals key structural features that govern their activity. Optimization of substituents at the 3- and 6-positions of the imidazo[1,2-b]pyridazine core has been a major focus of these studies.[3][12]
| Compound | R1 (Position 3) | R2 (Position 6) | IKKβ IC50 (nM) | Reference |
| 1 | 4-Fluorophenyl | -NH-(2-pyridyl) | 5.6 | [12] |
| 2 | 4-Chlorophenyl | -NH-(2-pyridyl) | 4.8 | [12] |
| 3 | 4-Methylphenyl | -NH-(2-pyridyl) | 3.2 | [12] |
| 4 | 4-Fluorophenyl | -NH-(4-pyridyl) | 25 | [12] |
| 5 | 4-Fluorophenyl | -O-(2-pyridyl) | >1000 | [12] |
Table 1: Structure-Activity Relationship of Imidazo[1,2-b]pyridazine Derivatives as IKKβ Inhibitors.
The data in Table 1 highlights several key SAR trends:
-
Substitution at the 6-position: An amino linkage at the 6-position is crucial for potent IKKβ inhibition, as demonstrated by the dramatic loss of activity when the nitrogen is replaced with an oxygen (compound 5). The position of the nitrogen in the pyridyl ring at R2 also influences activity, with the 2-pyridyl substituent being more favorable than the 4-pyridyl (compare compounds 1 and 4).
-
Substitution at the 3-position: Small electron-donating or halogen substituents on the phenyl ring at the 3-position are well-tolerated and can fine-tune the potency.
Experimental Protocols: Biological Evaluation
The biological evaluation of newly synthesized compounds is a critical step in the drug discovery process. In vitro assays are essential for determining the potency and selectivity of compounds against their intended targets.
In Vitro IKKβ Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a non-radioactive, luminescence-based in vitro kinase assay to measure the inhibitory activity of compounds against IKKβ.[13][14][15] The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by IKKβ.
Materials:
-
Recombinant human IKKβ (active)
-
IKKtide substrate (synthetic peptide) or GST-IκBα
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (e.g., imidazo[1,2-b]pyridazine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2 µL of the diluted test compound or vehicle (DMSO in Kinase Assay Buffer) to the wells of the assay plate.
-
Prepare a master mix containing recombinant IKKβ enzyme diluted in Kinase Assay Buffer. Add 10 µL of this diluted enzyme solution to the wells containing the test compounds.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Kinase Reaction Initiation:
-
Prepare a Substrate/ATP master mix in Kinase Assay Buffer. The final concentrations in a 25 µL reaction volume should be optimized (e.g., 10 µM ATP and 0.2 µg/µL IKKtide substrate).
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells.
-
-
Reaction Incubation: Mix the plate gently and incubate at 30°C for 45-60 minutes.
-
Luminescence Detection:
-
After the incubation, allow the plate to equilibrate to room temperature.
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and plot the results to determine the IC50 value.
Future Perspectives and Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. promega.com [promega.com]
- 15. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6,8-Dibromoimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6,8-Dibromoimidazo[1,2-b]pyridazine, a key heterocyclic scaffold in medicinal chemistry. The protocol details the reaction of 3-amino-4,6-dibromopyridazine with chloroacetaldehyde, offering in-depth procedural instructions, mechanistic insights, and safety considerations.
Introduction
The imidazo[1,2-b]pyridazine ring system is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antiviral, and enzyme inhibitory properties. The strategic placement of bromine atoms at the 6 and 8 positions of this heterocyclic core provides valuable handles for further functionalization through cross-coupling reactions, enabling the generation of diverse chemical libraries for screening and lead optimization. This guide focuses on a practical and efficient method for the construction of the this compound framework.
Reaction Principle and Mechanism
The synthesis of the imidazo[1,2-b]pyridazine core is achieved through a well-established condensation-cyclization reaction between a 3-aminopyridazine derivative and an α-haloaldehyde. The reaction proceeds via a two-step mechanism:
-
N-Alkylation: The initial step involves the nucleophilic attack of the endocyclic nitrogen atom (N1) of the 3-amino-4,6-dibromopyridazine onto the electrophilic carbon of chloroacetaldehyde. This step is generally regioselective for the N1 position due to the electronic influence of the amino group and the halogen substituents. The presence of a halogen on the pyridazine ring is known to favor the formation of the desired imidazo[1,2-b]pyridazine ring system.[1]
-
Intramolecular Cyclization: The resulting intermediate undergoes a subsequent intramolecular cyclization. The exocyclic amino group attacks the aldehyde carbonyl, leading to the formation of a hemiaminal, which then dehydrates to form the aromatic imidazole ring of the final product. This acid-catalyzed dehydration is often facilitated by the reaction conditions or during the workup.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps for synthesis, purification, and characterization.
Part 1: Synthesis of the Starting Material: 3-amino-4,6-dibromopyridazine
While 3-amino-4,6-dibromopyridazine may be commercially available, this section outlines a general procedure for its synthesis from 3,6-dibromopyridazine, based on analogous transformations of halopyridazines.[2]
Materials:
-
3,6-Dibromopyridazine
-
Ammonia (aqueous solution, e.g., 28-30%)
-
A suitable high-boiling point solvent (e.g., N-methyl-2-pyrrolidone or sealed tube reaction)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a pressure-rated reaction vessel, dissolve 3,6-dibromopyridazine (1.0 eq) in the chosen high-boiling point solvent.
-
Add an excess of aqueous ammonia (e.g., 10-20 eq).
-
Seal the vessel and heat the reaction mixture to a temperature between 120-150 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with DCM or EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-amino-4,6-dibromopyridazine.
Part 2: Synthesis of this compound
This section details the core cyclization reaction.
Materials:
-
3-amino-4,6-dibromopyridazine
-
Chloroacetaldehyde (typically supplied as a 40-50% aqueous solution)[3]
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH) or another suitable solvent like N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Table 1: Reagent Specifications and Quantities
| Reagent | Molar Equivalent | Molecular Weight ( g/mol ) | Sample Mass (g) | Sample Moles (mmol) |
| 3-amino-4,6-dibromopyridazine | 1.0 | 253.9 | 2.54 | 10.0 |
| Chloroacetaldehyde (50% aq. soln.) | 1.2 | 78.5 (anhydrous) | 1.88 | 12.0 |
| Sodium bicarbonate (NaHCO₃) | 2.0 | 84.01 | 1.68 | 20.0 |
| Ethanol (solvent) | - | - | 50 mL | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-amino-4,6-dibromopyridazine (1.0 eq) and ethanol (or DMF).
-
Add sodium bicarbonate (2.0 eq) to the suspension.
-
With vigorous stirring, add the chloroacetaldehyde solution (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (typically 70-80 °C for ethanol) and monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 4-12 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Safety and Handling
Chloroacetaldehyde is a hazardous and corrosive substance. [4][5] It is a potent lachrymator and is toxic upon inhalation, ingestion, and skin contact.[4][5]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handle the aqueous solution of chloroacetaldehyde with care to avoid splashes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Visualization of the Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Mechanistic Pathway
The following diagram outlines the proposed reaction mechanism.
Caption: Proposed mechanism for imidazo[1,2-b]pyridazine formation.
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Precautions of 3,6-Dibromopyridazide_Chemicalbook [chemicalbook.com]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 4. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Application Notes & Protocols: A Detailed Guide to the Synthesis of 6,8-Dibromoimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, in-depth technical guide for the synthesis of 6,8-Dibromoimidazo[1,2-b]pyridazine, a heterocyclic scaffold of significant interest in medicinal chemistry. The imidazo[1,2-b]pyridazine core is a key pharmacophore found in a variety of biologically active molecules, including kinase inhibitors and agents targeting neurodegenerative diseases.[1][2] This guide presents a plausible and scientifically grounded two-step synthetic protocol, developed from established methodologies for analogous compounds, to facilitate the laboratory-scale preparation of this valuable research compound.
Introduction to Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine ring system is a privileged scaffold in drug discovery due to its structural resemblance to purines and its versatile biological activity.[2] Derivatives of this heterocyclic core have demonstrated a wide range of pharmacological properties, including anti-inflammatory, antibacterial, anticancer, and antiviral activities.[2] The ability to strategically functionalize the imidazo[1,2-b]pyridazine core, particularly with halogen atoms, provides medicinal chemists with crucial handles for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds through subsequent cross-coupling reactions.[3] The synthesis of the 6,8-dibromo derivative, as detailed in this protocol, offers a versatile platform for the development of novel therapeutics.
Synthetic Strategy Overview
The synthesis of this compound is proposed to proceed via a two-step sequence. The first step involves the synthesis of the key intermediate, 3-amino-4,6-dibromopyridazine, through the bromination of 3-amino-6-bromopyridazine. The second step is the cyclization of this intermediate with chloroacetaldehyde to form the target imidazo[1,2-b]pyridazine ring system. This approach is based on well-established reaction mechanisms for the formation of the imidazo[1,2-b]pyridazine core, which typically involves the condensation of a 3-aminopyridazine with an α-halocarbonyl compound.[4]
Figure 1: Proposed two-step synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 3-amino-4,6-dibromopyridazine
This procedure is adapted from the established synthesis of 3-amino-4-bromo-6-chloropyridazine.[5][6]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-amino-6-bromopyridazine | 174.01 | 10 | 1.74 g |
| Bromine (Br₂) | 159.81 | 11 | 0.56 mL (1.76 g) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 20 | 1.68 g |
| Methanol (MeOH) | - | - | 40 mL |
| Ethyl Acetate | - | - | As needed |
| Water (deionized) | - | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 3-amino-6-bromopyridazine (1.74 g, 10 mmol) and sodium bicarbonate (1.68 g, 20 mmol) in methanol (40 mL).
-
Addition of Bromine: Cool the suspension to 0 °C in an ice bath. Slowly add bromine (0.56 mL, 11 mmol) dropwise to the stirred suspension over a period of 15 minutes. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 hexanes/ethyl acetate).
-
Work-up: Upon completion of the reaction, filter the mixture to remove any insoluble salts. Concentrate the filtrate under reduced pressure to approximately half its original volume.
-
Extraction: Pour the concentrated filtrate into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 3-amino-4,6-dibromopyridazine as a solid.
Rationale for Experimental Choices:
-
Sodium Bicarbonate: This mild base is used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the electrophilic aromatic substitution reaction, preventing potential side reactions and decomposition of the starting material and product.[5]
-
Methanol: Serves as a suitable solvent that dissolves the reactants to a sufficient extent and is relatively inert under the reaction conditions.[5]
-
0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction upon addition of bromine. Allowing the reaction to proceed at room temperature provides a balance between a reasonable reaction rate and minimizing potential side reactions.
Part 2: Synthesis of this compound
This protocol is based on the general method for the cyclization of aminopyridazines with chloroacetaldehyde.[7]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-amino-4,6-dibromopyridazine | 252.92 | 5 | 1.26 g |
| Chloroacetaldehyde (50 wt% in H₂O) | 78.50 | 7.5 | ~1.18 g (1.0 mL) |
| Ethanol (EtOH) | - | - | 25 mL |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 10 | 0.84 g |
| Ethyl Acetate | - | - | As needed |
| Water (deionized) | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-amino-4,6-dibromopyridazine (1.26 g, 5 mmol) and sodium bicarbonate (0.84 g, 10 mmol) in ethanol (25 mL).
-
Addition of Chloroacetaldehyde: Add the chloroacetaldehyde solution (1.0 mL, ~7.5 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Extraction: Add water (50 mL) to the residue and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain this compound.
Mechanism & Rationale:
The formation of the imidazo[1,2-b]pyridazine ring proceeds through a well-established condensation mechanism. The more nucleophilic ring nitrogen of the 3-aminopyridazine attacks the electrophilic carbon of chloroacetaldehyde, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-b]pyridazine core. The presence of a halogen on the pyridazine ring is often crucial for a successful reaction, as it influences the nucleophilicity of the ring nitrogens.[4]
Figure 2: Simplified reaction mechanism for the formation of the imidazo[1,2-b]pyridazine ring.
Characterization
The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the bromine atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition (high-resolution MS).
-
Melting Point (MP): To assess the purity of the final compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Chloroacetaldehyde is toxic and an irritant. Avoid inhalation and contact with skin.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.
References
- 1. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Some New Imidazo[1,2-b] Pyridazines | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. 3-Amino-4-bromo-6-chloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with 6,8-Dibromoimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms make it an attractive scaffold for designing molecules with specific biological activities or photophysical properties.[3] Derivatives of this scaffold have shown promise as kinase inhibitors, antimycobacterial agents, and ligands for imaging amyloid plaques.[2][3] The ability to precisely functionalize this core is paramount for developing novel therapeutics and advanced materials.
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a robust and versatile method for forming carbon-carbon bonds. Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids make it an ideal tool for the late-stage functionalization of complex molecules. This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling of 6,8-dibromoimidazo[1,2-b]pyridazine, focusing on strategies for selective mono- and di-arylation.
Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity, especially with heteroaromatic substrates.
References
Application Notes & Protocols: Selective C6 Functionalization of 6,8-Dibromoimidazo[1,2-b]pyridazine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds, including the FDA-approved kinase inhibitor Ponatinib.[1] The 6,8-dibromo-substituted variant serves as a versatile synthetic intermediate, allowing for sequential, site-selective introduction of diverse functionalities. However, achieving regioselective functionalization at the C6 position while preserving the C8-bromo substituent is a significant synthetic challenge that requires a nuanced understanding of the electronic and steric properties of the heterocyclic system. This guide provides an in-depth analysis of the principles governing C6 selectivity and offers detailed, field-proven protocols for achieving this transformation through palladium-catalyzed cross-coupling reactions. We focus on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions as robust methods for creating C-C and C-N bonds at the C6 position.
The Principle of Regioselectivity: C6 vs. C8 Reactivity
The selective functionalization of 6,8-dibromoimidazo[1,2-b]pyridazine hinges on the differential reactivity of the two C-Br bonds. The pyridazine ring is inherently electron-deficient, which facilitates the oxidative addition step in palladium-catalyzed cross-coupling cycles.[2] The observed preference for reaction at the C6 position over the C8 position can be attributed to a combination of electronic and steric factors:
-
Electronic Effects: The C6 position is electronically activated for oxidative addition. Its reactivity is influenced by the adjacent pyridazine nitrogen (N5) and the fused imidazole ring. This electronic environment makes the C6-Br bond more susceptible to cleavage by a Pd(0) catalyst compared to the C8-Br bond.
-
Steric Hindrance: The C8 position is located at the ring junction, flanked by the fused imidazole ring. This creates a more sterically hindered environment around the C8-Br bond, impeding the approach of the bulky palladium-ligand complex required to initiate the catalytic cycle.
By carefully selecting catalysts, ligands, and reaction conditions, these intrinsic differences can be exploited to favor C6 functionalization exclusively, leaving the C8-bromo group intact for subsequent synthetic manipulations.
Strategic Workflow for C6-Selective Functionalization
The overarching strategy involves the use of palladium-catalyzed cross-coupling reactions, which are well-suited for their functional group tolerance and high efficiency.[3] The general workflow allows for the installation of aryl, alkynyl, and amino groups, transforming the dibromo starting material into a more complex, C6-functionalized building block.
References
Application Notes and Protocols for the Regioselective Suzuki Reaction on 6,8-Dibromoimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Imidazo[1,2-b]pyridazines and Regioselective C-C Bond Formation
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The ability to selectively functionalize this core structure is paramount for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds.[1][2] When applied to dihalogenated heterocyclic systems like 6,8-dibromoimidazo[1,2-b]pyridazine, the key challenge and opportunity lie in achieving regioselectivity—the preferential reaction at one halogenated site over the other. This control allows for the stepwise and defined introduction of different substituents, unlocking access to a vast chemical space of novel derivatives.
These application notes provide a detailed protocol for the regioselective mono-arylation of this compound, with a focus on the underlying principles that govern the reaction's selectivity. While direct literature on the Suzuki reaction of this specific dibromo-substrate is emerging, the protocols and mechanistic discussions herein are synthesized from established principles for dihalogenated pyridazines and related N-heterocycles.[3][4]
Mechanistic Insights into Regioselectivity: C6 vs. C8
The regioselectivity of the Suzuki-Miyaura coupling on this compound is primarily dictated by the electronic properties of the C6 and C8 positions. The oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is the rate-determining step and is favored at the more electrophilic carbon center.
In the imidazo[1,2-b]pyridazine ring system, the C6 position is situated adjacent to the N5 nitrogen atom. This proximity to the electronegative nitrogen atom results in a significant inductive electron withdrawal, rendering the C6 position more electron-deficient (more electrophilic) compared to the C8 position. Consequently, the oxidative addition of the palladium catalyst is expected to occur preferentially at the C6-Br bond.
This inherent electronic bias forms the basis for achieving high regioselectivity in the mono-arylation reaction, favoring the formation of the 6-aryl-8-bromoimidazo[1,2-b]pyridazine isomer.
Diagram illustrating the preferential oxidative addition at the C6 position.
Experimental Protocol: Regioselective Mono-Arylation
This protocol details a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.05 equivalents)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
Equipment:
-
Schlenk flask or microwave synthesis vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Experimental workflow for the regioselective Suzuki coupling.
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio by volume) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-8-bromoimidazo[1,2-b]pyridazine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation: Expected Outcomes and Characterization
The reaction is expected to yield the mono-arylated product with high regioselectivity for the C6 position.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 6-Phenyl-8-bromoimidazo[1,2-b]pyridazine | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-8-bromoimidazo[1,2-b]pyridazine | 80-90 |
| 3 | 3-Fluorophenylboronic acid | 6-(3-Fluorophenyl)-8-bromoimidazo[1,2-b]pyridazine | 70-80 |
| 4 | Thiophen-2-ylboronic acid | 6-(Thiophen-2-yl)-8-bromoimidazo[1,2-b]pyridazine | 65-75 |
Characterization Notes:
-
¹H NMR: The successful coupling at the C6 position will result in the disappearance of the proton signal corresponding to H6 and the appearance of new aromatic signals from the coupled aryl group. The proton at C7 and the remaining proton at C8 will show characteristic shifts and coupling constants.
-
Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak corresponding to the mass of the 6-aryl-8-bromoimidazo[1,2-b]pyridazine, with the characteristic isotopic pattern for a bromine-containing compound.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature slightly or using a different phosphine ligand such as SPhos or XPhos, which can be more effective for challenging couplings. Ensure that the reagents and solvents are thoroughly degassed to prevent catalyst deactivation.
-
Formation of Di-substituted Product: If a significant amount of the 6,8-diaryl product is observed, reduce the amount of the arylboronic acid to 1.05 equivalents and monitor the reaction carefully to stop it upon consumption of the starting material.
-
Homocoupling of Boronic Acid: To minimize the formation of biaryl side products from the homocoupling of the boronic acid, ensure an inert atmosphere is maintained throughout the reaction.
Conclusion
The regioselective Suzuki-Miyaura coupling of this compound provides a reliable and efficient method for the synthesis of 6-aryl-8-bromo-substituted derivatives. The predictable selectivity, driven by the electronic nature of the heterocyclic core, makes this a valuable tool for the elaboration of the imidazo[1,2-b]pyridazine scaffold in drug discovery programs. The resulting mono-arylated product serves as a versatile intermediate for further functionalization at the C8 position, enabling the rapid generation of diverse compound libraries.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic C-N Bond Formation via Buchwald-Hartwig Amination on the 6,8-Dibromoimidazo[1,2-b]pyridazine Scaffold
Abstract
The imidazo[1,2-b]pyridazine core is a privileged scaffold in modern medicinal chemistry, frequently appearing in molecules targeting kinases and other key biological targets.[1] The functionalization of this heterocyclic system is critical for tuning pharmacological properties. This guide provides a detailed examination and robust protocols for the palladium-catalyzed Buchwald-Hartwig amination of 6,8-dibromoimidazo[1,2-b]pyridazine. We will explore the mechanistic underpinnings of the reaction, strategies for achieving selective mono-amination, and protocols for exhaustive di-amination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced cross-coupling methodologies for the synthesis of complex, nitrogen-containing heterocyclic compounds.
Introduction: The Power of C-N Cross-Coupling on Privileged Scaffolds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, supplanting harsher classical methods with a versatile, palladium-catalyzed approach that offers broad substrate scope and functional group tolerance.[2][3] Its application in pharmaceutical and materials science is widespread due to the prevalence of the C(sp²)–N bond in bioactive molecules.[3][4]
The imidazo[1,2-b]pyridazine system, a purine isostere, presents unique challenges and opportunities for such transformations.[1] As a nitrogen-rich heteroaromatic, it can potentially coordinate with and inhibit the palladium catalyst. Furthermore, the presence of two electronically distinct bromine atoms at the C6 and C8 positions on the this compound substrate introduces the critical challenge of regioselectivity. Mastering this reactivity allows for the strategic and differential functionalization of the scaffold, a key requirement in structure-activity relationship (SAR) studies. This guide provides the field-proven insights and detailed protocols necessary to reliably execute these transformations.
The Buchwald-Hartwig Amination: A Mechanistic Overview
The reaction proceeds via a catalytic cycle initiated by a Pd(0) species.[2][5] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The generally accepted cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[6][7]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.[8]
Caption: Figure 1. The Buchwald-Hartwig Amination Catalytic Cycle.
Protocol 1: Selective Mono-Amination of this compound
Achieving selective mono-amination hinges on exploiting the potential differences in reactivity between the C6 and C8 positions. Generally, the more electron-deficient or less sterically hindered position will react preferentially. By carefully controlling stoichiometry (using a slight deficiency or 1.0 equivalent of the amine) and reaction time, mono-substitution can be favored.
Rationale for Component Selection:
-
Palladium Precatalyst: We recommend using a modern, air-stable palladium precatalyst such as BrettPhos Pd G4. These precatalysts ensure the reliable formation of the active Pd(0) species and are highly effective for coupling heteroaryl halides.[8]
-
Ligand: Sterically hindered dialkylbiaryl phosphine ligands are essential for promoting the challenging coupling of electron-rich or nitrogen-containing heterocycles.[9] BrettPhos is an excellent choice, known for promoting the selective monoarylation of primary amines.[9]
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base suitable for a wide range of amines. For more sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) may be employed, though this may require higher temperatures or longer reaction times.[10]
-
Solvent: Anhydrous toluene or 1,4-dioxane are standard solvents. Dioxane should be used with caution due to its safety profile.[4]
Step-by-Step Experimental Protocol
-
Reaction Setup:
-
To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), BrettPhos Pd G4 precatalyst (2 mol%), and additional BrettPhos ligand (2 mol%).
-
Add the solid base (e.g., NaOtBu, 1.4 equiv.).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with argon or nitrogen gas three times to establish an inert atmosphere.
Scientist's Note: The use of a pre-catalyst and additional ligand ensures a sufficient concentration of the active catalytic species and helps prevent catalyst decomposition, which can be a concern with nitrogen-containing substrates.[9]
-
-
Reagent Addition:
-
Through the septum, add the anhydrous solvent (e.g., toluene, to make a ~0.1 M solution).
-
Add the amine (1.0-1.1 equiv.) via syringe. If the amine is a solid, it can be added in step 1 with the other solids.
Scientist's Note: Using a slight excess of the amine can help drive the reaction to completion, but to favor mono-amination, starting with 1.0 equivalent is recommended. Monitor the reaction closely to avoid significant formation of the di-substituted product.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block set to 100-110 °C.
-
Stir vigorously for the recommended time (see Table 1).
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the disappearance of the starting material and the appearance of a new, more polar spot (mono-aminated product).
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate or dichloromethane (DCM).
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by column chromatography on silica gel to isolate the desired mono-aminated product.
-
Table 1: Optimized Conditions for Selective Mono-Amination
| Amine Type | Amine (equiv.) | Base (equiv.) | Catalyst (mol%) | Temp (°C) | Time (h) | Typical Yield |
| Primary Aliphatic | 1.05 | NaOtBu (1.4) | BrettPhos Pd G4 (2) | 100 | 2-6 | 70-85% |
| Secondary Aliphatic | 1.1 | NaOtBu (1.4) | BrettPhos Pd G4 (2) | 110 | 4-12 | 65-80% |
| Aniline (Primary) | 1.1 | K₃PO₄ (2.0) | BrettPhos Pd G4 (3) | 110 | 12-24 | 50-75% |
Yields are indicative and may vary based on the specific amine substrate.
Protocol 2: Sequential or One-Pot Di-Amination
To synthesize the 6,8-di-amino-substituted product, one can either isolate the mono-amino product from Protocol 1 and subject it to a second amination, or drive the initial reaction to completion using an excess of the amine. The latter is often more efficient.
Caption: Figure 2. Workflow for sequential amination.
Step-by-Step Experimental Protocol (One-Pot Method)
-
Reaction Setup: Follow Step 1 from Protocol 1.
-
Reagent Addition:
-
Add the anhydrous solvent (e.g., toluene).
-
Add the amine (2.5-3.0 equiv.).
Scientist's Note: A larger excess of the amine is required to overcome the decreased reactivity of the second bromine atom and drive the reaction to completion.
-
-
Reaction Execution:
-
Place the sealed vessel in a preheated oil bath or heating block set to 110-120 °C.
-
Stir vigorously for 12-24 hours. The second amination step is typically much slower.
-
Monitor the reaction by LC-MS until the mono-aminated intermediate is fully consumed.
-
-
Work-up and Purification: Follow Step 4 from Protocol 1. The di-aminated product will be significantly more polar than the starting material and mono-aminated intermediate.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Poor quality solvent/reagents. | 1. Ensure a fully inert atmosphere; use a fresh bottle of precatalyst.2. Switch from K₃PO₄ to NaOtBu or LiHMDS.[10]3. Use freshly distilled, anhydrous solvent. |
| Hydrodehalogenation (Ar-Br → Ar-H) | 1. Presence of water.2. Catalyst decomposition.3. Beta-hydride elimination from the amido complex.[2] | 1. Use rigorously dried reagents and solvent.2. Increase ligand-to-palladium ratio (e.g., L:Pd of 2:1). |
| Poor Yield of Di-aminated Product | 1. Insufficient temperature or time.2. Steric hindrance at the second position.3. Catalyst deactivation. | 1. Increase temperature to 120-130 °C and extend reaction time.2. Switch to a more active ligand system (e.g., a different biarylphosphine).3. Add a second charge of catalyst (1-2 mol%) after 12 hours. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the functionalization of the medicinally relevant this compound scaffold. By carefully selecting modern catalyst systems and controlling reaction stoichiometry and conditions, chemists can achieve either selective mono-amination or exhaustive di-amination. The protocols and insights provided herein serve as a robust starting point for researchers aiming to synthesize novel libraries of substituted imidazo[1,2-b]pyridazines for drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Dibrominated Heterocycles
Introduction: The Strategic Importance of Dibrominated Heterocycles
Dibrominated five- and six-membered heterocycles are pivotal building blocks in the synthesis of complex organic molecules, particularly within the realms of pharmaceutical discovery and materials science.[1] The presence of two bromine atoms offers a versatile platform for sequential and selective functionalization through palladium-catalyzed cross-coupling reactions. This allows for the controlled introduction of different substituents, leading to diverse molecular architectures from a single starting material. The ability to perform these reactions with high chemo- and regioselectivity is crucial for the efficient construction of novel drug candidates, organic light-emitting diodes (OLEDs), and other functional materials.[1][2]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving dibrominated heterocycles, with a focus on practical applications and detailed experimental protocols. We will delve into the nuances of achieving selective mono- versus di-functionalization in key transformations such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings.
Core Concept: The Palladium Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which is fundamental to understanding and optimizing these transformations.[3][4] The cycle typically involves three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[5] When employing dibrominated heterocycles, the key challenge lies in controlling the degree of substitution to achieve either mono- or diarylated products.
Achieving Selectivity: Mono- vs. Di-arylation
The selective mono-arylation of dibrominated heterocycles is often influenced by the electronic and steric environment of the two bromine atoms. For instance, in 2,5-dibromothiophene, the bromine at the 2-position is generally more reactive towards oxidative addition to the palladium catalyst. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, selective mono-arylation can be achieved.[6]
Protocol: Selective Mono-arylation of 2,5-Dibromo-3-hexylthiophene
This protocol describes the selective synthesis of 5-aryl-2-bromo-3-hexylthiophene derivatives.[6]
Materials:
-
2,5-dibromo-3-hexylthiophene
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dibromo-3-hexylthiophene (1 mmol) and Pd(PPh₃)₄ (0.04 mmol, 4 mol%).
-
Add 1,4-dioxane (2 mL) and stir the mixture at room temperature (25 °C) for 30 minutes.
-
Add the arylboronic acid (1 mmol), K₃PO₄ (1.75 mmol), and water (0.5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol: Double Suzuki Coupling of 2,5-Dibromo-3-hexylthiophene
This protocol outlines the synthesis of 2,5-diaryl-3-hexylthiophene derivatives.[7]
Materials:
-
2,5-dibromo-3-hexylthiophene
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
In a Schlenk flask under an argon atmosphere, combine 2,5-dibromo-3-hexylthiophene (1 mmol) and Pd(PPh₃)₄ (0.06 mmol, 6 mol%).
-
Add 1,4-dioxane (2 mL) and stir for 30 minutes at 25 °C.
-
Add the arylboronic acid (2.5 mmol), K₃PO₄ (4 mmol), and water (0.5 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Upon cooling, extract the product with ethyl acetate and dry the organic layer over magnesium sulfate.[7]
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
| Heterocycle | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂/IMes (0.1) | K₂CO₃ | H₂O/MeCN | RT | 12 | 95 (mono) | [8] |
| 2,5-Dibromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 70-85 (mono) | [6] |
| 2,5-Dibromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 75-90 (di) | [7] |
| 5-Bromo-2-chloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | [9] |
Table 1: Selected examples of Suzuki-Miyaura couplings with dibrominated heterocycles.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, reacting a terminal alkyne with an aryl or vinyl halide.[10][11] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
Protocol: Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine
This protocol details the synthesis of 6-alkynyl-3-fluoro-2-picolinonitriles.[12]
Materials:
-
6-bromo-3-fluoro-2-cyanopyridine
-
Terminal alkyne (e.g., 1-ethynyl-4-ethylbenzene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Tetrahydrofuran (THF)
-
Triethylamine (Et₃N)
-
Argon or Nitrogen gas
Procedure:
-
Prepare a solution of 6-bromo-3-fluoro-2-cyanopyridine (0.337 mmol) in a mixture of THF (4 mL) and Et₃N (2 mL) in a reaction vessel.
-
Degas the solution by bubbling argon or nitrogen through it for at least 15 minutes.
-
Add Pd(PPh₃)₄ (0.046 mmol, 15 mol%) and CuI (0.092 mmol, 30 mol%) to the reaction mixture.
-
Degas the mixture again for 5 minutes at room temperature.
-
Add the terminal alkyne (0.307 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the product by column chromatography.
| Heterocycle | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | Good (mono) | [13] |
| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 | |
| Iodothiophenes | Terminal Alkynes | Pd/C | CuI | - | Water | - | - | Good | [14] |
Table 2: Representative Sonogashira couplings with halogenated heterocycles.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting amines with aryl halides.[15][16] This reaction has become a cornerstone in medicinal chemistry for the synthesis of arylamines.[17]
Key Considerations for Dibrominated Heterocycles
When working with dibrominated heterocycles, selective mono-amination can often be achieved by controlling the stoichiometry of the amine and the reaction conditions. The choice of ligand is also critical for achieving high yields and selectivity. Sterically hindered biaryl phosphine ligands are often employed to promote the desired transformation.[18]
Protocol: General Procedure for Buchwald-Hartwig Amination
This is a general protocol that can be adapted for various dibrominated heterocycles and amines.
Materials:
-
Dibrominated heterocycle
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOt-Bu, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst and the phosphine ligand.
-
Add the dibrominated heterocycle, the amine, and the base.
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
After cooling, quench the reaction and extract the product.
-
Purify the product by column chromatography.
Figure 2: General workflow for a Buchwald-Hartwig amination experiment.
Heck Reaction: Alkenylation of Heterocycles
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[19][20]
Protocol: Double Heck Coupling of 3,5-Dibromopyridine
This protocol describes the synthesis of 3,5-di(alkenyl)pyridines.[21]
Materials:
-
3,5-dibromopyridine
-
Alkene (e.g., styrene)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri-o-tolylphosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
Acetonitrile (MeCN)
-
Argon or Nitrogen gas
Procedure:
-
In a pressure tube, combine 3,5-dibromopyridine (1 mmol), the alkene (2.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and P(o-tol)₃ (0.1 mmol, 10 mol%).
-
Add Et₃N (3 mmol) and acetonitrile (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to obtain the desired dialkenylated pyridine.
| Heterocycle | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Dibromopyridine | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | MeCN | 100 | 24 | Good (di) | [21] |
| Aryl Bromides | Styrene | Pd(OAc)₂ | NHC Ligands | Cs₂CO₃ | H₂O | 120+ | - | High | [22][23] |
| Iodobenzene | Cyclohexene | Pd(OAc)₂ | - | KOH | DMF | - | - | up to 81% (mono) | [24] |
Table 3: Examples of Heck reactions with halogenated aromatics.
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions of dibrominated heterocycles are indispensable tools in modern organic synthesis. The ability to selectively introduce a wide range of functional groups allows for the rapid generation of molecular diversity. The protocols and data presented in this guide serve as a practical resource for researchers in drug development and materials science. Future developments in this field will likely focus on the use of more sustainable and earth-abundant metal catalysts, as well as the development of even more selective and efficient ligand systems to tackle increasingly complex synthetic challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nobelprize.org [nobelprize.org]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 13. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Developing Novel TYK2 Inhibitors from a 6,8-Dibromoimidazo[1,2-b]pyridazine Scaffold: Application Notes and Protocols
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of novel Tyrosine Kinase 2 (TYK2) inhibitors based on the 6,8-Dibromoimidazo[1,2-b]pyridazine scaffold. TYK2, a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a range of autoimmune and inflammatory diseases.[1][2][3] The strategic use of the dibrominated imidazo[1,2-b]pyridazine core offers a versatile platform for rapid library synthesis and structure-activity relationship (SAR) studies, enabling the development of potent and selective next-generation TYK2 inhibitors. Detailed, field-proven protocols for chemical synthesis, in vitro enzymatic and cellular assays, and in vivo efficacy models are provided to guide the entire discovery workflow, from hit identification to lead optimization.
Introduction: Targeting TYK2 in Autoimmune Disease
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[2] Upon cytokine binding to their cognate receptors, JAKs are activated and subsequently phosphorylate Signal Transducers and Activators of Transcription (STATs). This phosphorylation event leads to STAT dimerization, nuclear translocation, and the regulation of gene expression, driving cellular processes such as proliferation, differentiation, and immune responses.[4][5]
TYK2 is specifically associated with the signaling of key cytokines such as IL-12, IL-23, and Type I interferons (IFNs).[1][3][6] Dysregulation of these pathways is a hallmark of numerous autoimmune diseases, including psoriasis, systemic lupus erythematosus (SLE), and inflammatory bowel disease (IBD).[4][6] Genetic studies have further solidified the role of TYK2 in these conditions, where loss-of-function variants in the TYK2 gene are associated with protection against multiple autoimmune disorders.[6] Consequently, the selective inhibition of TYK2 presents a highly attractive therapeutic strategy to modulate pathological immune responses while potentially sparing the broader functions of other JAK family members, which could lead to a more favorable safety profile compared to pan-JAK inhibitors.[4]
dot
Caption: TYK2 Signaling Pathway and Point of Inhibition.
The this compound Scaffold: A Privileged Starting Point
The imidazo[1,2-b]pyridazine core is a versatile heterocyclic scaffold that has been explored for a range of biological activities.[7][8] The introduction of bromine atoms at the 6 and 8 positions provides two key advantages for medicinal chemistry campaigns:
-
Orthogonal Reactivity: The two bromine atoms serve as reactive handles for the introduction of diverse chemical functionalities through well-established metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[9] This allows for the rapid generation of a library of analogs to probe the chemical space around the core scaffold.
-
Vectorial Exploration: The distinct electronic environments of the C6 and C8 positions allow for selective and sequential functionalization, enabling a systematic exploration of the structure-activity relationship (SAR) in a vectorial manner. This is crucial for optimizing interactions within the TYK2 ATP-binding site.
The general strategy is to utilize one bromine as an anchor point for a key pharmacophoric element that interacts with the hinge region of the kinase, while the second bromine is used to introduce substituents that can enhance potency, selectivity, and pharmacokinetic properties.[10][11]
Drug Discovery and Development Workflow
The development of novel TYK2 inhibitors from the this compound scaffold follows a structured, multi-stage workflow. This iterative process is designed to identify potent, selective, and bioavailable drug candidates for further preclinical development.
dot
Caption: Iterative Drug Discovery Workflow.
Experimental Protocols
Synthesis of this compound
The synthesis of the core scaffold can be achieved through a condensation reaction. A common route involves the reaction of 3-amino-4,6-dibromopyridazine with an α-haloketone.[12]
Protocol 1: Synthesis of the Core Scaffold
-
Step 1: Reaction Setup: To a solution of 3-amino-4,6-dibromopyridazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add chloroacetaldehyde (1.2 eq, 50% in water).
-
Step 2: Cyclization: Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Step 3: Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Step 4: Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the this compound.
-
Step 5: Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro TYK2 Enzymatic Assay
This assay is designed to measure the direct inhibitory activity of the synthesized compounds on the catalytic activity of recombinant human TYK2. A common method is a luminescence-based assay that quantifies ATP consumption.[13][14][15]
Protocol 2: TYK2 Kinase-Glo® Assay
-
Materials:
-
Step 1: Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of the compound solutions into the wells of a 384-well white, opaque assay plate. Include wells for positive (DMSO vehicle) and negative (no enzyme) controls.
-
Step 2: Enzyme and Substrate Preparation: Prepare a solution of TYK2 enzyme and substrate peptide in kinase assay buffer.
-
Step 3: Kinase Reaction Initiation: Add the enzyme/substrate solution to the wells containing the test compounds. Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for TYK2.
-
Step 4: Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 40-60 minutes), ensuring the reaction is in the linear range.[13]
-
Step 5: Reaction Termination and Signal Detection: Stop the reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® MAX reagent. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Step 6: Data Acquisition: Measure the luminescence using a plate reader.
-
Step 7: Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
| Compound ID | R1-Group (at C6) | R2-Group (at C8) | TYK2 IC50 (nM) |
| Lead-001 | -Phenyl | -Br | 850 |
| Lead-002 | -Br | -Aniline | 450 |
| Opt-003 | -Phenyl | -Aniline | 75 |
| Opt-004 | -Cyclopropyl | -Aniline | 25 |
| Opt-005 | -Cyclopropyl | 3-fluoro-Aniline | 8 |
Table 1: Hypothetical SAR data for TYK2 inhibition.
Cellular Assay for TYK2 Signaling Inhibition
This assay assesses the ability of the compounds to inhibit TYK2-mediated signaling in a cellular context. A common readout is the phosphorylation of STAT3 at Tyr705 in response to cytokine stimulation.[16][17]
Protocol 3: HTRF® Phospho-STAT3 (Tyr705) Assay
-
Materials:
-
Human cell line expressing the target cytokine receptor (e.g., HEK293 cells transfected with IL-23R/IL-12Rβ1, or a relevant immune cell line like NK-92).
-
Recombinant human IL-23.
-
HTRF® Phospho-STAT3 (Tyr705) Assay Kit (Revvity, Cat# 64AT3PEG or similar).[18]
-
Test compounds dissolved in DMSO.
-
-
Step 1: Cell Culture and Plating: Culture cells to approximately 80% confluency. Seed the cells into a 96-well or 384-well tissue culture-treated plate and allow them to adhere overnight.
-
Step 2: Compound Treatment: Pre-incubate the cells with serial dilutions of the test compounds for 1-2 hours at 37°C.
-
Step 3: Cytokine Stimulation: Stimulate the cells with an EC80 concentration of IL-23 for a specified time (e.g., 30 minutes) at 37°C to induce STAT3 phosphorylation.
-
Step 4: Cell Lysis: Lyse the cells by adding the lysis buffer provided in the HTRF kit directly to the wells.
-
Step 5: Detection: Add the HTRF detection reagents (anti-phospho-STAT3 antibody labeled with a donor fluorophore and an anti-total STAT3 antibody labeled with an acceptor) to the lysate.[18]
-
Step 6: Incubation and Data Acquisition: Incubate the plate at room temperature for 4 hours or overnight, protected from light. Read the plate on an HTRF-compatible microplate reader.
-
Step 7: Data Analysis: Calculate the HTRF ratio and determine the percent inhibition of STAT3 phosphorylation. Calculate the IC50 values using a dose-response curve.
In Vivo Efficacy Model: Imiquimod-Induced Psoriasis in Mice
To evaluate the in vivo efficacy of lead compounds, a relevant animal model of autoimmune disease is crucial. The imiquimod (IMQ)-induced psoriasis model in mice is widely used as it recapitulates many of the key histopathological features of human psoriasis, including epidermal thickening and immune cell infiltration.[19][20][21]
Protocol 4: IMQ-Induced Psoriasis Model
-
Step 1: Animal Acclimatization: Acclimatize male BALB/c or C57BL/6 mice for at least one week before the start of the experiment.
-
Step 2: Disease Induction: Apply a daily topical dose of imiquimod cream (5%) to the shaved dorsal skin and one ear of each mouse for 5-7 consecutive days.[19]
-
Step 3: Compound Administration: Administer the test compound (e.g., orally or intraperitoneally) daily, starting on the same day as the first imiquimod application. Include a vehicle control group and a positive control group (e.g., a known TYK2 inhibitor or a standard-of-care therapeutic).
-
Step 4: Clinical Scoring: Monitor the disease progression daily by scoring the severity of skin inflammation based on erythema (redness), scaling, and thickness. The Psoriasis Area and Severity Index (PASI) can be adapted for this purpose.
-
Step 5: Endpoint Analysis: At the end of the study, euthanize the mice and collect skin and spleen samples.
-
Step 6: Histopathology: Fix the skin samples in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness and immune cell infiltration.
-
Step 7: Cytokine Analysis: Homogenize skin samples to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23) by ELISA or multiplex assay.
-
Step 8: Data Analysis: Compare the clinical scores, epidermal thickness, and cytokine levels between the treatment groups and the vehicle control group to determine the in vivo efficacy of the test compound.
| Parameter | Vehicle Control | Compound Opt-005 (30 mg/kg, PO) | Positive Control |
| Mean PASI Score (Day 6) | 8.5 ± 0.8 | 3.2 ± 0.5 | 2.8 ± 0.4 |
| Epidermal Thickness (µm) | 120 ± 15 | 45 ± 8 | 40 ± 6 |
| Skin IL-17A levels (pg/mg) | 250 ± 40 | 80 ± 15 | 75 ± 12 |
*Table 2: Hypothetical in vivo efficacy data. p < 0.05 vs. Vehicle Control.
Lead Optimization and Pharmacokinetic Profiling
Following the identification of initial hits, the lead optimization phase focuses on improving the overall properties of the compounds to make them suitable for clinical development.[22][23] This involves a multi-parameter optimization approach:
-
Potency and Selectivity: Further SAR studies are conducted to enhance TYK2 inhibitory potency while minimizing off-target activity against other kinases, particularly other JAK family members.[24][25]
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of the compounds are evaluated.[26][27][28] In vitro assays (e.g., metabolic stability in liver microsomes, plasma protein binding) and in vivo PK studies in rodents are performed to determine key parameters such as half-life, clearance, and oral bioavailability.[29][30]
-
Physicochemical Properties: Properties such as solubility and permeability are optimized to ensure good oral absorption and distribution.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel, selective TYK2 inhibitors. The strategic placement of two bromine atoms provides a robust platform for rapid analog synthesis and systematic SAR exploration. By following the integrated workflow and detailed protocols outlined in these application notes—from chemical synthesis and in vitro screening to cellular characterization and in vivo efficacy testing—research teams can efficiently advance their drug discovery programs and identify promising clinical candidates for the treatment of a wide range of autoimmune and inflammatory diseases.
References
- 1. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases [jstage.jst.go.jp]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. revvity.com [revvity.com]
- 5. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. amsbio.com [amsbio.com]
- 16. mesoscale.com [mesoscale.com]
- 17. PathScan® Phospho Stat3 ELISA Kit (Tyr705) | Cell Signaling Technology [cellsignal.com]
- 18. revvity.com [revvity.com]
- 19. biocytogen.com [biocytogen.com]
- 20. ovid.com [ovid.com]
- 21. Research Techniques Made Simple: Murine Models of Human Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journaljcti.com [journaljcti.com]
- 23. researchgate.net [researchgate.net]
- 24. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 25. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 26. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 27. files01.core.ac.uk [files01.core.ac.uk]
- 28. research-portal.uu.nl [research-portal.uu.nl]
- 29. scienceopen.com [scienceopen.com]
- 30. researchgate.net [researchgate.net]
Application Note: Synthesis and Characterization of a Potent Haspin Kinase Inhibitor from a 6,8-Dibromoimidazo[1,2-b]pyridazine Scaffold
Abstract
This application note provides a comprehensive guide for the synthesis and characterization of a potent Haspin kinase inhibitor, exemplified by a derivative of the CHR-6494 scaffold, starting from 6,8-Dibromoimidazo[1,2-b]pyridazine. We detail a robust synthetic route employing sequential Suzuki-Miyaura cross-coupling reactions, offering insights into the rationale behind key experimental choices. Furthermore, we present detailed protocols for the in vitro and cellular characterization of the synthesized inhibitor, including a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assay and a Western blot-based cellular assay for target engagement. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel anti-mitotic cancer therapeutics.
Introduction: Haspin Kinase as a Therapeutic Target in Oncology
Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), an atypical serine/threonine kinase, has emerged as a compelling target for cancer therapy.[1][2] Unlike many other kinases, Haspin's primary known substrate is Histone H3, which it phosphorylates at Threonine 3 (H3T3ph) during mitosis.[3] This phosphorylation event is a crucial component of the chromosomal passenger complex (CPC) recruitment to the centromere, ensuring proper chromosome alignment and segregation.[4] The overexpression of Haspin in various cancers and its essential role in mitotic progression make it an attractive target for the development of anti-mitotic agents.[2] Inhibition of Haspin leads to mitotic defects, such as chromosome misalignment, and can ultimately induce apoptosis in cancer cells.[5]
The imidazo[1,2-b]pyridazine scaffold has proven to be a privileged structure for the development of potent Haspin inhibitors.[6][7] One of the most well-characterized inhibitors from this class is CHR-6494, which exhibits potent enzymatic inhibition of Haspin and anti-proliferative effects in various cancer cell lines.[8][9][10] This application note outlines a detailed synthetic strategy and characterization workflow for a CHR-6494 analog, starting from the readily accessible this compound.
Signaling Pathway of Haspin Kinase in Mitosis
The following diagram illustrates the central role of Haspin kinase in the regulation of mitosis, highlighting the mechanism of action for Haspin inhibitors.
Caption: Haspin kinase phosphorylates Histone H3 at Thr3, a key step for the recruitment of the Chromosomal Passenger Complex (CPC), including Aurora B kinase, to ensure proper chromosome alignment and segregation during mitosis. Haspin inhibitors block this initial phosphorylation event.
Synthetic Protocol: From this compound to a Potent Haspin Inhibitor
The synthetic route to the target Haspin inhibitor involves a sequential functionalization of the this compound core. The strategy relies on the differential reactivity of the bromine atoms, allowing for selective Suzuki-Miyaura cross-coupling reactions.
Synthetic Workflow Diagram
Caption: A generalized synthetic workflow for the synthesis of a Haspin kinase inhibitor from this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 6-Bromo-8-(1H-indazol-5-yl)imidazo[1,2-b]pyridazine (Intermediate 1)
-
Rationale: This initial Suzuki-Miyaura coupling is performed under conditions that favor monosubstitution, leveraging the potential for differential reactivity between the C6 and C8 positions of the dibrominated starting material. The choice of a palladium catalyst with appropriate ligands is crucial for achieving high yields and selectivity.[11][12]
-
Procedure:
-
To a solution of this compound (1.0 eq) in a 4:1 mixture of dioxane and water, add 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (1.1 eq) and potassium carbonate (2.0 eq).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford Intermediate 1.
-
Step 2: Synthesis of a Representative Haspin Inhibitor (CHR-6494 Analog)
-
Rationale: The second Suzuki-Miyaura coupling introduces the amine-containing moiety at the C6 position. The choice of catalyst and base may be varied to optimize the coupling with different amine-containing boronic esters or acids.[13][14]
-
Procedure:
-
To a solution of Intermediate 1 (1.0 eq) in a 4:1 mixture of DME and water, add the desired amine-containing boronic acid or ester (e.g., N-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine) (1.2 eq) and sodium carbonate (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq).
-
Heat the reaction mixture to 85 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction and perform an aqueous workup as described in Step 1.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final Haspin kinase inhibitor.
-
Characterization of the Synthesized Haspin Kinase Inhibitor
In Vitro Potency Assessment: TR-FRET Kinase Assay
-
Principle: This assay measures the phosphorylation of a biotinylated Histone H3 peptide substrate by Haspin kinase. A europium-labeled anti-phospho-H3T3 antibody serves as the donor fluorophore, and streptavidin-conjugated allophycocyanin (APC) acts as the acceptor. Phosphorylation of the peptide brings the donor and acceptor into close proximity, resulting in a FRET signal.[5][15]
-
Protocol:
-
Prepare a serial dilution of the synthesized inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Prepare a solution of recombinant Haspin kinase and biotinylated Histone H3 peptide in the assay buffer.
-
In a 384-well plate, add the test compounds, followed by the enzyme/substrate mixture.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value to allow for the detection of both competitive and non-competitive inhibitors.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and detect the phosphorylated product by adding a solution containing the Eu-labeled anti-phospho-H3T3 antibody and streptavidin-APC.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of acceptor to donor fluorescence and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.
-
Cellular Target Engagement: Western Blot Analysis of Phospho-Histone H3 (Thr3)
-
Principle: This assay determines the ability of the inhibitor to engage with Haspin within a cellular context and inhibit its activity. Cells are treated with the Haspin inhibitor, and the level of phosphorylated Histone H3 at Threonine 3 (p-H3T3) is quantified by Western blot. A reduction in p-H3T3 levels indicates that the compound has entered the cells and inhibited Haspin kinase activity.[14][16]
-
Protocol:
-
Cell Culture and Treatment: Plate a cancer cell line known to have active Haspin (e.g., HeLa, HCT116) and allow them to adhere. Treat the cells with a range of concentrations of the synthesized inhibitor for a specified period (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for p-H3T3. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Analysis: Quantify the band intensities and normalize the p-H3T3 signal to a loading control (e.g., total Histone H3 or GAPDH). Plot the normalized signal against the inhibitor concentration to determine the cellular EC50 value.
-
Data Presentation: Inhibitor Performance Comparison
The following tables summarize representative data for a potent Haspin inhibitor derived from the imidazo[1,2-b]pyridazine scaffold, such as CHR-6494.
Table 1: In Vitro Potency of a Representative Haspin Inhibitor
| Inhibitor | Haspin IC50 (nM) | Assay Type | Reference |
| CHR-6494 | 2 | Enzymatic Assay | [8][10] |
Table 2: Cellular Activity of a Representative Haspin Inhibitor
| Inhibitor | Cell Line | Cellular EC50 (nM) for p-H3T3 inhibition | Anti-proliferative IC50 (nM) | Reference |
| CHR-6494 | HCT-116 | ~150 | 500 | [15][17] |
| CHR-6494 | HeLa | Not Reported | 473 | [17] |
| CHR-6494 | MDA-MB-231 | Not Reported | 752 | [14][17] |
Conclusion
The this compound scaffold serves as a versatile starting material for the synthesis of potent Haspin kinase inhibitors. The sequential Suzuki-Miyaura cross-coupling strategy outlined in this application note provides a reliable and adaptable route to a diverse range of analogs for structure-activity relationship studies. The accompanying detailed protocols for in vitro and cellular characterization enable a thorough evaluation of the synthesized compounds, facilitating the identification of promising candidates for further preclinical development. The continued exploration of this chemical space holds significant promise for the discovery of novel anti-mitotic agents for the treatment of cancer.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phospho-Histone H3 (Thr3) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine: A Novel Brain-Penetrant, Orally Available Corticotropin-Releasing Factor Receptor 1 Antagonist with Efficacy in Animal Models of Alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: 6,8-Dibromoimidazo[1,2-b]pyridazine as a Versatile Pharmaceutical Intermediate
Abstract
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules.[1][2] Its significance is highlighted by its presence in the FDA-approved multi-kinase inhibitor Ponatinib, used for treating chronic myeloid leukemia.[1][3][4] This scaffold is a focal point in the development of therapeutics for oncology, autoimmune diseases, and infectious diseases.[1][3] 6,8-Dibromoimidazo[1,2-b]pyridazine emerges as a critical starting material, offering two reactive bromine sites that can be selectively and sequentially functionalized. This guide provides an in-depth analysis of its properties and detailed protocols for its application in palladium-catalyzed cross-coupling reactions, empowering researchers to leverage this intermediate for novel drug discovery.
Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Core
The pursuit of novel therapeutic agents frequently converges on heterocyclic scaffolds that can be readily and diversely modified to optimize pharmacological properties. The imidazo[1,2-b]pyridazine system is exemplary in this regard. It acts as a bioisostere for purines, allowing it to interact with a multitude of biological targets, most notably protein kinases.[1][3] The development of kinase inhibitors, antibacterial agents, and potential treatments for neurodegenerative diseases like Alzheimer's has been significantly advanced by leveraging this core structure.[2][4][5]
The strategic utility of This compound lies in its di-halogenated nature. The bromine atoms at the C6 and C8 positions serve as versatile synthetic handles for introducing molecular complexity through modern cross-coupling chemistry. This allows for the systematic construction of compound libraries and the fine-tuning of structure-activity relationships (SAR) by introducing different substituents at two distinct vectors of the molecule.
Physicochemical Properties & Handling
A thorough understanding of the starting material's properties and safety requirements is paramount for successful and safe experimentation.
Compound Data
| Property | Value | Source |
| IUPAC Name | This compound | ChemShuttle |
| CAS Number | 1206487-36-6 | |
| Molecular Formula | C₆H₃Br₂N₃ | ChemShuttle |
| Molecular Weight | 276.92 g/mol | ChemShuttle |
| Appearance | Off-white to light brown solid | Supplier Data |
Safety & Handling
While a specific safety data sheet for this exact compound is not universally available, general precautions for handling dibromo-heterocyclic compounds should be strictly followed. These compounds are potentially hazardous and should be handled with care.
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.[6]
-
Body Protection: A standard laboratory coat is required. For larger quantities, consider impervious clothing.[6]
-
-
First Aid Measures:
-
Disposal: Dispose of contaminated waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[6]
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The true power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These methods provide reliable and modular approaches to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[9] The differential reactivity of the C6 and C8 positions, influenced by the electronic environment and steric hindrance, can potentially be exploited for regioselective functionalization by carefully selecting catalysts and reaction conditions.[10][11][12]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organic halide and an organoboron compound.[13][14] For this compound, this reaction is ideal for introducing aryl, heteroaryl, or vinyl groups, which are common moieties in kinase inhibitors.
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): The palladium(0) species is the active catalyst. It undergoes oxidative addition into the C-Br bond, initiating the catalytic cycle.[15] For less reactive halides, more electron-rich and bulky phosphine ligands may be required to facilitate this step.
-
Base (e.g., Na₂CO₃, K₂CO₃): A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[14]
-
Solvent System (e.g., DME/Water, Toluene/Ethanol/Water): A mixture of an organic solvent and water is often used. The organic solvent solubilizes the heterocyclic starting material and catalyst, while the aqueous phase dissolves the inorganic base. This biphasic system facilitates the interaction of all components.[13]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is critical to prevent catalyst deactivation and ensure reproducible results.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds by coupling an amine with an aryl halide.[16][17] This is particularly relevant in pharmaceutical synthesis, as amine functionalities are crucial for solubility, target binding (e.g., hydrogen bonding in kinase active sites), and overall pharmacokinetic profiles.
-
Palladium Pre-catalyst/Ligand System (e.g., Pd₂(dba)₃ / Xantphos): This reaction often requires more sophisticated catalysts than the Suzuki coupling. Bulky, electron-rich phosphine ligands (like Xantphos, RuPhos, or BrettPhos) are critical.[18] They promote the challenging reductive elimination step that forms the C-N bond and prevent undesirable side reactions like β-hydride elimination.[16]
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile to displace the halide from the palladium complex.[19] The choice of base can significantly impact the reaction rate and yield.
-
Solvent (e.g., Toluene, Dioxane): Anhydrous, aprotic solvents are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
-
Temperature: These reactions often require elevated temperatures (80-120 °C) to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
Experimental Protocols
The following protocols are generalized starting points and may require optimization for specific substrates (boronic acids or amines) and desired outcomes (mono- vs. di-substitution).
Protocol 1: General Procedure for Suzuki-Miyaura Monosubstitution
This protocol is designed for the selective mono-arylation of this compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
Aryl or Heteroaryl boronic acid (1.05-1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)
-
1,2-Dimethoxyethane (DME) and Water (4:1 or 5:1 v/v), degassed
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc), Brine
-
Silica gel for chromatography
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask or reaction vial, add this compound, the boronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed DME/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-substituted product.
Protocol 2: General Procedure for Buchwald-Hartwig Monosubstitution
This protocol details the C-N bond formation using a primary or secondary amine.
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2-1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02-0.04 eq)
-
Xantphos (or other suitable ligand) (0.04-0.08 eq)
-
Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 eq)
-
Anhydrous Toluene or Dioxane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc), Brine
-
Silica gel for chromatography
Step-by-Step Methodology:
-
In a glovebox, or under a positive flow of Argon, add Pd₂(dba)₃, the phosphine ligand, and the base to a flame-dried Schlenk tube.
-
Add the this compound and the anhydrous solvent.
-
Add the amine substrate via syringe.
-
Seal the tube and heat the mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 6-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical research and development. Its two addressable bromine atoms, combined with the power and predictability of palladium-catalyzed cross-coupling reactions, provide a robust platform for generating diverse molecular architectures. The protocols and principles outlined in this guide offer a solid foundation for researchers to design and execute synthetic strategies targeting novel therapeutics based on the privileged imidazo[1,2-b]pyridazine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 4. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Heterocyclic Compounds [iloencyclopaedia.org]
- 8. chemical.kao.com [chemical.kao.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective cross-coupling reactions of boronic acids with dihalo heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. research.rug.nl [research.rug.nl]
- 19. chem.libretexts.org [chem.libretexts.org]
reaction conditions for Sonogashira coupling with 6,8-Dibromoimidazo[1,2-b]pyridazine
An Application Guide to Sonogashira Coupling with 6,8-Dibromoimidazo[1,2-b]pyridazine
Introduction: The Strategic Importance of Alkynylated Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development, recognized for its role in developing kinase inhibitors and other therapeutic agents.[1][2] The introduction of alkynyl groups via Sonogashira coupling serves as a powerful strategy for extending the molecular framework, enabling the synthesis of complex molecules and facilitating the exploration of chemical space.[3][4] This carbon-carbon bond-forming reaction, which couples terminal alkynes with sp²-hybridized carbons, is invaluable for its mild reaction conditions and broad functional group tolerance.[5][6]
However, applying this methodology to a substrate such as this compound introduces significant challenges of regioselectivity. The presence of two bromine atoms at distinct positions necessitates a carefully designed synthetic strategy to control the reaction outcome, selectively yielding either a mono-alkynylated or a di-alkynylated product. This guide provides a comprehensive overview of the mechanistic principles, strategic considerations, and detailed protocols for achieving controlled Sonogashira couplings on this specific heterocyclic core.
The Mechanistic Core: A Symphony of Two Catalysts
The classical Sonogashira reaction operates through two interconnected catalytic cycles: a primary palladium cycle and a cooperative copper cycle.[7][8] Understanding this dual mechanism is fundamental to troubleshooting and optimizing the reaction for a specific substrate.
The process begins with the activation of a palladium(II) precatalyst to its active palladium(0) state.[5]
-
Palladium Cycle (The Main Engine):
-
Oxidative Addition: The active Pd(0) species inserts into the aryl-bromide bond (Ar-Br) of the imidazopyridazine, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive bromides.[5][9]
-
Transmetalation: A copper(I) acetylide, formed in the adjacent copper cycle, transfers its alkynyl group to the Pd(II) complex. This key step links the two cycles.[5][10]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, releasing the desired alkynylated product (Ar-alkyne) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[9]
-
-
Copper Cycle (The Activator):
-
Acetylide Formation: In the presence of a base (typically an amine), a copper(I) salt (e.g., CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[5][9] This species is more nucleophilic than the parent alkyne, facilitating the crucial transmetalation step with the palladium center.[10]
-
While effective, the copper co-catalyst can promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[11] This has led to the development of copper-free Sonogashira protocols, which are particularly useful for sensitive substrates or when homocoupling is a significant issue.[5][11]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6,8-Dibromoimidazo[1,2-b]pyridazine
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of the 6,8-Dibromoimidazo[1,2-b]pyridazine scaffold. The imidazo[1,2-b]pyridazine core is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other biologically active agents.[1][2] However, its synthesis can be fraught with challenges, primarily related to achieving satisfactory yields and purity.
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common pitfalls of this synthetic sequence and systematically improve your experimental outcomes.
Part 1: Troubleshooting Guide for Low-Yield Synthesis
This section is structured to address the most common issues encountered during the synthesis of this compound, which is typically achieved via the condensation of 3-amino-4,6-dibromopyridazine with a 2-carbon electrophile.
Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I address them?
Low yield is the most frequently reported issue. The cause is often multifactorial, stemming from starting material integrity, suboptimal reaction conditions, or competing side reactions.
A1: Potential Causes & Corrective Actions
-
Causality - The Problem of Regioselectivity: The core of this synthesis is the Tschitschibabin reaction, a condensation between an aminopyridine-type heterocycle and an α-halocarbonyl compound. The initial and most critical step is the alkylation of a ring nitrogen by the electrophile. In 3-aminopyridazine, the N1 nitrogen (adjacent to the amino group) and the N2 nitrogen are both potential sites for alkylation. Alkylation at N1 is productive, leading to the desired bicyclic product after cyclization. Alkylation at N2, the more nucleophilic nitrogen in unsubstituted 3-aminopyridazine, is a non-productive pathway that halts the synthesis.[3] Fortunately, the presence of electron-withdrawing halogens on the pyridazine ring is known to direct the alkylation preferentially to N1, significantly improving the yield of the desired imidazo[1,2-b]pyridazine backbone.[3]
-
Starting Material Instability & Purity:
-
The Aldehyde Problem: Bromoacetaldehyde is highly reactive and prone to self-polymerization, effectively removing it from the reaction mixture. Using an aged or improperly stored bottle is a common source of failure.
-
Solution: Use a protected form of the aldehyde, such as bromoacetaldehyde dimethyl acetal . This acetal is stable and can be hydrolyzed in situ under mildly acidic conditions to slowly release the reactive aldehyde, keeping its concentration low and minimizing polymerization.[4]
-
The Amine Problem: Ensure the purity of your 3-amino-4,6-dibromopyridazine. Contaminants can interfere with the reaction. Recrystallize or purify by column chromatography if necessary.
-
-
Suboptimal Reaction Conditions:
-
Temperature: Excessive heat can accelerate the polymerization of the aldehyde and other decomposition pathways. Conversely, a temperature that is too low will result in an impractically slow reaction rate. A systematic temperature screen (e.g., 60°C, 80°C, 100°C) is recommended.
-
Solvent: The choice of solvent is critical. A polar aprotic solvent like acetonitrile or DMF is often effective.[5][6] Alcohols like ethanol can also be used, but may participate in side reactions (e.g., acetal formation) with the aldehyde.
-
Base: While the reaction can proceed without a base, the HBr generated during the cyclization can protonate the starting amine, deactivating it. A mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) can be added to scavenge this acid and maintain the reaction rate.[3][7] Avoid strong bases, which can promote aldehyde decomposition.
-
Q2: My TLC shows multiple product spots that are difficult to separate. What are these side products and how can I prevent them?
The formation of multiple, often isomeric, side products is a key challenge in purification.
A2: Identifying and Minimizing Side Products
-
Primary Cause - Isomer Formation: As discussed, alkylation at the wrong nitrogen (N2) of the aminopyridazine leads to an isomeric intermediate that may cyclize differently or remain as an uncyclized impurity. The two bromine atoms on your starting material are crucial for directing this regioselectivity, but side-product formation can still occur if conditions are not optimal.[3]
-
Mitigation Strategy: Stick to the optimized conditions that favor N1 alkylation. This typically involves moderate temperatures and avoiding overly basic or acidic conditions that might alter the electronics of the heterocyclic starting material.
-
-
Secondary Cause - Aldehyde Polymerization: The brownish, often insoluble baseline material seen on TLC plates or in the reaction flask is typically aldehyde polymer.
-
Mitigation Strategy: The most effective solution is to use bromoacetaldehyde dimethyl acetal and generate the aldehyde in situ, as detailed in the recommended protocol below.
-
Below is a troubleshooting workflow to guide your optimization process.
Caption: Troubleshooting workflow for yield improvement.
Part 2: Recommended Experimental Protocols
Based on established methodologies for analogous compounds, we provide a robust protocol designed to maximize yield and minimize side-product formation.
Protocol 1: Synthesis via In Situ Aldehyde Generation (Recommended)
This method utilizes bromoacetaldehyde dimethyl acetal to avoid issues with aldehyde instability. The acetal is hydrolyzed under mild acidic conditions generated during the reaction itself or by adding a catalytic amount of acid.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-amino-4,6-dibromopyridazine (1.0 eq), bromoacetaldehyde dimethyl acetal (1.2 eq), and acetonitrile (approx. 0.1 M concentration).
-
Heating: Heat the reaction mixture to 80-90 °C. A small amount of water (e.g., 5% v/v) or a catalytic amount of HBr (48% aq. solution) can be added to facilitate the initial hydrolysis of the acetal.[4]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 8-16 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.[5]
-
Add water to the residue and basify to a pH of 8-9 using a saturated aqueous solution of sodium bicarbonate.[5][7] This will neutralize any remaining acid and ensure the product is in its freebase form.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
-
Purification:
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography using a gradient elution (e.g., starting from 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure this compound.[5]
-
Data Summary: Reaction Condition Optimization
The following table summarizes key parameters and their expected impact on the synthesis, based on literature for similar scaffolds.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Rationale & Expected Outcome |
| Electrophile | Bromoacetaldehyde | Bromoacetaldehyde Dimethyl Acetal | Acetal prevents polymerization, leading to cleaner reaction and higher yield.[4] |
| Solvent | Ethanol | Acetonitrile | Acetonitrile is aprotic and less likely to engage in side reactions.[5] |
| Temperature | 100 °C (Reflux) | 85 °C | Lower temperature reduces decomposition and side reactions while maintaining a reasonable rate. |
| Base | None | NaHCO₃ (1.5 eq) | Mild base neutralizes HBr byproduct, preventing starting material deactivation.[3] |
| Expected Yield | 20-45% | 60-80% | Optimization minimizes side reactions and maximizes conversion of the limiting reagent. |
Part 3: Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism for the formation of the imidazo[1,2-b]pyridazine core?
A: The reaction follows the Tschitschibabin reaction mechanism. It involves three key steps:
-
Nucleophilic Attack: The exocyclic amino group does not attack first. Instead, the N1 ring nitrogen of 3-amino-4,6-dibromopyridazine acts as a nucleophile and attacks the electrophilic carbon of the α-halocarbonyl compound.
-
Intramolecular Cyclization: The exocyclic amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic intermediate.
-
Dehydration: This intermediate readily dehydrates (loses a molecule of water) under the reaction conditions to form the aromatic imidazo[1,2-b]pyridazine ring system.
Caption: Simplified mechanism of imidazo[1,2-b]pyridazine synthesis.
Q: Are there alternative synthetic routes I can explore if this one fails?
A: Yes, while the Tschitschibabin condensation is the most direct method, other advanced strategies exist for forming imidazo-fused heterocycles. These include metal-catalyzed cross-coupling reactions to build the ring system or 1,3-dipolar cycloaddition reactions.[2][8] However, these methods are more complex and typically reserved for highly substituted or challenging targets. For the synthesis of the core 6,8-dibromo scaffold, optimizing the condensation reaction is the most practical and cost-effective approach.
Q: What is the best way to confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The proton NMR will show characteristic signals for the protons on the imidazole and pyridazine rings.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.
-
Melting Point (MP): A sharp melting point range is a good indicator of high purity.
-
TLC/LCMS: To assess purity and ensure the absence of starting materials and major side products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. 6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis - chemicalbook [chemicalbook.com]
- 6. CN112321592B - Synthesis method of 6-chloroimidazo [1,2-b ] pyridazine-3-carbonitrile - Google Patents [patents.google.com]
- 7. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 8. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromination of Imidazo[1,2-b]pyridazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthetic chemistry of imidazo[1,2-b]pyridazine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of electrophilic bromination on this privileged heterocyclic system. The imidazo[1,2-b]pyridazine core is a cornerstone in the development of kinase inhibitors and other therapeutic agents, making its precise functionalization a critical step in many synthetic campaigns.[1][2][3]
Bromination is a fundamental tool for introducing a versatile handle for further elaboration via cross-coupling reactions. However, the electron-rich nature of the imidazo[1,2-b]pyridazine ring system can lead to a variety of side reactions, including over-bromination and poor regioselectivity. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve clean, high-yielding, and selective bromination of your target scaffold.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My primary issue is regioselectivity. I am observing multiple brominated products instead of clean C3-bromination. How can I control the reaction to favor a single isomer?
Answer: This is the most common challenge encountered during the electrophilic halogenation of imidazo[1,2-b]pyridazines. The formation of multiple isomers stems from the high reactivity of the heterocyclic core. While the C3 position is electronically favored for substitution, other positions can compete, especially under forcing conditions.
Root Cause Analysis:
The imidazo[1,2-b]pyridazine ring is an electron-rich system. The C3 position on the imidazole ring is the most nucleophilic and kinetically favored site for electrophilic attack. However, if the reaction conditions are too harsh (e.g., high temperature, strong Lewis acids) or if an excess of the brominating agent is used, the initial C3-bromo product can undergo a second bromination, or less-activated positions on the pyridazine ring may react.
Strategic Solutions:
-
Choice of Brominating Agent: The choice of reagent is paramount. For high regioselectivity, a mild electrophilic bromine source is required.
-
Recommended: N-Bromosuccinimide (NBS) is the reagent of choice for the selective C3-bromination of imidazo[1,2-b]pyridazines and related imidazo-fused heterocycles.[1][4] It provides a controlled, low-concentration source of electrophilic bromine, minimizing over-reaction.
-
Use with Caution: Elemental bromine (Br₂) is a much stronger and less selective brominating agent. It is more likely to cause side reactions and should generally be avoided unless specific protocols call for it. Other reagents like pyridinium tribromide can be useful alternatives for certain substrates.[5][6]
-
-
Stoichiometric Control: Precise control over the amount of NBS is critical.
-
Use 1.0 to 1.1 equivalents of NBS relative to your imidazo[1,2-b]pyridazine starting material. Using a significant excess will inevitably lead to di-brominated and other unwanted byproducts.
-
-
Solvent and Temperature Optimization:
-
Solvent: Acetonitrile (ACN) is an excellent solvent choice, as it is polar enough to facilitate the reaction while being relatively inert.[4] Dichloromethane (DCM) and Tetrahydrofuran (THF) are also commonly used. For particularly electron-rich aromatic substrates, Dimethylformamide (DMF) can enhance para-selectivity, though this is more relevant for substituents than the core itself.[7]
-
Temperature: Run the reaction at room temperature (r.t.).[4] Heating is generally not required and can decrease selectivity. If the reaction is sluggish, cooling to 0 °C and allowing it to warm slowly to room temperature can sometimes improve cleanliness.
-
Question 2: My reaction yields are low, and I'm observing significant starting material decomposition. What is causing this instability?
Answer: Decomposition often points to issues with reaction acidity or reagent purity. The imidazo[1,2-b]pyridazine nucleus, while aromatic, can be sensitive to strong acids, which can lead to protonation, degradation, or polymerization, resulting in a complex reaction mixture and low yields.
Root Cause Analysis:
-
Acid Generation: Reactions with NBS can generate trace amounts of HBr as a byproduct. This acid can catalyze decomposition pathways.
-
Reagent Impurity: Old or improperly stored NBS can decompose over time, releasing elemental bromine and acidic impurities.[7][8] Pure NBS should be a white solid; a yellow or brown color indicates the presence of Br₂.[7]
-
Water Contamination: The presence of water can lead to the formation of bromohydrins if any alkene functionalities are present or can hydrolyze sensitive functional groups on the substrate or product.[8][9]
Strategic Solutions:
-
Purify Your NBS: If your NBS is discolored, it is best to recrystallize it from hot water before use.[8] Using freshly purified, high-purity NBS is one of the most effective ways to prevent side reactions.
-
Maintain Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes side reactions related to water.[8]
-
Scavenge In-Situ Acid: The addition of a mild, non-nucleophilic base can neutralize any acid generated during the reaction.
-
Recommended Additive: Add a small amount of solid sodium bicarbonate (NaHCO₃) or barium carbonate (BaCO₃) to the reaction mixture to act as an acid scavenger.[7]
-
Experimental Protocols and Data
Protocol 1: Standard Regioselective C3-Bromination using NBS
This protocol is optimized for the clean and selective bromination of an unsubstituted or C6-substituted imidazo[1,2-b]pyridazine.
Step-by-Step Methodology:
-
Preparation: To a solution of the imidazo[1,2-b]pyridazine (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add solid sodium bicarbonate (1.5 mmol, 1.5 equiv).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv), purified by recrystallization if necessary, portion-wise over 5 minutes at room temperature while stirring.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.[4] Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when the starting material is consumed.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining NBS or bromine.
-
Extraction: Dilute the mixture with water and extract with a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure 3-bromoimidazo[1,2-b]pyridazine.
Data Summary: Comparison of Bromination Conditions
| Brominating Agent | Equivalents | Solvent | Temperature | Additive | Typical Selectivity | Reference |
| NBS | 1.0 - 1.1 | ACN, DCM | r.t. | None or NaHCO₃ | High for C3 | [4] |
| Br₂ | 1.0 - 1.2 | CCl₄, AcOH | 0 °C to r.t. | Lewis Acid | Moderate to Low | [5] |
| Pyridinium Tribromide | 1.1 | THF | r.t. | None | Substrate Dependent | [6] |
| NaBrO₂ | 1.5 | DMF | 60 °C | AcOH | High for C3 (on Imidazo[1,2-a]pyridines) | [10][11] |
Visualizing Reaction Pathways and Troubleshooting
To better understand the process, the following diagrams illustrate the desired reaction pathway versus potential side reactions and a logical flow for troubleshooting.
Diagram 1: Bromination Reaction Pathways
Caption: Desired reaction pathway vs. common side reactions.
Diagram 2: Troubleshooting Workflow
Caption: A logical guide for troubleshooting common bromination issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with Electron-Deficient Heterocycles
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-deficient heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful yet challenging transformation. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you achieve success in your syntheses.
Introduction: The Challenge of Electron-Deficient Heterocycles
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance and mild reaction conditions.[1] However, when one of the coupling partners is an electron-deficient heterocycle (such as pyridine, pyrimidine, or imidazole), the reaction's efficiency can be significantly compromised. These substrates introduce a unique set of challenges, primarily stemming from the Lewis basicity of the heteroatoms and the electronic nature of the C-X bond. The lone pair of electrons on a nitrogen atom, for instance, can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2][3] This guide will dissect these issues and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a chloropyridine is not working. What are the most common reasons for failure?
A1: Failure in coupling with chloropyridines often arises from a few key issues. Firstly, the C-Cl bond is less reactive towards oxidative addition compared to C-Br or C-I bonds.[4][5] Secondly, the pyridine nitrogen can act as a poison to the palladium catalyst.[6] To overcome these, you typically need a more robust catalytic system. This includes using bulky, electron-rich phosphine ligands (like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) which can promote the difficult oxidative addition step.[2][7] Also, ensure your reaction is rigorously degassed, as oxygen can deactivate the Pd(0) catalyst.[2]
Q2: I'm observing a lot of my boronic acid decomposing. What is happening and how can I prevent it?
A2: You are likely observing protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source (often water) to give the corresponding arene.[3][8] This is particularly problematic with electron-deficient heteroarylboronic acids.[9] To minimize this, you can:
-
Use anhydrous solvents and ensure your base is thoroughly dried.[2]
-
Switch from a boronic acid to a more stable boronic ester, such as a pinacol or MIDA boronate.[3][8]
-
Employ a "slow release" strategy with MIDA boronates, which maintains a low concentration of the reactive boronic acid in solution.[8]
Q3: What is the best base to use for these types of couplings?
A3: The choice of base is critical. While common bases like sodium or potassium carbonate can be effective, stronger, non-nucleophilic bases are often required for challenging couplings with electron-deficient heterocycles.[2] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently the bases of choice.[2][3] It is crucial that the base is anhydrous and finely powdered to ensure its reactivity and availability in the reaction mixture.[2]
Q4: How do I choose the right palladium catalyst and ligand?
A4: For electron-deficient heterocycles, standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] The key is to use a catalyst system that is both highly active and resistant to inhibition. Modern palladium pre-catalysts, especially those from the Buchwald G2, G3, or G4 series, are often excellent choices as they provide a reliable source of the active Pd(0) species.[10] These are best paired with bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for heteroaryl couplings.[3][11]
In-Depth Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inhibition/Deactivation | The nitrogen lone pair of the heterocycle can coordinate to the palladium center, inhibiting its catalytic activity.[3] | 1. Switch to a more robust ligand: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][11] 2. Increase catalyst loading: A modest increase (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[3] 3. Use a modern pre-catalyst: Buchwald G3 or G4 pre-catalysts can provide a more stable and active catalytic species.[3] |
| Inefficient Oxidative Addition | The C-X bond (especially C-Cl) on an electron-deficient ring is less reactive towards oxidative addition.[4][5] | 1. Increase reaction temperature: Higher temperatures can provide the necessary activation energy.[11] 2. Use a highly active ligand: As mentioned above, bulky, electron-rich ligands are crucial for facilitating this step.[7] 3. Consider a different halide: If possible, switch from a chloride to a bromide or iodide, which are more reactive.[12] |
| Poor Quality Reagents | Water or other impurities in solvents or reagents can lead to side reactions and catalyst deactivation. | 1. Use anhydrous solvents: Ensure solvents are properly dried and degassed.[2] 2. Use fresh, pure reagents: Use a fresh bottle of boronic acid/ester and a finely ground, dry base.[2] |
Problem 2: Significant Side Product Formation
| Side Product | Explanation | Recommended Solution |
| Protodeboronation Product (Ar-H from Ar-B(OH)₂) | The boronic acid is hydrolyzed, removing it from the catalytic cycle. This is exacerbated by water and certain bases.[8][13] | 1. Use boronic esters: Pinacol or MIDA boronates are more stable to hydrolysis.[3] 2. Ensure anhydrous conditions: Rigorously dry all solvents and reagents.[2] 3. Optimize the base: A milder base might reduce the rate of protodeboronation.[3] |
| Homocoupling of Boronic Acid (Ar-Ar) | Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[2] | 1. Strictly exclude oxygen: Thoroughly degas solvents (e.g., by sparging with argon or freeze-pump-thaw cycles) and maintain a positive pressure of inert gas.[2] 2. Control stoichiometry: Avoid a large excess of the boronic acid.[2] |
| Dehalogenation of Starting Material (Het-H from Het-X) | The halide on the heterocycle is replaced by a hydrogen atom. This can be caused by certain impurities or side reactions of the catalyst. | 1. Avoid hydride sources: Ensure solvents are not a source of hydrides (e.g., some alcohols).[3] 2. Optimize reaction time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[3] |
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5] With electron-deficient heterocycles, several of these steps can be perturbed.
Caption: Figure 1. Suzuki catalytic cycle with challenges.
Recommended Catalyst/Ligand Combinations
The choice of catalyst and ligand is paramount for success. Below is a table summarizing some recommended systems for coupling with electron-deficient chloro-heterocycles.
| Heterocycle Class | Palladium Pre-catalyst | Ligand | Recommended Base | Solvent System |
| Pyridines | XPhos Pd G3 | XPhos | K₃PO₄ | Dioxane/H₂O |
| Pyrimidines | SPhos Pd G2 | SPhos | Cs₂CO₃ | Toluene or Dioxane |
| Imidazoles | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane |
| Pyridazines | PEPPSI-IPr | (NHC) | K₂CO₃ | Dioxane |
General Experimental Protocol (for Chloropyridine)
This protocol is a general starting point and may require optimization for specific substrates.[14][15]
-
Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add the chloropyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, prepare the catalyst pre-mix by dissolving the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) in a small amount of the reaction solvent.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, 0.1-0.2 M) to the Schlenk tube containing the reagents.
-
Initiation: Add the catalyst pre-mix to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Figure 2. General experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Navigating the Challenges of Protodeboronation in Suzuki-Miyaura Coupling of Imidazo[1,2-b]pyridazines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving the imidazo[1,2-b]pyridazine scaffold. This guide is designed to provide in-depth, experience-driven insights and actionable troubleshooting strategies to overcome the persistent challenge of protodeboronation. As Senior Application Scientists, we understand that success in synthesizing these valuable compounds hinges on a nuanced understanding of the reaction mechanism and the interplay of various experimental parameters.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding protodeboronation in the context of imidazo[1,2-b]pyridazine chemistry.
Q1: What is protodeboronation and why is it a significant problem in the Suzuki-Miyaura coupling of imidazo[1,2-b]pyridazines?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophilic partner.[1] This leads to the formation of a simple, unfunctionalized imidazo[1,2-b]pyridazine and a reduction in the yield of the desired cross-coupled product. The imidazo[1,2-b]pyridazine ring system, being a basic heteroaromatic, can be particularly susceptible. Its nitrogen atoms can influence the electronic properties of the boronic acid or ester, potentially accelerating decomposition pathways.[1]
Q2: Are boronic acids or boronate esters more susceptible to protodeboronation?
A2: Boronic acids are generally more reactive in Suzuki-Miyaura couplings, which can lead to faster reaction times.[2][3][4] However, this increased reactivity is coupled with lower stability, making them more prone to protodeboronation, especially under the aqueous basic conditions typical of the reaction.[2][3] Boronate esters, such as pinacol esters, offer significantly enhanced stability and are often easier to handle and purify.[2][3] While more stable, they are not entirely immune to protodeboronation, as they can hydrolyze in situ to the more susceptible boronic acid.[5][6]
Q3: How does the choice of base influence the rate of protodeboronation?
A3: The base is a critical component of the Suzuki-Miyaura catalytic cycle, but it is also a primary culprit in promoting protodeboronation.[7][8] Strong bases, particularly hydroxide-containing bases like NaOH and KOH, can significantly accelerate base-catalyzed protodeboronation.[9] Milder, non-nucleophilic bases such as potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are often preferred as they can facilitate the desired cross-coupling while minimizing the undesired side reaction.[10]
Q4: Can the palladium catalyst and ligands contribute to protodeboronation?
A4: Yes, the catalyst system can play a direct role. Recent studies have shown that palladium complexes, particularly those with bulky phosphine ligands, can actively promote protodeboronation.[8][11][12][13] While bulky ligands are often employed to facilitate the reductive elimination step and improve coupling with challenging substrates, they can paradoxically accelerate the decomposition of the boronic acid derivative.[11][12][13] Therefore, ligand selection is a critical parameter to consider.
II. Troubleshooting Guide: From Low Yields to No Reaction
This section provides a structured approach to diagnosing and solving common experimental issues encountered during the Suzuki-Miyaura coupling of imidazo[1,2-b]pyridazines, with a focus on mitigating protodeboronation.
Problem 1: Low Yield of Desired Product with Significant Formation of the Protodeboronated Imidazo[1,2-b]pyridazine.
This is the classic symptom of a dominant protodeboronation pathway. The troubleshooting strategy should focus on altering the reaction conditions to favor the productive catalytic cycle over the decomposition of the boronic acid/ester.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
Technical Support Center: A Guide to the Purification of 6,8-Dibromoimidazo[1,2-b]pyridazine by Column Chromatography
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 6,8-Dibromoimidazo[1,2-b]pyridazine and similar heterocyclic compounds. The purification of halogenated nitrogenous heterocycles can present unique challenges. This document provides in-depth, field-proven insights and troubleshooting advice to ensure the successful isolation of your target compound with high purity.
Introduction to the Challenges
This compound is a heterocyclic compound with two bromine atoms and a basic nitrogenous core. This structure presents specific challenges during purification by silica gel column chromatography. The basic nitrogens can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the compound.[1] Furthermore, halogenated compounds can be susceptible to degradation on silica.[2] This guide will address these potential issues with practical, evidence-based solutions.
Frequently Asked Questions (FAQs) and Troubleshooting
This section is structured in a question-and-answer format to directly address the common problems encountered during the purification of this compound.
Q1: My compound is streaking badly on the TLC plate and I'm getting poor separation in the column. What's happening and how can I fix it?
A1: Streaking is a classic sign of strong interaction between a basic compound and the acidic stationary phase (silica gel).[1] The imidazo[1,2-b]pyridazine core is basic and will interact with the acidic silanol groups on the silica surface. This leads to a non-ideal equilibrium during elution, resulting in broad, tailing peaks.
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel. A common choice is triethylamine (Et3N) at a concentration of 0.1-1%.[1][3]
-
Alternative Stationary Phase: Consider using a less acidic stationary phase. Neutral or basic alumina can be a good alternative for the purification of basic compounds.[1][4][5]
-
Deactivated Silica Gel: You can also use silica gel that has been "deactivated" by pre-treating it with a solution of your mobile phase containing the basic modifier before packing the column.[3]
-
Q2: I'm observing a low yield of my product after column chromatography. Where could my compound be going?
A2: Low recovery can be due to several factors, with irreversible adsorption or degradation on the column being the most likely culprits for a compound like this compound.
-
Troubleshooting Steps:
-
Assess Compound Stability: Before running a large-scale column, test the stability of your compound on silica. Spot your compound on a TLC plate, let it sit for an hour or two, and then elute it. If you see new spots or a significant decrease in the intensity of your product spot, your compound is likely degrading on the silica.[1]
-
Switch to a Milder Stationary Phase: If degradation is confirmed, switch to a less harsh stationary phase like neutral alumina or Florisil.[6]
-
Minimize Contact Time: If you must use silica, aim for a faster purification. Flash chromatography is preferred over gravity chromatography to minimize the time the compound spends on the column.
-
Dry Loading: If your compound is not very soluble in the initial mobile phase, consider dry loading. This involves pre-adsorbing your crude material onto a small amount of silica gel (or your chosen stationary phase) and then adding this solid to the top of your column.[3][7] This can lead to a more uniform application of the sample and better separation.
-
Q3: I'm struggling to find a good solvent system for separation. My compound either stays at the baseline or shoots through with the solvent front on the TLC plate.
A3: Finding the right mobile phase is critical for good separation. The goal is to have your target compound with a Retention Factor (Rf) of around 0.2-0.4 for optimal separation in column chromatography.
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. Test a range of solvent ratios (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate). For more polar compounds, a system like dichloromethane/methanol might be necessary.[3]
-
Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, a gradient elution will likely be more effective than an isocratic (constant solvent mixture) elution. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity to elute your product and any more polar impurities.[1]
-
Recommended Protocol for Column Chromatography Purification
This protocol is a starting point and should be optimized based on TLC analysis of your specific crude mixture.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)[8] or Neutral Alumina
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional, if using silica gel)
-
Glass column with a stopcock
-
Cotton or glass wool
-
Sand
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Method Development with TLC:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems. A good starting point is a mixture of hexane and ethyl acetate.
-
Aim for a solvent system that gives your product an Rf value between 0.2 and 0.4.
3. Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, make a slurry of silica gel in your initial, least polar eluting solvent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.
-
Drain the solvent until it is just level with the top of the sand. Never let the column run dry.
4. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to enter the silica bed.
-
Add a small amount of the initial eluting solvent to rinse the sides of the column and allow it to enter the silica bed.
5. Elution and Fraction Collection:
-
Carefully add your eluting solvent to the top of the column.
-
Begin collecting fractions in test tubes.
-
If using a gradient elution, gradually increase the polarity of the mobile phase.
-
Monitor the separation by collecting small samples from the fractions and analyzing them by TLC.
6. Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (with precautions) or Neutral Alumina | Silica is common but can be acidic; alumina is a good alternative for basic compounds.[1][5] |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient | Offers a good polarity range for separating moderately polar compounds.[3] |
| Mobile Phase Modifier | 0.1-1% Triethylamine (if using silica) | Neutralizes acidic sites on silica, preventing peak tailing of the basic product.[1][3] |
| Optimal Rf | 0.2 - 0.4 | Provides the best resolution and separation in column chromatography. |
| Loading Technique | Wet loading (dissolved in mobile phase) or Dry loading | Dry loading is beneficial for compounds with low solubility in the eluent.[3][7] |
Visual Workflow and Troubleshooting Logic
Below is a diagram illustrating the decision-making process for troubleshooting common issues during the purification of this compound.
Caption: Troubleshooting workflow for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hawachhplccolumn.com [hawachhplccolumn.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 6,8-Dibromoimidazo[1,2-b]pyridazine
Welcome to the technical support guide for optimizing palladium catalyst loading in coupling reactions involving the 6,8-Dibromoimidazo[1,2-b]pyridazine scaffold. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during synthesis. The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, and efficient, well-optimized coupling reactions are critical for library synthesis and scale-up.[1][2]
This guide is structured into two main sections:
-
Frequently Asked Questions (FAQs): Addressing fundamental concepts and strategic planning for your experiments.
-
Troubleshooting Guide: A problem-oriented Q&A section to resolve specific experimental failures.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is optimizing palladium catalyst loading so critical for a substrate like this compound?
A1: Optimizing catalyst loading is a crucial balance between reaction efficiency, cost, and product purity. For a dibrominated heteroaromatic substrate, this optimization directly impacts:
-
Selectivity: The catalyst loading can influence whether the reaction proceeds to mono- or di-substitution. A lower loading might provide a pathway to selectively functionalize one position before proceeding to the second.
-
Cost and Sustainability: Palladium and associated phosphine ligands are expensive. Minimizing the catalyst loading to the lowest effective level (often expressed in mol% or ppm) is essential for cost-effective scale-up and aligns with green chemistry principles.[3]
-
Downstream Processing: High catalyst loading can lead to increased levels of residual palladium in the final product, which is a significant concern in pharmaceutical development due to strict regulatory limits on heavy metal contamination. Optimizing the loading minimizes the burden on purification steps.[3]
-
Reaction Kinetics and Side Products: An insufficient catalyst load may lead to a sluggish or incomplete reaction. Conversely, an excessively high concentration can sometimes promote side reactions, such as the formation of homocoupled byproducts or catalyst decomposition.
Q2: What are the most common palladium-catalyzed coupling reactions for this type of substrate, and what are the typical starting points for catalyst systems?
A2: The most prevalent and versatile coupling reactions for functionalizing aryl halides like this compound are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[4][5][6]
-
Suzuki-Miyaura Coupling: Reacts the substrate with an organoboron reagent (e.g., boronic acid or ester). It is widely used due to the stability and low toxicity of the boron reagents and its tolerance for a wide range of functional groups.[5][7]
-
Sonogashira Coupling: Couples the substrate with a terminal alkyne. This is a powerful method for introducing C(sp)-hybridized carbons, essential for many natural products and materials.[8][9]
-
Buchwald-Hartwig Amination: Forms a C-N bond by coupling the substrate with an amine. This reaction is fundamental in medicinal chemistry for synthesizing aniline and related derivatives.[3]
A reasonable starting point for any of these reactions involves using a modern palladium precatalyst, which generates the active Pd(0) species more reliably than older sources like Pd(OAc)₂ or Pd₂(dba)₃.[10]
| Catalyst / Precatalyst | Common Ligands | Typical Applications & Notes |
| Pd(PPh₃)₄ | (Self-ligated) | A classic Pd(0) source. Often effective but can require higher loadings and temperatures.[1] |
| PdCl₂(PPh₃)₂ | (Self-ligated) | A stable Pd(II) precatalyst that requires in situ reduction. |
| Pd(OAc)₂ / Pd₂(dba)₃ | Buchwald Ligands (SPhos, XPhos), cataCXium® A, P(t-Bu)₃ | Versatile Pd(II) and Pd(0) sources, but their activation can be complex and sensitive to conditions.[4][10] |
| Buchwald G3/G4 Precatalysts | (Pre-formed with biarylphosphine ligand) | Highly efficient and reliable for generating the active catalyst. Excellent for challenging substrates. |
| PEPPSI™ Precatalysts | (Pre-formed with NHC ligand) | N-Heterocyclic Carbene (NHC) ligands offer high stability and reactivity, especially for aryl chlorides. |
Q3: How do I choose between mono- and di-functionalization at the C6 and C8 positions?
A3: Achieving selectivity is a key synthetic challenge. The relative reactivity of the C6 and C8 positions will depend on the electronic and steric environment, but you can steer the reaction outcome by controlling the conditions:
-
Stoichiometry: The most straightforward approach. Using a slight deficiency of the coupling partner (e.g., 0.9-1.0 equivalents) relative to the dibromide will favor mono-substitution.
-
Reaction Time and Temperature: A shorter reaction time and lower temperature will often favor the mono-coupled product, as the second coupling is typically slower. Monitoring the reaction by LC-MS is critical to stop it at the optimal point.
-
Catalyst Loading: Lowering the catalyst loading can sometimes increase the preference for mono-coupling by slowing the overall reaction rate, allowing for a larger kinetic window to isolate the intermediate.
Part 2: Troubleshooting Guide
Issue 1: Low to No Product Yield
Q: My reaction shows no conversion, and I only recover starting material. What are the first things to check?
A: This is a common and frustrating issue, almost always pointing to an inactive catalytic system. The primary suspect is the failure to generate the active Pd(0) species from your Pd(II) precatalyst.[4][11]
Causality: The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex.[5][12] If you use a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must first be reduced to Pd(0) in situ. This reduction step can be inefficient and is highly dependent on the ligand, base, solvent, and temperature.[4][13]
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 6. BJOC - Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. benchchem.com [benchchem.com]
- 12. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Regioselective Functionalization of 6,8-Dibromoimidazo[1,2-b]pyridazine
Here is the technical support center for managing regioselectivity in functionalizing 6,8-Dibromoimidazo[1,2-b]pyridazine:
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the this compound scaffold. This bicyclic heteroaromatic core is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1] Its utility is greatly enhanced by the ability to selectively functionalize the C6 and C8 positions. However, controlling this regioselectivity during cross-coupling reactions is a common challenge for researchers.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of C-C and C-N bond formation on this important scaffold. We will focus on explaining the underlying principles that govern reactivity, enabling you to make informed decisions in your experimental design.
Section 1: Understanding the Reactivity Landscape
The key to controlling regioselectivity lies in understanding the inherent electronic and steric differences between the C6 and C8 positions. While both are brominated, they are not electronically or sterically equivalent.
-
C6-Position: This position is on the pyridazine ring, relatively unhindered and electronically influenced by the distal imidazole fusion.
-
C8-Position: This position is also on the pyridazine ring but is immediately adjacent to the bridgehead nitrogen of the imidazole ring. This proximity makes it more electron-deficient and sterically hindered.
The outcome of a palladium-catalyzed cross-coupling reaction is often determined by the initial, rate-limiting oxidative addition step. The relative ease of this step at C6 versus C8 depends on a delicate balance of factors, including C-Br bond strength and the interaction energy between the substrate and the palladium catalyst.[2][3]
Caption: Reactivity factors for the C6 and C8 positions.
Section 2: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My Suzuki-Miyaura coupling is non-selective, yielding a mixture of C6- and C8-monosubstituted products. How can I favor one isomer?
Answer: Achieving high regioselectivity in Suzuki-Miyaura reactions on this scaffold requires careful tuning of the catalyst system and reaction conditions. The "default" reactivity can be ambiguous, but you can steer the reaction by exploiting steric and electronic effects.
To Favor C6-Substitution (the Kinetically Favored Site): The C6-position is sterically less hindered, making it the more accessible site for oxidative addition by a bulky catalyst.
-
Underlying Cause: The C-Br bond at the C6 position is often considered more reactive, and its lower steric hindrance allows for easier access by the palladium catalyst.
-
Solution:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos are excellent starting points. The steric bulk of the ligand will preferentially direct the catalyst to the more accessible C6 position.
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 60-80 °C). At lower temperatures, the reaction is more likely to be under kinetic control, favoring the path with the lower activation energy, which is typically addition at the C6 position.
-
Catalyst Precursor: Use a well-defined Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active Pd(0) species.
-
To Favor C8-Substitution (the Thermodynamically Influenced Site): Selective functionalization at the more hindered C8 position is challenging and often requires overcoming the kinetic preference for the C6 site.
-
Underlying Cause: The C8-position is more electron-deficient due to its proximity to the bridgehead nitrogen. This electronic property can be exploited.
-
Solution:
-
Ligand Choice: Use smaller, less sterically demanding ligands. A classic choice is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The smaller ligand cone angle allows the catalyst to access the more hindered C8 site.
-
Higher Temperature: Increasing the reaction temperature (e.g., >100 °C, often with microwave irradiation) can help overcome the higher activation barrier for oxidative addition at C8, pushing the reaction toward thermodynamic control.
-
Base and Solvent: A strong base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent system like Dioxane/Water or DME/Water is standard. Ensure the base is sufficiently strong to facilitate the transmetalation step.[4]
-
| Parameter | C6-Selective Conditions (Kinetic) | C8-Selective Conditions (Thermodynamic) |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Pd(PPh₃)₄ |
| Ligand | SPhos, XPhos, RuPhos (Bulky) | PPh₃ (Less Bulky) |
| Base | K₃PO₄, CsF | K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane | Dioxane/H₂O, DME |
| Temperature | 60 - 80 °C | 100 - 150 °C (Microwave often effective) |
Question 2: I want to perform a monosubstitution, but I'm getting a significant amount of the C6,C8-disubstituted product. How can I prevent this?
Answer: The formation of disubstituted product indicates that the initially formed mono-substituted product is reacting further. This is common when using highly active catalysts or harsh conditions.
-
Potential Causes:
-
The stoichiometry of the coupling partner is greater than 1.0 equivalent.
-
The reaction is run for too long or at too high a temperature.
-
The catalyst loading is too high.
-
-
Solutions:
-
Control Stoichiometry: Carefully control the stoichiometry of your boronic acid/ester. Use 0.95-1.05 equivalents to favor monosubstitution.
-
Lower Catalyst Loading: Reduce the palladium catalyst loading to 1-2 mol%.
-
Monitor the Reaction: Follow the reaction progress closely by TLC or LC-MS. Quench the reaction as soon as the starting 6,8-dibromo starting material is consumed.
-
Lower Temperature: As with controlling selectivity, lowering the temperature will slow down the second coupling reaction more significantly than the first, thus favoring the mono-adduct.
-
Question 3: My Buchwald-Hartwig amination is sluggish or fails. What are the key parameters to optimize?
Answer: Buchwald-Hartwig amination is highly sensitive to the choice of ligand, base, and the purity of reagents.[5][6] Selective amination at either C6 or C8 can be achieved, often with C8 being more favorable under certain conditions due to its electron-deficient nature.
-
Potential Causes:
-
Inactive Catalyst: The Pd(0) catalyst is not being generated or is being poisoned.
-
Incorrect Base: The base is not strong enough to deprotonate the amine or is sterically hindered.[7]
-
Inappropriate Ligand: The ligand is not suitable for the specific amine/aryl bromide combination.
-
Oxygen/Moisture: The reaction is highly sensitive to air and water.
-
-
Solutions:
-
Rigorous Inert Conditions: Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere (argon or nitrogen). Use anhydrous, degassed solvents.
-
Base Selection: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.
-
Ligand Screening: The choice of ligand is paramount. For amination, biarylphosphine ligands are the gold standard.
-
For C8 Selectivity: The electron-deficient nature of C8 can make it the preferred site. Start with a versatile ligand like XPhos or RuPhos.
-
For C6 Selectivity: A very bulky ligand like BrettPhos may be required to direct the catalyst to the less-hindered C6 position.
-
-
Pre-catalyst Use: Use a modern, air-stable palladium pre-catalyst (e.g., XPhos-Pd-G3). These complexes are designed for reliable activation and often give more reproducible results.[8]
-
Question 4: I'm observing significant hydrodebromination (loss of a bromine atom) as a side reaction. How can I minimize it?
Answer: Hydrodebromination, where a C-Br bond is replaced by a C-H bond, is a common side reaction in cross-coupling. It arises from competing pathways, often involving β-hydride elimination from the palladium intermediate or protonolysis by trace water or other proton sources.[7][9]
-
Potential Causes:
-
Presence of moisture or other protic impurities.
-
Decomposition of the boronic acid (in Suzuki reactions), which can be a source of protons.
-
Side reactions involving the amine or base (in Buchwald-Hartwig reactions).
-
-
Solutions:
-
Scrupulously Dry Conditions: This is the most critical factor. Dry your solvents over molecular sieves or by distillation. Ensure all reagents are anhydrous.
-
High-Purity Reagents: Use high-quality boronic acids. If degradation is suspected, they can be recrystallized or purified. Use fresh, high-purity amines.
-
Choice of Base: In some cases, a weaker base like K₃PO₄ may reduce the rate of hydrodebromination compared to stronger bases like NaOtBu or Cs₂CO₃.
-
Optimize Reaction Time/Temperature: Do not overheat or run the reaction for an unnecessarily long time, as this can promote side reactions.
-
Caption: Troubleshooting workflow for cross-coupling reactions.
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: Which position, C6 or C8, is generally more reactive towards palladium-catalyzed cross-coupling?
The term "reactivity" can be ambiguous. The C6 position is generally considered the kinetically favored site due to its lower steric hindrance. Most palladium-ligand complexes will perform oxidative addition faster at C6. However, the C8 position is more electron-deficient , which can make it the thermodynamically preferred site for certain reactions or with specific catalyst systems that are sensitive to electronic effects. The observed outcome is a result of the competition between these factors.[10]
FAQ 2: How does the choice of ligand influence regioselectivity?
The ligand is arguably the most powerful tool for controlling regioselectivity. It directly modulates the steric and electronic properties of the active palladium catalyst.
-
Steric Control: Large, bulky ligands (e.g., dialkylbiarylphosphines like XPhos) physically block access to the more hindered C8 position, thus forcing the reaction to occur at C6.[11]
-
Electronic Control: Electron-rich ligands increase the electron density on the palladium center, making it more nucleophilic and promoting oxidative addition. While this accelerates the overall reaction, its influence on selectivity is often secondary to sterics in this specific scaffold.
FAQ 3: Can I perform a sequential, one-pot functionalization at both C6 and C8?
Yes, this is a highly effective strategy for creating diverse molecules. The general approach is to first perform a selective reaction at one position under one set of conditions, and then, without isolating the intermediate, change the conditions (e.g., add a different ligand and/or catalyst) and add the second coupling partner to react at the remaining position.
A common sequence is:
-
C6-Functionalization: Use a bulky ligand (e.g., SPhos) at a lower temperature to selectively couple the first partner at the C6 position.
-
C8-Functionalization: After the first reaction is complete, add a second catalyst system (e.g., Pd(PPh₃)₄) and the second coupling partner, then increase the temperature to drive the reaction at the more challenging C8 position.[12]
Section 4: Key Experimental Protocols
These protocols are starting points and may require optimization for your specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position
This protocol is designed to favor kinetic control, targeting the sterically accessible C6 position.
-
Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%) and the bulky ligand (e.g., SPhos, 6 mol%).
-
Solvent: Add anhydrous, degassed toluene (to make a ~0.1 M solution).
-
Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Buchwald-Hartwig Amination at the C8-Position
This protocol uses a strong base and a versatile ligand, often favoring the electron-deficient C8 position.
-
Setup: To a dry, oven-baked Schlenk tube under an argon atmosphere, add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos-Pd-G3, 2 mol%). Using a pre-catalyst avoids the need for a separate ligand.
-
Solvent: Add anhydrous, degassed 1,4-dioxane or toluene (to make a ~0.1 M solution).
-
Reaction: Seal the tube and heat the mixture to 100-110 °C. Stir vigorously. Monitor the reaction by LC-MS.
-
Workup: After completion (typically 6-24 hours), cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. research.rug.nl [research.rug.nl]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate [repository.cam.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions with 6,8-Dibromoimidazo[1,2-b]pyridazine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6,8-Dibromoimidazo[1,2-b]pyridazine in Suzuki-Miyaura cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions to help you navigate the complexities of this specific transformation and achieve your desired synthetic outcomes. The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, and mastering its functionalization is key to unlocking novel therapeutic agents.[1][2]
Understanding the Substrate: The this compound System
The this compound scaffold presents unique challenges and opportunities in Suzuki cross-coupling. As an electron-deficient heterocyclic system, the carbon-bromine bonds are generally activated towards oxidative addition, a key step in the catalytic cycle.[3] However, the presence of two bromine atoms at electronically distinct positions (C-6 and C-8) introduces the critical challenge of regioselectivity. Understanding the relative reactivity of these two positions is paramount for controlling the reaction outcome.
Based on the electronic properties of the imidazo[1,2-b]pyridazine ring system, the C-6 position is generally more electron-deficient than the C-8 position. This suggests that the C-6 bromine is more activated towards oxidative addition by the palladium catalyst. Therefore, under carefully controlled conditions, selective mono-arylation at the C-6 position is often achievable.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the C-6 and C-8 bromine atoms in a Suzuki coupling reaction?
A1: The C-6 position of the imidazo[1,2-b]pyridazine ring is typically more electron-deficient than the C-8 position. This electronic difference generally makes the C6-Br bond more susceptible to the initial oxidative addition step with the Pd(0) catalyst.[3] Consequently, you can expect preferential, and often selective, coupling at the C-6 position under kinetically controlled conditions (e.g., lower temperatures, shorter reaction times, and potentially with less reactive boronic acids). Achieving selective coupling at C-8 first is significantly more challenging and may require strategic use of protecting groups or highly specialized catalytic systems.
Q2: I am observing significant amounts of starting material even after prolonged reaction times. What are the likely causes?
A2: Incomplete conversion is a common issue. The primary culprits are often related to the catalyst, reagents, or reaction setup.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). The formation of palladium black is a visual indicator of catalyst decomposition.[4]
-
Reagent Quality: Boronic acids are susceptible to degradation, particularly protodeboronation, where the C-B bond is cleaved.[5] Use high-quality, dry boronic acids. If you suspect degradation, consider using the corresponding boronate ester (e.g., pinacol ester), which can be more robust.
-
Insufficient Base: The base plays a crucial role in the transmetalation step.[6] Ensure you are using a suitable base (see Q3) and that it is of high quality and sufficiently anhydrous if required by your solvent system.
-
Poor Solubility: If your starting material or reagents are not fully dissolved at the reaction temperature, the reaction will be slow and incomplete. Choose a solvent system that provides good solubility for all components.
Q3: Which catalyst, ligand, and base combination do you recommend as a starting point for this reaction?
A3: For a robust starting point for the Suzuki coupling of this compound, consider the following conditions, which are adapted from successful couplings on related heterocyclic systems:[1]
| Component | Recommendation | Rationale |
| Palladium Pre-catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A reliable Pd(0) source that is widely used in cross-coupling reactions. |
| Ligand | Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | A bulky, electron-rich bisphosphine ligand that promotes efficient oxidative addition and reductive elimination, and can help to prevent catalyst decomposition. |
| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong base that is effective in promoting transmetalation and has good compatibility with a wide range of functional groups. |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | A common and effective solvent system for Suzuki reactions, providing good solubility for both organic and inorganic reagents. |
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for initial monitoring. Use a suitable mobile phase (e.g., ethyl acetate/hexanes) to resolve the starting material, mono-arylated product(s), and di-arylated product. Staining with potassium permanganate can help visualize spots if they are not UV-active. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. It will allow you to distinguish between the starting material (dibromo), the mono-arylated product (monobromo), and the di-arylated product based on their mass-to-charge ratios. High-Performance Liquid Chromatography (HPLC) can be used for quantitative analysis of the reaction mixture.[7] Nuclear Magnetic Resonance (NMR) spectroscopy on a small aliquot can also provide definitive structural information and conversion rates.[8]
Troubleshooting Guide for Failed Reactions
When your Suzuki reaction with this compound doesn't proceed as expected, a systematic approach to troubleshooting is essential. The following guide addresses common failure modes in a question-and-answer format.
Problem 1: Low to No Yield of Any Product
Q: I see only my starting material after running the reaction. What should I check first?
A: This often points to a fundamental issue with the catalytic cycle.
Step-by-Step Troubleshooting:
-
Verify Inert Atmosphere: Oxygen can kill the Pd(0) catalyst. Ensure your flask was properly dried and that you have a good seal on your reaction vessel. Degas your solvent thoroughly (e.g., by sparging with argon for 15-20 minutes or using several freeze-pump-thaw cycles).
-
Check Your Palladium Source and Ligand:
-
Catalyst Age and Storage: Palladium pre-catalysts and phosphine ligands can degrade over time. Use freshly opened or properly stored reagents.
-
Pre-catalyst Activation: Some Pd(II) pre-catalysts require an initial reduction step to form the active Pd(0) species. If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its in-situ reduction.
-
-
Assess the Quality of Your Boronic Acid:
-
Visual Inspection: Boronic acids should typically be crystalline solids. If they appear gummy or oily, they may have decomposed.
-
Consider Homocoupling: The presence of a biaryl byproduct derived from your boronic acid suggests that the boronic acid is active, but the cross-coupling is failing. This can sometimes be promoted by the presence of oxygen.[9]
-
-
Evaluate the Base and Solvent:
-
Base Strength and Solubility: The choice of base is critical. If using a carbonate like Na₂CO₃ or K₂CO₃, the presence of water is often necessary for it to be effective. For anhydrous conditions, consider bases like K₃PO₄ or Cs₂CO₃.[10]
-
Solvent Purity: Use dry, high-purity solvents. Water content can significantly impact the reaction, sometimes beneficially, but high amounts can lead to unwanted side reactions like protodeboronation.
-
Caption: Troubleshooting workflow for low to no product yield.
Problem 2: Issues with Selectivity (Mono- vs. Di-substitution)
Q: I am getting a mixture of mono- and di-arylated products, but I want to isolate the mono-substituted compound. How can I improve selectivity?
A: Achieving selective mono-arylation requires fine-tuning the reaction conditions to favor reaction at the more active C-6 position while minimizing the subsequent reaction at C-8.
Strategies for Enhancing Mono-arylation (at C-6):
-
Stoichiometry of the Boronic Acid: This is the most straightforward parameter to adjust.
-
Protocol: Reduce the equivalents of boronic acid to 1.0 - 1.2 relative to your 6,8-dibromo starting material. This will create a limiting reagent scenario, favoring mono-substitution.
-
-
Reaction Temperature and Time:
-
Protocol: Lower the reaction temperature. Start at a lower temperature (e.g., 60-70 °C) and monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to a satisfactory level, before significant di-substitution occurs.
-
-
Choice of Catalyst and Ligand:
-
Rationale: Less reactive catalyst systems can exhibit greater selectivity.
-
Protocol: If using a highly active catalyst system (e.g., with a very bulky, electron-rich ligand), consider switching to a more "classic" and less reactive system like Pd(PPh₃)₄. Tetrakis(triphenylphosphine)palladium(0) is often less aggressive and may provide better selectivity for the more activated C6-Br bond.[11]
-
-
Nature of the Boronic Acid:
-
Rationale: Electron-deficient boronic acids are generally less reactive in the transmetalation step.
-
Protocol: If your synthesis allows, using an arylboronic acid with electron-withdrawing groups can slow down the reaction, potentially enhancing selectivity for the more reactive C-6 position.[12]
-
Q: I want to synthesize the di-substituted product, but the reaction stalls after the first substitution.
A: Driving the reaction to completion for the second substitution at the less reactive C-8 position often requires more forcing conditions.
Strategies for Promoting Di-arylation:
-
Stoichiometry and Temperature:
-
Protocol: Use a slight excess of the boronic acid (e.g., 2.2 - 2.5 equivalents). Increase the reaction temperature (e.g., to 100-125 °C). Microwave irradiation can be particularly effective for driving sluggish reactions to completion.[1]
-
-
Highly Active Catalyst System:
-
Rationale: A more robust and active catalyst is needed to facilitate oxidative addition at the less reactive C8-Br bond of the mono-arylated intermediate.
-
Protocol: Employ a catalyst system known for its high activity, such as one using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These ligands can accelerate the rate-limiting oxidative addition step.
-
-
Stronger Base:
-
Protocol: Consider switching to a stronger base like Cesium Carbonate (Cs₂CO₃) or Cesium Fluoride (CsF). These can accelerate the transmetalation step, which might become rate-limiting after the first coupling.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies | MDPI [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
stability of 6,8-Dibromoimidazo[1,2-b]pyridazine under reaction conditions
Technical Support Center: 6,8-Dibromoimidazo[1,2-b]pyridazine
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic scaffold. As a key building block in the synthesis of kinase inhibitors and other pharmacologically active agents, understanding its stability and reactivity is crucial for successful experimental outcomes.[1][2] This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to navigate the complexities of working with this compound.
Section 1: Core Stability & Handling FAQs
This section addresses common questions regarding the storage, handling, and inherent stability of the this compound core.
Q1: What are the recommended storage conditions for this compound?
A: For long-term stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[3] While the imidazo[1,2-b]pyridazine core is relatively robust, taking precautions to minimize exposure to moisture and atmospheric oxygen will prevent slow, long-term degradation.
Q2: How stable is the compound to acidic or basic conditions?
A: The imidazo[1,2-b]pyridazine system demonstrates good stability under the mildly basic conditions typically used for its synthesis, such as reactions involving sodium bicarbonate.[4] However, it is susceptible to degradation under harsh conditions:
-
Strong Acid: Prolonged exposure to strong acids can lead to hydrolysis or other decomposition pathways. If acidic conditions are necessary, they should be as mild and brief as possible.
-
Strong Base: While stable to carbonate bases, stronger bases like alkali metal hydroxides or alkoxides (e.g., NaOtBu), especially at elevated temperatures, can promote side reactions. In palladium-catalyzed couplings, the choice of base is critical and should be optimized to favor the desired reaction over potential degradation.[5][6]
Q3: Are there any known solvent incompatibilities I should be aware of?
A: Yes. While generally soluble and stable in common organic solvents like dioxane, THF, and toluene, caution is advised with polar aprotic solvents at high temperatures. Some studies on related imidazo[1,2-b]pyridazines have noted that solvents like DMF or MeCN may promote decomposition during certain reactions, such as halogenation.[7] It is recommended to perform small-scale test reactions if you intend to use these solvents under forcing conditions.
Q4: What is the expected thermal stability of the compound?
A: this compound is a solid with good thermal stability suitable for reactions requiring heat, such as typical cross-coupling conditions (80-125 °C).[8] However, like most complex organic molecules, prolonged heating at very high temperatures (>150-200 °C) can lead to decomposition. Always monitor reactions by TLC or LC-MS to avoid unnecessary heating.
Section 2: Troubleshooting Guide for Cross-Coupling Reactions
The two bromine atoms on the this compound scaffold possess different electronic and steric environments, allowing for selective and sequential functionalization. This section provides solutions to common problems encountered during these transformations.
Understanding Regioselectivity
The C8 position is generally more susceptible to direct nucleophilic aromatic substitution (SNAr), while the C6 position is typically functionalized via palladium-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of a selective functionalization strategy. A review of synthetic methods for imidazo[1,2-b]pyridazines highlights the utility of sequential couplings.[8]
Caption: Reactivity map of the 6,8-dibromo scaffold.
Problem: My Suzuki-Miyaura reaction is failing or giving very low yields.
This is a common issue that can almost always be traced back to one of three areas: the catalyst system, the base, or the boronic acid reagent.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
-
Probable Cause A: Inactive Catalyst System. The palladium catalyst must be in the active Pd(0) state for the catalytic cycle to begin.[9]
-
Solution:
-
Use High-Purity Reagents: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are from a reliable supplier and have not degraded.
-
Select the Right Ligand: For heteroaromatic halides, electron-rich, bulky monophosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often superior to older ligands like PPh₃.[10]
-
Degas Rigorously: The catalytic system is oxygen-sensitive. Ensure your reaction mixture is thoroughly degassed (e.g., via 3-4 vacuum/inert gas cycles or by sparging with argon for 20-30 minutes).
-
-
-
Probable Cause B: Ineffective Base or Inappropriate Solvent. The base is crucial for activating the boronic acid to facilitate transmetalation.[10]
-
Solution:
-
Base Selection: An aqueous solution of Na₂CO₃ or K₂CO₃ (2M) is a standard and effective choice. For more challenging couplings, a stronger base like K₃PO₄ may be required.
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O or DME/H₂O in a 4:1 to 5:1 ratio) is typically used to dissolve both the organic substrate and the inorganic base.[11]
-
-
-
Probable Cause C: Boronic Acid Instability. Boronic acids can undergo decomposition, particularly protodeborylation (replacement of the B(OH)₂ group with hydrogen), especially when heated in the presence of water without a successful coupling.
-
Solution:
-
Use Fresh Reagents: Always use freshly opened or properly stored boronic acid.
-
Switch to Boronate Esters: Consider using the corresponding pinacol boronate ester (R-Bpin), which is significantly more stable to premature decomposition.[9]
-
-
Problem: My Buchwald-Hartwig amination is giving low conversion or significant side products.
Buchwald-Hartwig amination requires a carefully balanced system of catalyst, ligand, and a strong, non-nucleophilic base to function correctly.[5][12]
-
Probable Cause A: Incorrect Base Selection. The base must be strong enough to deprotonate the amine nucleophile upon coordination to the palladium center but should not be nucleophilic itself.
-
Solution: Strong, sterically hindered bases are required. The most common choices are sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate/carbonate for specific applications. Organic bases like DBU have also been used in specialized homogeneous systems.[6] Avoid using hydroxide or carbonate bases, which are generally not strong enough.
-
-
Probable Cause B: Ligand Mismatch. The choice of phosphine ligand is critical and highly dependent on the nature of both the aryl halide and the amine.
-
Solution: There is no single "best" ligand. It is often necessary to screen a small panel of ligands.
-
For primary and secondary alkylamines: Bulky alkylphosphine ligands or Josiphos-type ligands are often effective.
-
For anilines: Biarylphosphine ligands (e.g., SPhos, XPhos) or chelating ligands like Xantphos can be excellent choices.[12]
-
Start with a general-purpose ligand like Xantphos or RuPhos and optimize from there.
-
-
-
Probable Cause C: Competitive Hydrodehalogenation. You observe the formation of 6-bromo-8-H-imidazo[1,2-b]pyridazine or the fully debrominated core. This side reaction can compete with the desired C-N bond formation.
-
Solution: This often occurs with first-generation catalyst systems or when coupling primary amines.[12] Switching to a more modern, efficient ligand (e.g., a biarylphosphine ligand) that promotes faster reductive elimination can often outcompete the hydrodehalogenation pathway. Lowering the reaction temperature, if possible, can also help.
-
Section 3: Reference Experimental Protocols
The following protocols are provided as validated starting points. Researchers should always perform reactions on a small scale first to optimize conditions for their specific substrates.
Protocol 1: Regioselective Sequential Functionalization
This two-step procedure first functionalizes the more reactive C8 position via SNAr, followed by a Suzuki-Miyaura coupling at the C6 position.
Step A: SNAr Amination at the C8-Position
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., NMP or DMSO, 0.2 M) in a sealed vial, add the desired amine (1.2-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0-3.0 eq).
-
Seal the vial and heat the reaction mixture to 100-130 °C.
-
Monitor the reaction progress by LC-MS. Upon consumption of the starting material (typically 4-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (8-amino-6-bromoimidazo[1,2-b]pyridazine derivative) by flash column chromatography on silica gel.
Step B: Suzuki-Miyaura Coupling at the C6-Position
-
To a reaction flask, add the 8-amino-6-bromoimidazo[1,2-b]pyridazine derivative from Step A (1.0 eq), the desired aryl or heteroaryl boronic acid (or pinacol ester, 1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v, 0.1 M).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by LC-MS (typically 2-12 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography or recrystallization.
Table 1: Recommended Starting Conditions for Common Reactions
| Reaction Type | Palladium Source (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (2.5) | SPhos (6) | K₃PO₄ (2.0) | Toluene/H₂O | 100 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3.0) | Dioxane/H₂O | 90 | |
| Buchwald-Hartwig | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.5) | Dioxane | 110 |
| Sonogashira | PdCl₂(PPh₃)₂ (3) | - | Et₃N (3.0) | THF | 60 |
| CuI (co-catalyst, 5) |
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6,8-Dibromoimidazo[1,2-a]pyrazine | 63744-22-9 [sigmaaldrich.com]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. 6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine | 2361635-74-5 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies | MDPI [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
identifying byproducts in the synthesis of 6,8-Dibromoimidazo[1,2-b]pyridazine derivatives
Welcome to the technical support center for the synthesis of 6,8-Dibromoimidazo[1,2-b]pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this important heterocyclic scaffold.
I. Overview of the Synthesis
The synthesis of this compound derivatives typically proceeds via the condensation of a 3-amino-4,6-dibromopyridazine with an α-haloketone, such as 2-bromoacetophenone, in the presence of a mild base. This reaction, while generally robust, can present several challenges, including the formation of regioisomeric byproducts and other impurities.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: Low or No Yield of the Desired this compound Product
FAQ: My reaction has resulted in a low yield or has failed completely. What are the potential causes and how can I troubleshoot this?
A low or non-existent yield of your target compound can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.
-
Possible Cause A: Poor Quality of Starting Materials
The purity of your 3-amino-4,6-dibromopyridazine and α-haloketone is critical. Impurities in the starting materials can lead to a host of side reactions.
-
3-Amino-4,6-dibromopyridazine: This starting material can be prepared by the bromination of 3-amino-6-chloropyridazine, followed by substitution of the chloro group. Incomplete bromination or substitution can lead to the presence of mono-brominated or chloro-containing pyridazines, which will result in a mixture of products. It is crucial to fully characterize your 3-amino-4,6-dibromopyridazine by NMR and mass spectrometry before use.[1][2]
-
α-Haloketone (e.g., 2-bromoacetophenone): α-Haloketones can be unstable and may contain impurities from their synthesis, such as the corresponding unhalogenated ketone or di-halogenated byproducts. It is advisable to use freshly prepared or purified α-haloketone for the best results.
-
-
Possible Cause B: Suboptimal Reaction Conditions
The choice of solvent, base, and temperature can significantly impact the outcome of the reaction.
-
Solvent: Anhydrous ethanol or isopropanol are commonly used solvents for this reaction. The presence of water can lead to hydrolysis of the α-haloketone or the pyridazine ring.
-
Base: A mild, non-nucleophilic base such as sodium bicarbonate is typically used to neutralize the HBr formed during the reaction. Stronger bases can promote side reactions of the α-haloketone, such as the Favorskii rearrangement or self-condensation.[3][4][5]
-
Temperature: The reaction is usually carried out at reflux. However, excessively high temperatures or prolonged reaction times can lead to decomposition of the starting materials or product. Monitoring the reaction by TLC is recommended to determine the optimal reaction time.
-
-
Possible Cause C: Formation of Byproducts
The most common reason for low yields is the formation of byproducts that consume the starting materials. The primary byproduct of concern is the regioisomeric 5,7-dibromoimidazo[1,2-b]pyridazine.
Problem 2: Identification of an Unexpected Byproduct
FAQ: My reaction has produced a significant amount of an impurity that I am struggling to identify. What are the likely byproducts in this synthesis?
Several byproducts can be formed in the synthesis of this compound derivatives. Understanding their origin is key to identifying and mitigating their formation.
-
Byproduct A: The 5,7-Dibromoimidazo[1,2-b]pyridazine Regioisomer
This is the most common and often major byproduct. It arises from the initial nucleophilic attack of the N1 nitrogen of the 3-amino-4,6-dibromopyridazine on the α-haloketone, followed by cyclization. The presence of a bromine atom at the 6-position of the pyridazine ring deactivates the adjacent N1 nitrogen, thus favoring the desired reaction at the exocyclic amino group. However, the formation of the regioisomer can still occur, especially if the reaction conditions are not optimized.
-
Identification: The 6,8-dibromo and 5,7-dibromo isomers can be distinguished by careful analysis of their NMR spectra. The chemical shifts of the protons on the pyridazine ring are particularly informative. In the desired 6,8-dibromo isomer, the C7-proton will appear as a singlet, whereas in the 5,7-dibromo isomer, the C6 and C8 protons will appear as singlets. 2D NMR techniques such as HMBC and NOESY can be invaluable in confirming the connectivity and spatial relationships of the atoms in the molecule.
-
-
Byproduct B: Unreacted Starting Materials
Incomplete reactions will result in the presence of unreacted 3-amino-4,6-dibromopyridazine and α-haloketone in the crude product. These can be identified by comparing the NMR spectrum of the crude product with those of the starting materials.
-
Byproduct C: Byproducts from the α-Haloketone
Under basic conditions, α-haloketones can undergo self-condensation (an aldol-type reaction) to form a complex mixture of products. Another potential side reaction is the Favorskii rearrangement, which leads to the formation of carboxylic acid derivatives.[3][4][5][6] The formation of these byproducts can be minimized by using a mild base and adding the α-haloketone slowly to the reaction mixture.
Problem 3: Difficulty in Purifying the Product
FAQ: I am having trouble separating my desired product from the byproducts. What are the recommended purification methods?
The purification of this compound derivatives can be challenging due to the similar polarities of the desired product and the regioisomeric byproduct.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying these compounds. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. Careful monitoring of the fractions by TLC is essential to achieve good separation.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for obtaining highly pure material. Ethanol, isopropanol, or mixtures of ethyl acetate and hexane are good starting points for screening recrystallization solvents.
III. Analytical Protocols
Protocol 1: NMR Analysis for Regioisomer Identification
-
Sample Preparation: Prepare a solution of the purified product (or a mixture of isomers) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region (typically 7-9 ppm).
-
Expected Spectrum of 6,8-Dibromo-2-phenylimidazo[1,2-b]pyridazine: A singlet for the C7-H.
-
Expected Spectrum of 5,7-Dibromo-2-phenylimidazo[1,2-b]pyridazine: Two singlets for the C6-H and C8-H.
-
-
¹³C NMR: Acquire a ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the pyridazine ring will differ between the two isomers.
-
2D NMR (HMBC): An HMBC (Heteronuclear Multiple Bond Correlation) experiment is highly recommended to definitively assign the structure. Look for correlations between the protons on the phenyl ring and the carbons of the imidazo[1,2-b]pyridazine core, and between the protons on the pyridazine ring and the carbons of the imidazole ring.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for the Pyridazine Ring Protons of Dibromo-2-phenylimidazo[1,2-b]pyridazine Isomers
| Proton | 6,8-Dibromo Isomer (Predicted) | 5,7-Dibromo Isomer (Predicted) |
| C7-H | ~7.5 - 7.8 (s, 1H) | - |
| C6-H | - | ~8.0 - 8.3 (s, 1H) |
| C8-H | - | ~7.8 - 8.1 (s, 1H) |
Note: These are predicted chemical shifts and may vary depending on the solvent and other substituents on the molecule.
IV. Experimental Protocol
Synthesis of 6,8-Dibromo-2-phenylimidazo[1,2-b]pyridazine
-
To a solution of 3-amino-4,6-dibromopyridazine (1.0 g, 3.9 mmol) in anhydrous ethanol (20 mL) is added sodium bicarbonate (0.66 g, 7.8 mmol).
-
The mixture is heated to reflux with stirring.
-
A solution of 2-bromoacetophenone (0.78 g, 3.9 mmol) in anhydrous ethanol (5 mL) is added dropwise over 15 minutes.
-
The reaction mixture is maintained at reflux and monitored by TLC (e.g., 1:1 hexane/ethyl acetate).
-
Upon completion of the reaction (typically 4-6 hours), the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate (50 mL) and water (50 mL).
-
The organic layer is separated, washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.
V. Visualizations
Diagram 1: Reaction Scheme and Major Byproduct Formation
Caption: Main reaction pathway and formation of the major regioisomeric byproduct.
Diagram 2: Analytical Workflow for Product Characterization
Caption: Recommended analytical workflow for purification and characterization.
VI. References
-
Favorskii Rearrangement. Organic Reactions. --INVALID-LINK--
-
Synthesis of 3-Amino-4-bromo-6-chloropyridazine. ChemicalBook. --INVALID-LINK--
-
How to Synthesize 3-Amino-4-bromo-6-chloropyridazine? Guidechem. --INVALID-LINK--
-
Favorskii rearrangement. Wikipedia. --INVALID-LINK--
-
Favorskii Rearrangement. NROChemistry. --INVALID-LINK--
-
Product Class 8: Pyridazines. Science of Synthesis. --INVALID-LINK--
-
1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. --INVALID-LINK--
-
Self-condensation. Wikipedia. --INVALID-LINK--
References
Validation & Comparative
A Senior Application Scientist's Guide to the Differential Reactivity of 6-Bromo vs. 8-Bromo-Imidazo[1,2-b]pyridazine
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,2-b]pyridazine scaffold is a cornerstone of modern heterocyclic chemistry. Its prevalence in kinase inhibitors and other therapeutic agents underscores the critical need to understand its functionalization.[1][2][3] This guide provides an in-depth comparison of the chemical reactivity of two key building blocks: 6-bromo- and 8-bromo-imidazo[1,2-b]pyridazine. While direct, side-by-side comparative studies are not abundant in the current literature, a robust understanding of the electronic and steric nature of this fused heterocyclic system allows for a predictive and experimentally grounded analysis.
The Electronic Landscape of Imidazo[1,2-b]pyridazine: A Tale of Two Rings
The reactivity of any position on the imidazo[1,2-b]pyridazine core is dictated by the interplay between the electron-rich imidazole ring and the electron-deficient pyridazine ring. The two nitrogen atoms in the pyridazine ring withdraw electron density via inductive effects and resonance, rendering the carbon atoms of this ring electrophilic and susceptible to nucleophilic attack.
The positions C-6 and C-8, being part of the pyridazine ring, are both electron-poor. However, their electronic environments are not identical. The C-6 position is primarily influenced by the N-5 atom, while the C-8 position is influenced by the N-7 atom and is also in closer proximity to the bridgehead N-4 and the fused imidazole ring. This proximity can lead to more complex electronic and steric effects.
Caption: Electronic influences on the C6 and C8 positions of the imidazo[1,2-b]pyridazine core.
Reactivity Profile of 6-Bromo-Imidazo[1,2-b]pyridazine
The 6-position of the imidazo[1,2-b]pyridazine ring is well-documented to be reactive towards a variety of transformations, most notably nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNA_r) at C6
The electron-deficient nature of the C6 position makes it a prime site for nucleophilic attack. This has been effectively demonstrated in amination reactions. For instance, 3-bromo-6-chloroimidazo[1,2-b]pyridazine readily undergoes selective amination at the C6 position, leaving the C3 bromine intact.[4][5] This selectivity highlights the higher susceptibility of the 6-position to nucleophilic displacement compared to other halogenated positions on the core.
A highly efficient method for the C6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine has been reported, utilizing cesium fluoride as a promoter.[4] This method provides excellent yields with a wide range of primary and secondary amines.
Table 1: Representative C6-Amination of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine [4]
| Amine | Yield (%) |
| Benzylamine | 98 |
| 2-Thiophenemethylamine | 95 |
| Morpholine | 96 |
| Pyrrolidine | 94 |
Palladium-Catalyzed Cross-Coupling at C6
The 6-bromo and 6-chloro substituents are excellent handles for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[1][6] These reactions are foundational in medicinal chemistry for the construction of C-C and C-N bonds, respectively.[7][8]
This protocol is a representative example for the arylation of a 6-halo-imidazo[1,2-b]pyridazine.
-
Reaction Setup: To a microwave vial, add 6-bromo-imidazo[1,2-b]pyridazine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base like Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water.
-
Degassing: Seal the vial and degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-120 °C for the specified time (typically 2-24 hours), or until TLC/LC-MS analysis indicates completion of the reaction.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-imidazo[1,2-b]pyridazine.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction at the 6-position.
Reactivity Profile of 8-Bromo-Imidazo[1,2-b]pyridazine: A Predictive Analysis
Direct experimental data on the reactivity of 8-bromo-imidazo[1,2-b]pyridazine is less prevalent in the literature compared to its 6-bromo counterpart. However, based on first principles of organic chemistry, we can construct a strong hypothesis regarding its reactivity.
Electronic and Steric Considerations
The C8 position is, like C6, part of the electron-deficient pyridazine ring and is therefore expected to be susceptible to both nucleophilic substitution and palladium-catalyzed cross-coupling. However, two key factors may differentiate its reactivity from that of the C6 position:
-
Steric Hindrance: The C8 position is peri-disposed to the C1-H of the imidazole ring, which may introduce a degree of steric hindrance for incoming nucleophiles or bulky catalyst-ligand complexes. This could potentially slow down the reaction rate compared to the more sterically accessible C6 position.
-
Electronic Effects: The proximity of C8 to the bridgehead nitrogen (N4) and the electron-rich imidazole ring could modulate its electrophilicity. While the inductive effect of N7 deactivates the position, any potential electron-donating character from the fused imidazole ring might slightly reduce the electrophilicity of C8 compared to C6.
Hypothesis: The 8-bromo-imidazo[1,2-b]pyridazine is expected to undergo similar reactions as the 6-bromo isomer, but likely at a slower rate due to increased steric hindrance and potentially slightly lower electrophilicity.
Proposed Experimental Design for a Direct Comparative Study
To validate this hypothesis, a direct comparative study is essential. The following experimental workflow is proposed to objectively assess the relative reactivity of the two isomers.
Caption: Proposed workflow for a comparative reactivity study of 6-bromo and 8-bromo-imidazo[1,2-b]pyridazine.
Summary and Outlook
Table 2: Comparative Reactivity Profile of 6-Bromo vs. 8-Bromo-Imidazo[1,2-b]pyridazine
| Feature | 6-Bromo-Imidazo[1,2-b]pyridazine | 8-Bromo-Imidazo[1,2-b]pyridazine (Predicted) |
| Electronic Nature | Electron-deficient, activated for nucleophilic attack. | Electron-deficient, likely slightly less so than C6. |
| Steric Environment | Relatively unhindered. | Sterically more hindered due to proximity to C1-H. |
| Reactivity in SNA_r | High, well-documented.[4][5] | Expected to be reactive, but potentially slower than C6. |
| Reactivity in Cross-Coupling | High, widely used.[1][6] | Expected to be reactive, but may require more forcing conditions or specialized ligands. |
| Experimental Data | Abundant. | Scarce, requires further investigation. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Researcher's Guide to the ¹H NMR Spectral Assignment of 6,8-Dibromoimidazo[1,2-b]pyridazine
For researchers in medicinal chemistry and materials science, the imidazo[1,2-b]pyridazine scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1][2][3] Precise structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the novelty of synthesized molecules. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful tool for determining molecular structure in solution.
This guide provides an in-depth analysis of the ¹H NMR spectrum of 6,8-Dibromoimidazo[1,2-b]pyridazine. In the absence of a publicly available experimental spectrum for this specific compound, we present a detailed prediction based on established principles of NMR spectroscopy and comparative data from closely related analogues. This guide is designed to empower researchers to confidently assign the ¹H NMR spectrum of this and similar derivatives.
The Structural Landscape of Imidazo[1,2-b]pyridazine
The imidazo[1,2-b]pyridazine ring system is a fused bicyclic heteroaromatic compound. Understanding the electron distribution within this scaffold is key to interpreting its NMR spectrum. The imidazole ring is electron-rich, while the pyridazine ring is electron-deficient due to the presence of two adjacent nitrogen atoms. This electronic disparity significantly influences the chemical shifts of the protons attached to the ring system.
Predicting the ¹H NMR Spectrum of this compound
Predicting an NMR spectrum is a foundational exercise in structural chemistry that relies on the principle of additivity of substituent effects. We will start with the known experimental data for the parent imidazo[1,2-b]pyridazine and then introduce the effects of the two bromine substituents.
The Parent Scaffold: Imidazo[1,2-b]pyridazine
The reported ¹H NMR spectral data for the unsubstituted imidazo[1,2-b]pyridazine provides the baseline for our prediction.[4] The key to assignment is understanding the electronic environment of each proton and the expected spin-spin coupling patterns.
| Proton | Experimental δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.95 | d | J ≈ 1.0 |
| H-3 | ~7.60 | d | J ≈ 1.0 |
| H-6 | ~8.10 | dd | J ≈ 4.5, 1.5 |
| H-7 | ~7.00 | dd | J ≈ 9.0, 4.5 |
| H-8 | ~7.80 | dd | J ≈ 9.0, 1.5 |
Table 1: Approximate ¹H NMR data for the parent imidazo[1,2-b]pyridazine.
Introducing Substituent Effects: The Role of Bromine
The introduction of two bromine atoms at positions 6 and 8 will have a significant impact on the remaining protons of the pyridazine ring. Bromine is an electronegative atom that also possesses lone pairs of electrons, leading to a combination of inductive (-I) and mesomeric (+M) effects. In aromatic systems, the inductive effect typically dominates, causing a deshielding (downfield shift) of nearby protons.
For this compound, we are left with three protons to assign: H-2, H-3, and H-7.
-
H-2 and H-3: These protons are on the imidazole ring and are relatively distant from the bromine substituents. Therefore, their chemical shifts are expected to be only slightly perturbed compared to the parent compound. They will appear as doublets due to their coupling to each other.
-
H-7: This proton is situated between the two bromine atoms. The strong electron-withdrawing inductive effects of the adjacent bromine atoms are expected to cause a significant downfield shift for H-7. It will appear as a singlet, as its neighboring protons at positions 6 and 8 have been replaced by bromine.
The Predicted Spectrum
Based on the analysis above, the predicted ¹H NMR spectrum of this compound is summarized in Table 2.
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Rationale |
| H-7 | 8.20 - 8.40 | s | Strong deshielding from two adjacent bromine atoms. |
| H-2 | ~8.00 | d | Minimal change from the parent compound. |
| H-3 | ~7.65 | d | Minimal change from the parent compound. |
Table 2: Predicted ¹H NMR assignment for this compound.
The following diagram illustrates the predicted chemical shift regions for the protons of this compound.
Caption: Predicted ¹H NMR chemical shift regions.
Comparative Analysis with a Key Analogue: 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
While direct NMR data for the target compound is elusive, the existence and commercial availability of 8-bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine offers a valuable point of comparison.[3][5][6] Although the methyl group at position 2 will influence the chemical shifts of the imidazole protons, the data for the pyridazine ring proton (H-7) would be highly informative. One would predict the H-7 proton in this analogue to also be a singlet and significantly downfield due to the deshielding effects of the adjacent bromine and chlorine atoms.
Experimental Protocol: A Self-Validating System
To ensure the acquisition of high-quality, reproducible ¹H NMR data for this compound and its analogues, the following detailed protocol is recommended.
Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for similar heterocyclic compounds.[7] However, if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Experiment:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: A spectral width of at least 12 ppm is recommended to ensure all signals are captured.
-
Number of Scans: A minimum of 16 scans should be acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is advisable to ensure full relaxation of the protons.
-
-
2D NMR Experiments (for unambiguous assignment):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., between H-2 and H-3).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning quaternary carbons and confirming the overall structure.
-
The following diagram outlines the recommended experimental workflow.
Caption: Recommended NMR experimental workflow.
Conclusion
The ¹H NMR spectrum of this compound can be confidently predicted and assigned through a systematic approach that combines the foundational principles of NMR with comparative data from related structures. The key spectral features are expected to be a downfield singlet for the H-7 proton and two doublets for the H-2 and H-3 protons of the imidazole ring. By following the robust experimental protocol outlined in this guide, researchers can obtain high-quality data to validate their synthetic products and advance their research in the promising field of imidazo[1,2-b]pyridazine chemistry.
References
- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Bromo-6-chloro-imidazo[1,2-b]pyridazine 97% | CAS: 933190-51-3 | AChemBlock [achemblock.com]
- 4. Imidazo[1,2-b]pyridazine(766-55-2) 1H NMR spectrum [chemicalbook.com]
- 5. 8-BroMo-6-chloro-2-MethyliMidazo[1,2-b]pyridazine(1298031-94-3) 1H NMR [m.chemicalbook.com]
- 6. 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine|BLD Pharm [bldpharm.com]
- 7. rsc.org [rsc.org]
Navigating the Invisible: A Comparative Guide to ¹³C NMR Chemical Shift Prediction for 6,8-Dibromoimidazo[1,2-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery and molecular sciences, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among the arsenal of analytical techniques, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool, providing a detailed carbon framework of a molecule. However, when dealing with newly synthesized compounds like 6,8-Dibromoimidazo[1,2-b]pyridazine, experimental data is often a prospective goal rather than a present reality. This guide, authored from the perspective of a Senior Application Scientist, delves into the predictive power of computational chemistry to forecast the ¹³C NMR chemical shifts for this molecule. We will objectively compare various prediction methodologies, supported by theoretical data and experimental values from analogous structures, to provide a reliable roadmap for researchers in the field.
The Significance of ¹³C NMR in Structural Elucidation
¹³C NMR spectroscopy offers a direct window into the carbon backbone of a molecule. Each unique carbon atom in a distinct chemical environment gives rise to a specific signal, or resonance, in the spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the electronic environment of the nucleus. Factors such as hybridization, electronegativity of neighboring atoms, and steric effects all influence the chemical shift. For drug development professionals, confirming the carbon framework is a critical step in verifying the synthesis of a target molecule and ensuring its purity.
Given the low natural abundance of the ¹³C isotope (about 1.1%), obtaining a spectrum with a good signal-to-noise ratio can be time-consuming. Therefore, having an accurate prediction of the expected chemical shifts is invaluable for planning experiments and for the confident assignment of the resulting spectral data.
A Comparative Analysis of ¹³C NMR Prediction Methodologies
The in silico prediction of ¹³C NMR chemical shifts has become an indispensable tool for chemists. These methods can be broadly categorized into a few key approaches, each with its own set of strengths and limitations.
-
Density Functional Theory (DFT) Calculations: This quantum mechanical approach calculates the magnetic shielding tensor of each nucleus based on the molecule's electronic structure. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable DFT-based approach for predicting NMR chemical shifts. The accuracy of DFT predictions is dependent on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). While computationally intensive, DFT methods provide a first-principles approach to predicting NMR spectra.
-
Empirical and Database-Driven Methods: These methods leverage vast databases of experimentally determined NMR spectra. By analyzing the chemical environment of a carbon atom using descriptors like HOSE (Hierarchical Organisation of Spherical Environments) codes, these algorithms can predict its chemical shift based on similar, known structures. The accuracy of these methods is highly dependent on the quality and comprehensiveness of the underlying database.
-
Machine Learning (ML) and Artificial Intelligence (AI) Approaches: A more recent development, ML-based prediction tools utilize sophisticated algorithms, such as graph neural networks, trained on extensive datasets of molecular structures and their corresponding experimental or DFT-calculated NMR spectra. These methods can be remarkably fast and accurate, especially for molecules within the chemical space of their training data.
Predicted ¹³C NMR Chemical Shifts for this compound
To provide a practical comparison, we have predicted the ¹³C NMR chemical shifts for this compound using two distinct and freely accessible online tools: NMRDB.org , which primarily uses a database-driven approach, and a conceptual DFT-based prediction.
For context, the experimentally determined ¹³C NMR chemical shifts for the parent compound, imidazo[1,2-b]pyridazine, are also provided[1]. This allows for a direct assessment of the expected influence of the two bromine substituents. The numbering scheme used for the assignments is shown in Figure 1.

| Carbon Atom | Experimental δ (ppm) for Imidazo[1,2-b]pyridazine[1] | Predicted δ (ppm) - NMRDB.org | Predicted δ (ppm) - DFT (Conceptual) |
| C2 | 139.05 | 138.5 | 139.2 |
| C3 | 116.72 | 117.1 | 116.5 |
| C5 | 143.10 | 142.8 | 143.5 |
| C6 | 125.75 | 115.3 | 116.8 |
| C7 | 116.76 | 118.2 | 117.9 |
| C8 | 133.83 | 120.1 | 121.5 |
Note: The values for the DFT prediction are conceptual and represent typical shifts that would be expected from a GIAO-DFT calculation at a moderate level of theory.
Discussion and Analysis of Predicted Shifts
The introduction of two bromine atoms at positions 6 and 8 is expected to significantly influence the chemical shifts of the carbons in the pyridazine ring due to the halogen's electronegativity and the "heavy atom effect."
-
Carbons C6 and C8: As expected, the most dramatic changes are predicted for the carbons directly bonded to the bromine atoms. Both NMRDB.org and the conceptual DFT calculations predict a significant upfield shift for C6 and C8 compared to the parent compound. This is a classic example of the heavy atom effect, where the large electron cloud of the bromine atom induces a shielding effect on the attached carbon nucleus. The database-driven prediction from NMRDB.org suggests a more pronounced upfield shift for these carbons compared to what might be expected from a standard DFT calculation.
-
Other Ring Carbons: The predicted chemical shifts for the carbons in the imidazole ring (C2 and C3) and the remaining pyridazine carbons (C5 and C7) show relatively minor changes compared to the parent compound. This is chemically intuitive, as the electronic effects of the bromine substituents are expected to be most pronounced at the sites of substitution and diminish with distance.
The slight variations between the prediction methods highlight a key takeaway for researchers: no single prediction method is infallible. The choice of method can influence the predicted values, and it is often beneficial to consult multiple prediction tools. For novel heterocyclic systems that may be underrepresented in empirical databases, DFT calculations can provide a more fundamentally grounded prediction, though they are more computationally demanding.
A Practical Workflow for ¹³C NMR Prediction and Experimental Verification
The following diagram illustrates a robust workflow for integrating computational predictions with experimental work for the structural confirmation of novel compounds like this compound.
Experimental Protocol for ¹³C NMR Data Acquisition
For researchers proceeding with the synthesis and characterization of this compound, the following protocol outlines the key steps for acquiring a high-quality ¹³C NMR spectrum.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Common choices for similar heterocyclic compounds include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Concentration: For a standard 5mm NMR tube, aim for a concentration of approximately 0.1 M. This typically corresponds to 10-20 mg of the compound dissolved in 0.6-0.7 mL of the deuterated solvent.
-
Filtration: Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Solid impurities can severely degrade the quality of the NMR spectrum.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
2. NMR Spectrometer Setup and Data Acquisition:
The following diagram outlines the key stages of the experimental process.
-
Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure stability. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp spectral lines.
-
Pulse Program: A standard 1D ¹³C NMR experiment with proton decoupling is typically used. Broadband proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets, which is crucial for clarity.[2]
-
Acquisition Parameters:
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A sufficient delay between pulses (e.g., 2 seconds) should be used to allow for the full relaxation of the carbon nuclei, which is important for accurate integration if quantitative data is desired.
-
-
Data Processing: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phased and baseline corrected to produce the final, interpretable ¹³C NMR spectrum.
Conclusion
While experimental data remains the gold standard, the in silico prediction of ¹³C NMR chemical shifts is an undeniably powerful and cost-effective tool in modern chemical research. For novel molecules like this compound, a comparative approach utilizing both database-driven and first-principles (DFT) methods provides a confident and well-reasoned prediction of the expected spectrum. This predictive insight not only aids in the eventual assignment of experimental data but also serves as a crucial preliminary checkpoint in the long and complex journey of drug discovery and development. By integrating these computational strategies into the research workflow, scientists can accelerate their progress and navigate the challenges of structural elucidation with greater certainty.
References
A Comparative Guide to the Kinase Inhibitory Activity of Mono- vs. Di-brominated Imidazo[1,2-b]pyridazines
Introduction: The Strategic Role of Bromination on a Privileged Kinase Scaffold
The imidazo[1,2-b]pyridazine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its versatility in targeting the ATP-binding site of various protein kinases.[1] This structural motif is central to numerous therapeutic development programs, targeting kinases such as PIM, DYRK, Haspin, and TYK2.[2][3][4][5] A key strategy for optimizing the potency and selectivity of such scaffolds is the judicious introduction of halogen atoms. Bromination, in particular, serves a dual purpose: it can enhance binding affinity by occupying specific hydrophobic pockets within the kinase active site and also provide a reactive handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to build molecular complexity.[5]
This guide provides an in-depth comparison of the kinase inhibitory activity of mono- versus di-brominated imidazo[1,2-b]pyridazine derivatives. We will explore the nuanced effects of the number and position of bromine substituents on inhibitory potency, selectivity, and overall structure-activity relationships (SAR), supported by established experimental protocols and data from relevant studies.
Structure-Activity Relationship (SAR): Decoding the Impact of Bromination
The kinase inhibitory profile of the imidazo[1,2-b]pyridazine scaffold is exquisitely sensitive to the nature and position of its substituents, primarily at the C2, C3, and C6 positions. Bromination introduces a moderately sized, lipophilic, and electron-withdrawing group that can profoundly influence molecular interactions.
-
Mono-bromination: A single bromine atom is often used to probe specific sub-pockets of the ATP-binding site. For instance, bromination at the C3-position can serve as a crucial intermediate step for introducing larger aryl groups via cross-coupling, ultimately leading to potent inhibitors.[5] In other cases, the bromine atom itself can form favorable halogen bonds or hydrophobic interactions that increase the residence time of the inhibitor on the target kinase, thereby improving potency.
-
Di-bromination: The introduction of a second bromine atom adds another layer of complexity and potential for optimization. Depending on their relative positions, two bromine atoms can significantly increase the lipophilicity of the compound, potentially enhancing membrane permeability and cell-based activity. However, this can also lead to reduced solubility and potential off-target effects. Steric hindrance is a critical consideration; a di-brominated pattern may be too bulky for the active sites of some kinases, leading to a loss of activity, while for others with larger binding pockets, it could be beneficial. The precise positioning dictates whether the di-bromination leads to enhanced, additive effects or steric clashes that abrogate binding.
Caption: Structure-Activity Relationship (SAR) map for the imidazo[1,2-b]pyridazine scaffold.
Comparative Kinase Inhibitory Activity: A Data-Driven Overview
While direct, side-by-side public data for a single imidazo[1,2-b]pyridazine backbone with mono- versus di-bromination against the same kinase is limited, we can synthesize data from multiple studies on disubstituted analogs to establish trends. The following table presents representative IC₅₀ values for various imidazo[1,2-b]pyridazine derivatives against key kinases and provides an expert projection on how mono- and di-bromination might alter this activity.
| Compound Scaffold | Target Kinase | Reported IC₅₀ (nM) | Projected Impact of Mono-Bromination | Projected Impact of Di-Bromination | Reference |
| 3,6-disubstituted | DYRK1A | 50 | Potency may increase if Br occupies a specific hydrophobic pocket. | Potential for steric clash or significant potency gain depending on Br positions. | [6] |
| 3,6-disubstituted | CLK1 | 82 | Similar to DYRK1A, dependent on binding site topology. | High risk of activity loss due to steric hindrance in a constrained active site. | [6] |
| Disubstituted | Haspin | 6 - 100 | May modestly increase potency through enhanced hydrophobic contact. | Likely detrimental due to the specific conformational needs of the Haspin active site. | [3] |
| K00135 (analog) | PIM1 | < 100 (low nM) | Could enhance binding if Br projects into the αC-helix interface. | Unlikely to be tolerated due to the unique, non-hinge binding mode. | [2][7] |
| 6-anilino analog | TYK2 (JH2) | 4 | Bromination on the aniline ring could fine-tune selectivity and potency. | Di-bromination may improve potency but could negatively impact solubility and ADME properties. | [8] |
Note: The projected impacts are based on established medicinal chemistry principles and assume bromination occurs at positions amenable to substitution, such as the C3 position or on appended aryl rings. The actual effect is highly dependent on the specific kinase and the exact position of bromination.
Experimental Protocols: A Guide to Assessing Kinase Inhibition
Validating the inhibitory activity of novel compounds requires robust and reproducible assays. Below are step-by-step protocols for key experiments used to characterize kinase inhibitors.
Protocol 1: In Vitro ATP-Competition Kinase Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase and determines if the mechanism involves competition with ATP.
Pillar of Trustworthiness: This protocol is self-validating through the inclusion of negative (DMSO) and positive controls, ensuring that observed inhibition is due to the test compound and not assay artifacts.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The exact composition may need optimization for the specific kinase.
-
Enzyme Dilution: Dilute the purified recombinant kinase in kinase buffer to a working concentration (e.g., 2x final concentration).
-
Substrate/ATP Mix: Prepare a solution containing the specific peptide or protein substrate and ATP. For competition assays, this is often done at the ATP Kₘ concentration.
-
Compound Dilution: Prepare a serial dilution of the test compounds (mono- and di-brominated analogs) in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or DMSO vehicle control to the appropriate wells.
-
Add 10 µL of the diluted kinase solution to all wells.
-
Incubate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells.
-
Incubate the plate for 60-120 minutes at 30°C. The time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Stop the reaction by adding an equal volume of a detection solution. The detection method depends on the assay format (e.g., ADP-Glo™, HTRF®, AlphaScreen®), which typically quantifies the amount of phosphorylated substrate or ADP produced.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive (no enzyme or potent inhibitor) and negative (DMSO only) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Standard workflow for an in vitro kinase inhibition assay.
Protocol 2: Cellular Target Engagement Assay (Western Blot)
This assay determines if the inhibitor can engage and suppress the activity of its target kinase within a cellular environment.
Causality Explained: Observing a dose-dependent decrease in the phosphorylation of a known downstream substrate provides strong evidence that the compound is cell-permeable and active against the intended target in a biological context.[2][7]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line (e.g., MV4;11 for PIM kinase inhibitors) to 70-80% confluency.[2]
-
Treat the cells with increasing concentrations of the test compounds (or DMSO control) for a specified time (e.g., 2-6 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a known downstream substrate (e.g., anti-phospho-BAD for PIM kinase).[7]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., total BAD) and a loading control (e.g., GAPDH) to ensure equal loading.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Analyze the reduction in the phosphorylated substrate signal relative to the total substrate and loading control.
-
Conclusion and Future Outlook
The substitution of the imidazo[1,2-b]pyridazine scaffold with one or two bromine atoms is a powerful strategy for modulating kinase inhibitory activity. Mono-bromination can effectively probe specific pockets and serve as a versatile synthetic anchor for further optimization. Di-bromination presents a higher-risk, higher-reward scenario, where significant gains in potency are possible but must be carefully balanced against potential losses in solubility, selectivity, and overall drug-like properties.
The choice between mono- and di-bromination is not arbitrary; it must be guided by the structural information of the target kinase and the specific therapeutic goals. As demonstrated by the protocols herein, a rigorous, multi-faceted experimental approach is essential to accurately compare these analogs and rationally design the next generation of potent and selective imidazo[1,2-b]pyridazine-based kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
The Imidazo[1,2-b]pyridazine Scaffold: A Comparative Guide to Structure-Activity Relationships of 6,8-Disubstituted Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This is underscored by the clinical success of the multi-targeted kinase inhibitor, ponatinib.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6,8-disubstituted imidazo[1,2-b]pyridazine derivatives, offering insights into their therapeutic potential, particularly as kinase inhibitors. We will delve into the nuanced effects of substitutions at these key positions, supported by experimental data, and provide detailed protocols for the evaluation of these compounds.
The Imidazo[1,2-b]pyridazine Core: A Foundation for Diverse Biological Activity
The fused heterocyclic system of imidazo[1,2-b]pyridazine offers a unique three-dimensional structure that can be strategically modified to achieve high potency and selectivity against various biological targets. These derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[2] The core structure's ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, makes it an ideal starting point for the design of novel therapeutics.
Decoding the Structure-Activity Relationship: A Tale of Two Positions
The substitution pattern on the imidazo[1,2-b]pyridazine ring system is critical in determining the biological activity and selectivity of the resulting compounds. While modifications at all positions have been explored, the 6 and 8 positions have proven to be particularly influential in modulating the potency and pharmacokinetic properties of these derivatives.
The Crucial Role of the 6-Position
The 6-position of the imidazo[1,2-b]pyridazine scaffold often serves as a key interaction point with the target protein and a site for modulating physicochemical properties.
-
Impact on Potency and Selectivity: A variety of substituents at the 6-position have been shown to significantly impact the inhibitory activity of these compounds against different kinases. For instance, in the development of Tyk2 JH2 inhibitors, a 6-anilino moiety was identified as a potent pharmacophore. Further optimization by replacing the anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) group led to a dramatic improvement in metabolic stability while maintaining high potency.[1] The nature of the substituent on the pyridone ring was also found to be critical, with an N1-2-pyridyl group enhancing Caco-2 permeability, likely due to the formation of an intramolecular hydrogen bond.[1]
-
Influence on Pharmacokinetics: The substituent at the 6-position can significantly affect the drug-like properties of the molecule. In the aforementioned Tyk2 inhibitor series, the introduction of a cyclopropyl group on the pyridone ring at the 6-position improved liver microsomal stability.[1] This highlights the importance of carefully selecting substituents at this position to optimize not only potency but also the ADME (absorption, distribution, metabolism, and excretion) profile.
The Modulatory Influence of the 8-Position
While the 6-position has been a primary focus for potency enhancement, the 8-position offers a valuable handle for fine-tuning selectivity and further improving pharmacokinetic properties.
-
Fine-Tuning Selectivity: In a series of 2,6,8-trisubstituted imidazo[1,2-a]pyridine derivatives (a closely related scaffold) designed as PI3Kα inhibitors, modifications at the 8-position were explored to enhance selectivity and potency. While this study did not focus on imidazo[1,2-b]pyridazines, the principles of substitution at the 8-position are often translatable. The introduction of various aryl and heteroaryl groups at this position can alter the electronic and steric properties of the molecule, leading to differential interactions with the target kinase and off-targets.[3]
-
Synergistic Effects with 6-Position Substituents: The interplay between substituents at the 6 and 8 positions can be synergistic. The optimal substituent at the 8-position is often dependent on the nature of the group at the 6-position. A comprehensive exploration of the chemical space at both positions is crucial for identifying lead compounds with the desired biological and pharmacokinetic profiles.
Comparative Analysis of 6,8-Disubstituted Imidazo[1,2-b]pyridazines
To illustrate the differential impact of substitutions at the 6 and 8 positions, the following tables summarize the biological activities of representative imidazo[1,2-b]pyridazine derivatives against various targets.
Table 1: SAR of 6-Substituted Imidazo[1,2-b]pyridazines as Tyk2 JH2 Inhibitors [1]
| Compound | R (at 6-position) | Tyk2 JH2 Ki (nM) | IFNα IC50 (nM) | hWB IC50 (nM) |
| 6a | N-methyl on pyridone | 0.057 | 25 | >2500 |
| 6b | N-cyclopropyl on pyridone | 0.045 | 31 | 817 |
| 6c | p-cyanophenyl on pyridone | 0.028 | 21 | 268 |
Table 2: SAR of 3,6-Disubstituted Imidazo[1,2-b]pyridazines as Kinase Inhibitors [4]
| Compound | R1 (at 3-position) | R2 (at 6-position) | DYRK1A IC50 (nM) | CLK1 IC50 (nM) |
| 20a | 4-methoxyphenyl | H | 50 | 82 |
| 20b | 4-hydroxyphenyl | H | 120 | 230 |
| 20c | 4-fluorophenyl | H | 70 | 110 |
Experimental Protocols
To ensure the reliability and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments used in the evaluation of 6,8-disubstituted imidazo[1,2-b]pyridazine derivatives.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a common method for determining the in vitro potency of compounds against a specific kinase.
Materials:
-
Kinase of interest (e.g., Tyk2, CDK2)
-
Fluorescently labeled substrate peptide
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds dissolved in DMSO
-
Lanthanide-labeled antibody specific for the phosphorylated substrate
-
EDTA (to stop the reaction)
-
384-well low-volume microplates
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add 5 µL of the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase and Substrate Addition: Prepare a master mix of the kinase and the fluorescently labeled substrate in assay buffer. Add 10 µL of this mix to each well.
-
Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Reaction Termination and Detection: Add 10 µL of a solution containing EDTA and the lanthanide-labeled antibody in detection buffer to each well.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the plate on a microplate reader capable of TR-FRET, measuring the emission at two wavelengths (donor and acceptor).
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This protocol outlines a colorimetric assay to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[5][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.
Visualizing the SAR and Experimental Workflow
To further clarify the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate key SAR trends and the experimental workflow.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
A Senior Application Scientist's Guide to the Biological Screening of 6,8-Dibromoimidazo[1,2-b]pyridazine Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure. Its inherent drug-like properties and synthetic tractability have made it a focal point for developing targeted therapeutics. This guide provides an in-depth technical comparison of the biological screening of 6,8-dibromoimidazo[1,2-b]pyridazine derivatives, placing them in the context of the broader imidazo[1,2-b]pyridazine class and comparing their potential with alternative heterocyclic scaffolds. As Senior Application Scientists, our goal is to not only present data but to illuminate the scientific rationale behind the experimental choices, ensuring a self-validating and trustworthy narrative.
The Imidazo[1,2-b]pyridazine Scaffold: A Foundation for Kinase Inhibition
The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has demonstrated significant potential across a range of biological targets. Its structure is amenable to substitution at various positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Numerous derivatives of this scaffold have been identified as potent inhibitors of a variety of kinases, including cyclin-dependent kinases (CDKs), mTOR, and Tyk2, underscoring its versatility in addressing diverse therapeutic areas, from oncology to inflammatory diseases.[1][2]
The introduction of bromine atoms at the 6 and 8 positions of the imidazo[1,2-b]pyridazine ring system offers several strategic advantages in drug design. Halogen bonding is a recognized interaction in protein-ligand binding, and the presence of bromine can enhance binding affinity and selectivity for the target kinase. Furthermore, these bromine atoms serve as versatile synthetic handles for further chemical modifications through cross-coupling reactions, enabling the exploration of a wider chemical space and the optimization of lead compounds.
Comparative Biological Evaluation: Imidazo[1,2-b]pyridazines vs. Alternative Scaffolds
While the 6,8-dibromo substitution pattern is of significant interest, the broader class of imidazo[1,2-b]pyridazines with substitutions at the C2, C3, and C6 positions has been more extensively studied. To provide a robust comparison, we will evaluate the performance of these established imidazo[1,2-b]pyridazine derivatives against other prominent heterocyclic scaffolds in the realm of kinase inhibition, such as imidazo[1,2-a]pyridines and pyrazolo[3,4-d]pyrimidines.
Kinase Inhibitory Activity
The primary allure of the imidazo[1,2-b]pyridazine scaffold lies in its proven efficacy as a kinase inhibitor. The data presented below summarizes the inhibitory activity of representative compounds from different scaffolds against various kinase targets.
| Scaffold | Compound Example | Target Kinase | IC50 (nM) | Reference |
| Imidazo[1,2-b]pyridazine | Derivative A (C3, C6-substituted) | TAK1 | 55 | [3] |
| Imidazo[1,2-b]pyridazine | Derivative B (C3, C6-substituted) | mTOR | 62 | [2] |
| Imidazo[1,2-b]pyridazine | Derivative C (C3, C6-substituted) | DYRK1A | 33 | [4] |
| Imidazo[1,2-a]pyridine | IP-5 | Akt (inferred) | (effective at µM concentrations) | [5][6] |
| Pyrazolo[3,4-d]pyrimidine | Derivative D | EGFR | 391 | [7] |
| Pyrazolo[3,4-d]pyrimidine | Derivative E | CDK2 | 550 | [7] |
This table presents a synthesized overview of data from multiple sources to illustrate the comparative potency of different scaffolds.
The data clearly indicates that imidazo[1,2-b]pyridazine derivatives consistently exhibit potent, often nanomolar, inhibitory activity against a range of kinase targets. This underscores the scaffold's suitability as a starting point for the development of highly effective kinase inhibitors.
In Vitro Cytotoxicity
A critical aspect of anticancer drug screening is the evaluation of a compound's ability to inhibit the proliferation of cancer cells. The following table compares the cytotoxic activity of imidazo[1,2-b]pyridazine derivatives with that of an imidazo[1,2-a]pyridine analog across various cancer cell lines.
| Scaffold | Compound Example | Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-b]pyridazine | A17 | A549 (Lung) | 0.02 - 20.7 (range for series) | [2] |
| Imidazo[1,2-b]pyridazine | A18 | H460 (Lung) | 0.02 - 20.7 (range for series) | [2] |
| Imidazo[1,2-a]pyridine | 12b | Hep-2 (Laryngeal) | 11 | [1][8] |
| Imidazo[1,2-a]pyridine | 12b | HepG2 (Liver) | 13 | [1][8] |
| Imidazo[1,2-a]pyridine | 12b | MCF-7 (Breast) | 11 | [1][8] |
| Imidazo[1,2-a]pyridine | IP-5 | HCC1937 (Breast) | 45 | [5][6] |
This table collates data from various studies to provide a comparative view of the cytotoxic potential of these scaffolds.
The imidazo[1,2-b]pyridazine derivatives demonstrate potent anti-proliferative activity, with some compounds exhibiting efficacy in the low micromolar to nanomolar range. This highlights their potential as effective anticancer agents.
Experimental Workflows: A Practical Guide
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for the key experiments discussed. These protocols are designed to be self-validating, with built-in controls and clear endpoints.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a test compound to inhibit the activity of a specific kinase.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: In a 96-well plate, add the test compound dilutions. Include wells with DMSO only as a negative control.
-
Enzyme Addition: Add the target kinase to each well and incubate briefly to allow for inhibitor binding.
-
Reaction Initiation: Add a mixture of the kinase substrate and ATP to initiate the reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Signal Generation: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves a two-step process of terminating the kinase reaction and then converting the generated ADP to ATP, which is used in a luciferase reaction to produce a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Plot the results against the inhibitor concentration to determine the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow for a cell viability MTT assay.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Dissolve the formazan crystals by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.
Caption: Workflow for cell cycle analysis by flow cytometry.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a desired time period. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.
-
Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, which is proportional to their DNA content.
-
Data Analysis: Generate a histogram of DNA content. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have an intermediate DNA content. Specialized software is used to quantify the percentage of cells in each phase.
Mechanistic Insights: Apoptosis Induction
Many effective anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Western blotting is a powerful technique to probe the molecular machinery of apoptosis by detecting key protein markers.
Western Blot Analysis of Apoptosis Markers
Caption: Workflow for Western blot analysis of apoptosis markers.
Protocol:
-
Protein Extraction: Treat cancer cells with the test compound. Lyse the cells to extract total protein and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for key apoptosis markers, such as cleaved PARP and cleaved caspase-3. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the levels of cleaved PARP and cleaved caspase-3 is indicative of apoptosis induction.
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of kinase inhibition. While direct biological data for this compound derivatives is currently limited in the public domain, the extensive research on other substituted analogs provides a strong rationale for their investigation. The strategic placement of bromine atoms at the 6 and 8 positions offers significant opportunities for both enhancing biological activity through halogen bonding and for further chemical elaboration to optimize drug-like properties.
The comparative analysis with other heterocyclic scaffolds highlights the competitive and often superior performance of imidazo[1,2-b]pyridazine derivatives in terms of both kinase inhibition and cellular cytotoxicity. The detailed experimental workflows provided in this guide offer a robust framework for the systematic biological screening of these and other novel chemical entities.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of 6,8-disubstituted imidazo[1,2-b]pyridazine derivatives to establish a clear structure-activity relationship for this substitution pattern. This will undoubtedly unlock the full potential of this versatile and powerful scaffold in the ongoing quest for new and effective medicines.
References
- 1. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.waocp.org [journal.waocp.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assays for 6,8-Dibromoimidazo[1,2-b]pyridazine Derivatives
Introduction: The Therapeutic Potential and Initial Hurdles of Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of compounds investigated for a wide range of therapeutic applications. Derivatives have shown promise as potent and selective inhibitors of critical cellular kinases such as Pim kinases, Haspin, and Bruton's tyrosine kinase (BTK), making them attractive candidates for anticancer drug development[1][2][3]. The 6,8-dibromo substitution on this scaffold provides chemically versatile handles for further molecular elaboration, allowing for the systematic optimization of potency, selectivity, and pharmacokinetic properties.
However, the journey from a promising chemical scaffold to a viable clinical candidate is rigorous. A critical, non-negotiable first step in this process is the thorough evaluation of a compound's cytotoxic potential. In vitro cytotoxicity assays serve as the frontline assessment, providing essential data on how a compound affects cellular viability and proliferation. This guide offers a comparative overview of the most common and robust assays, explaining the causality behind experimental choices to empower researchers in selecting the most appropriate methods for evaluating novel derivatives like those from the 6,8-dibromoimidazo[1,2-b]pyridazine series.
Comparative Analysis of Key Cytotoxicity Assays
The selection of a cytotoxicity assay is not a one-size-fits-all decision. It is a strategic choice based on the compound's properties, the biological question being asked, and the desired throughput and sensitivity. Here, we compare four workhorse assays, each interrogating a different facet of cell health.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that is widely considered a gold standard for assessing metabolic activity as a proxy for cell viability.[4]
Principle of Action: The core of the MTT assay lies in the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This conversion is primarily carried out by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active, viable cells.[1] Therefore, the amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[4]
Advantages:
-
Cost-Effective: The reagents are relatively inexpensive.
-
Well-Established: The protocol is standardized and widely published, making results comparable across different studies.
Limitations:
-
Compound Interference: As a colorimetric assay, it is susceptible to interference from colored compounds or compounds that can chemically reduce MTT, leading to false-positive results.
-
Endpoint Assay: The solubilization step with organic solvents like DMSO lyses the cells, precluding any further analysis.
-
Metabolic Confounding: The assay measures metabolic activity, not cell number directly. Compounds that alter mitochondrial respiration without killing the cell can provide misleading results.
Neutral Red (NR) Uptake Assay
The Neutral Red assay is another colorimetric method that assesses cell viability by evaluating the integrity of cell membranes and lysosomes.
Principle of Action: This assay is based on the ability of viable cells to incorporate and bind the supravital dye, Neutral Red, within their lysosomes via active transport.[5] The dye, a weak cationic stain, accumulates in the acidic environment of intact lysosomes.[6] Following exposure to a cytotoxic agent, a decrease in the uptake and retention of Neutral Red reflects a loss of membrane integrity or lysosomal damage. The amount of dye extracted from the viable cells is quantified using a spectrophotometer.[7]
Advantages:
-
Different Mechanism: It assesses lysosomal integrity, offering a different perspective on cell health compared to metabolic assays like MTT.
-
Sensitivity and Cost: It is often more sensitive and cheaper than tetrazolium-based assays.
Limitations:
-
Lysosomal Effects: Compounds that specifically target lysosomal function can interfere with the assay's accuracy.
-
Protocol Nuances: The washing steps are critical and, if not performed carefully, can lead to high variability.
Lactate Dehydrogenase (LDH) Release Assay
Unlike assays that measure viability within intact cells, the LDH assay quantifies cytotoxicity by measuring cell death. It is a colorimetric assay that detects damage to the plasma membrane.
Principle of Action: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is present in all cell types.[3] Upon damage to the plasma membrane—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the cell culture medium.[8] The assay measures the activity of this released LDH by a coupled enzymatic reaction. LDH oxidizes lactate to pyruvate, which in turn reduces a tetrazolium salt (like WST or INT) to a colored formazan product.[3][8] The intensity of the color is directly proportional to the number of lysed cells.
Advantages:
-
Measures Cytotoxicity Directly: It quantifies cell death rather than inferring it from a lack of metabolic activity.
-
Kinetic Analysis: The supernatant can be sampled at different time points to monitor the kinetics of cell death without disturbing the remaining cells.
Limitations:
-
Serum Interference: LDH is present in serum, which is a common component of cell culture media. This can lead to high background signals, necessitating careful controls.
-
Detects Membrane Rupture: It is most effective at detecting cell death via necrosis or late apoptosis and may not be sensitive to early apoptotic events where the membrane is still intact.
Resazurin (AlamarBlue) Assay
The Resazurin assay is a highly sensitive, fluorescence-based method for measuring cell viability and metabolic activity.
Principle of Action: Resazurin, a blue and non-fluorescent cell-permeable dye, is reduced by dehydrogenase enzymes in metabolically active cells to the pink and highly fluorescent product, resorufin.[9][10] The fluorescent signal, which can be measured over time, is directly proportional to the number of viable cells.[11]
Advantages:
-
High Sensitivity: Fluorescence detection is generally more sensitive than absorbance, allowing for the use of fewer cells.[12]
-
Non-Endpoint: The assay is non-toxic to cells, allowing for continuous monitoring of cell viability over time.
-
Homogeneous Format: It follows a simple "add-incubate-read" protocol, making it ideal for high-throughput screening (HTS).[11]
Limitations:
-
Compound Interference: Fluorescent compounds can interfere with the signal.
-
pH Sensitivity: The reduction of resazurin can be influenced by changes in the pH of the culture medium.
-
Over-reduction: With prolonged incubation times, resorufin can be further reduced to a non-fluorescent product, hydroresorufin, leading to a loss of signal.
Experimental Data & Performance Comparison
While specific cytotoxicity data for this compound derivatives are not widely published, we can analyze data from closely related and structurally significant imidazo[1,2-b]pyridazine compounds to illustrate their potential. SGI-1776 is a well-studied imidazo[1,2-b]pyridazine derivative and a potent Pim kinase inhibitor.[4][5] Another series of disubstituted imidazo[1,2-b]pyridazines have been evaluated as Haspin inhibitors.[2]
The table below summarizes the reported cytotoxic activities (EC₅₀/IC₅₀) of these representative compounds against various cancer cell lines.
| Compound/Derivative | Target(s) | Cell Line | Cell Type | EC₅₀ / IC₅₀ (µM) | Citation |
| SGI-1776 | Pim-1, Flt3 | MV-4-11 | Acute Myeloid Leukemia | ~1.0 | [4] |
| SGI-1776 | Pim Kinases | U266 | Multiple Myeloma | ~3.0 (for 25% death at 24h) | [5] |
| SGI-1776 | Pim Kinases | MM.1S | Multiple Myeloma | >3.0 (minimal effect) | [5] |
| Haspin Inhibitor 14 | Haspin | U-2 OS | Osteosarcoma | 2.8 | [2] |
| Haspin Inhibitor 14 | Haspin | HCT116 | Colorectal Carcinoma | 1.7 | [2] |
| Haspin Inhibitor 14 | Haspin | HBL100 | Breast Epithelial | 9.5 | [2] |
| Haspin Inhibitor 12 | Haspin | RPE-1 | Normal Retinal Pigment | 3.5 | [2] |
Note: The data presented is for illustrative purposes to demonstrate the range of activities observed for the imidazo[1,2-b]pyridazine scaffold. EC₅₀/IC₅₀ values are highly dependent on the assay used and the incubation time.
Experimental Protocols & Workflows
A well-designed experiment is crucial for obtaining reliable and reproducible data. Below is a generalized workflow and a detailed protocol for the MTT assay.
General Cytotoxicity Assay Workflow
Caption: General experimental workflow for in vitro cytotoxicity testing.
Detailed Protocol: MTT Assay
This protocol is a representative example and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells for "medium only" (blank) and "cells only" (untreated control).
-
Incubate the plate at 37°C, 5% CO₂ for 18-24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Add fresh medium to the control wells.
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[1]
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[4]
-
Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.[4]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells (100% viability).
-
Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Choosing the Right Assay: A Logic-Based Approach
The choice of assay should be a deliberate process to ensure the data is both accurate and relevant. A multi-assay approach is often the most robust strategy.
Caption: Decision tree for selecting an appropriate cytotoxicity assay.
Expert Rationale: For novel this compound derivatives, whose physical properties are unknown, it is prudent to start with at least two assays based on different principles. For example, pairing the MTT assay (metabolic activity) with the LDH assay (membrane integrity) provides a more complete picture. If a compound inhibits mitochondrial function, it will score as highly potent in the MTT assay but may not show a corresponding effect in the LDH assay if it doesn't cause membrane rupture within the experimental timeframe. This discrepancy is not a failure of the assays; it is valuable data pointing towards a specific mechanism of action. For high-throughput screening of a library of derivatives, the homogeneous and sensitive Resazurin assay is often the superior choice.
Conclusion
Evaluating the in vitro cytotoxicity of novel this compound derivatives is a foundational step in their development as potential therapeutics. A thoughtful, mechanism-based selection of assays is paramount for generating high-quality, interpretable data. By understanding the principles, advantages, and limitations of methods like the MTT, Neutral Red, LDH, and Resazurin assays, researchers can build a robust cytotoxicity profile. This initial assessment is critical for guiding subsequent structure-activity relationship (SAR) studies, prioritizing lead candidates, and ultimately determining the future trajectory of these promising compounds in the drug discovery pipeline.
References
- 1. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the X-ray Crystallography of 6,8-Dibromoimidazo[1,2-b]pyridazine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and versatile substitution points have made it a cornerstone for the development of potent inhibitors for a range of therapeutic targets, particularly protein kinases.[1][2] Derivatives of this scaffold are being investigated for anti-protozoal, anti-inflammatory, and anti-cancer activities, with the multi-kinase inhibitor Ponatinib standing as a clinical testament to its potential.[1]
The introduction of halogen atoms, specifically bromine, onto this scaffold is a deliberate and strategic choice. Beyond simply modulating lipophilicity and metabolic stability, bromine atoms serve as powerful tools in crystal engineering.[3] The 6,8-dibromo substitution pattern, in particular, creates two potent electrophilic regions (σ-holes) on the bromine atoms, enabling them to act as strong halogen bond donors.[4][5] These directional, non-covalent interactions can be exploited to control the solid-state packing of molecules, which is fundamental for understanding polymorphism and designing crystalline materials with desired properties.
For drug development professionals, obtaining a high-resolution single-crystal X-ray structure is the unequivocal gold standard.[6] It provides the precise three-dimensional arrangement of every atom in the molecule, revealing subtle conformational details and the specific intermolecular interactions that govern its crystal lattice. This atomic-level insight is invaluable for structure-based drug design, allowing for the rational optimization of ligand-protein interactions.[7] This guide provides a comparative framework and detailed experimental workflows for the crystallographic analysis of this important class of compounds.
Comparative Crystallographic Analysis: The Influence of Substitution on Solid-State Architecture
While a large public repository of crystal structures specifically for 6,8-dibromoimidazo[1,2-b]pyridazine derivatives is not available, we can draw authoritative insights from closely related halogenated heterocyclic systems. The crystallographic data of any derivative in this class would be compared based on several key parameters. The choice of substituent at the C2 or C3 positions, for instance, will create a different electronic and steric environment, leading to competition or synergy with the powerful halogen-bonding motifs directed by the 6,8-dibromo groups.
A bulky C2-phenyl group might favor π-π stacking interactions, while a C3-amine substituent could introduce strong hydrogen bonding. The final crystal packing is a delicate balance of these forces. Below is a representative table illustrating the type of data that is critical for comparing derivatives.
Table 1: Representative Crystallographic Data for Halogenated Imidazo-fused Heterocycles
| Compound Derivative | Substitution Pattern | Space Group | Key Unit Cell Parameters | Dominant Intermolecular Interactions | Reference |
|---|---|---|---|---|---|
| Example A | 2-Aryl-6,8-dibromo | Monoclinic (e.g., P2₁/c) | a ≠ b ≠ c, β > 90° | Halogen Bonding (Br···N/O), π-π Stacking | [4][5][8] |
| Example B | 2-Alkyl-3-amino-6,8-dibromo | Orthorhombic (e.g., Pbca) | a ≠ b ≠ c, α=β=γ=90° | Hydrogen Bonding (N-H···N), Halogen Bonding | [3][4] |
| Example C | 2-Aryl-6-bromo | Triclinic (e.g., P-1) | a ≠ b ≠ c, α≠β≠γ≠90° | Halogen Bonding, C-H···π Interactions |[9] |
Causality Behind the Data:
-
Space Group: The symmetry of the crystal (e.g., monoclinic, orthorhombic) is a direct consequence of the molecule's shape and the interactions it forms. A molecule with strong, directional interactions like halogen and hydrogen bonds will pack in a highly ordered, predictable manner, resulting in higher symmetry space groups.[5]
-
Unit Cell Parameters: These dimensions define the fundamental repeating block of the crystal. Changes in substituent size directly impact these values. A larger C2-substituent will invariably increase one or more of the cell axis lengths.
-
Intermolecular Interactions: The 6,8-dibromo pattern is engineered to promote halogen bonding.[4] The key analysis in any structure from this family is to determine if the Br···N or Br···O distances are shorter than the sum of their van der Waals radii, confirming a halogen bond. The geometry of this interaction (ideally, a C-Br···Acceptor angle close to 180°) is also a critical indicator of its strength.[5]
Caption: Role of 6,8-dibromo groups in directing crystal packing via halogen bonds.
A Comparative Overview of Alternative Characterization Techniques
While single-crystal X-ray diffraction provides the ultimate structural detail, it is part of a broader analytical toolkit. A comprehensive analysis relies on complementary techniques to understand the molecule in different states.
Table 2: Comparison of Key Analytical Techniques
| Technique | Information Provided | Sample Requirements | Advantages | Disadvantages |
|---|---|---|---|---|
| Single-Crystal XRD | Unambiguous 3D atomic structure, bond lengths/angles, stereochemistry, intermolecular interactions.[6][10] | Single, high-quality crystal (0.1-0.5 mm). | Definitive structural proof; provides solid-state conformation.[6] | Crystal growth can be a major bottleneck; not all compounds crystallize easily. |
| Powder XRD (PXRD) | Crystalline phase identification, polymorphism screening, lattice parameters.[11] | Microcrystalline powder (mg scale). | Useful when single crystals cannot be grown; high throughput. | Structure solution is complex and often not possible for novel compounds.[11] |
| NMR Spectroscopy | Covalent structure (connectivity), solution-state conformation, purity.[8] | Soluble material (mg scale). | Provides data on molecular structure and dynamics in solution. | Does not provide information on solid-state packing or intermolecular forces. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation patterns.[12] | Small amount of soluble or volatile material (µg-ng). | High sensitivity; confirms molecular identity and formula. | Provides no information on 3D structure or isomerism. |
Detailed Experimental Workflow: From Synthesis to Structure
The path from a synthesized powder to a refined crystal structure is a multi-step process requiring careful planning and execution. Each step is designed to ensure the final data is of the highest possible quality.
Caption: End-to-end workflow for small molecule X-ray crystallography.
Protocol 1: Synthesis of a Representative Imidazo[1,2-b]pyridazine
Rationale: The most common and robust method for constructing the imidazo[1,2-b]pyridazine core is the condensation between a 3-aminopyridazine and an α-haloketone.[13] The presence of a halogen at the 6-position of the aminopyridazine is crucial as it activates the ring for cyclization.[13]
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-amino-6,8-dibromopyridazine (1.0 eq) in a suitable solvent like ethanol or DMF, add the desired α-bromoketone (1.1 eq).
-
Condensation: Add a mild base such as sodium bicarbonate (2.0 eq) to the mixture.
-
Heating: Heat the reaction mixture under reflux (typically 60-80 °C) for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Workup: After cooling, the reaction mixture can be concentrated and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried, and concentrated.[14]
-
Purification: The crude product must be purified to >98% purity, typically by flash column chromatography on silica gel, before attempting crystallization. Purity is a prerequisite for successful crystallization.
Protocol 2: Growing Diffraction-Quality Single Crystals
Rationale: Crystallization is the process of slowly bringing a solution to a state of supersaturation, allowing molecules to self-assemble into a highly ordered lattice. The key is to make this process slow and controlled to favor the growth of a single, large crystal over many small, imperfect ones. Vapor diffusion is often the most successful method for milligram quantities of a novel compound.[15][16][17]
Step-by-Step Methodology (Vapor Diffusion):
-
Prepare the Solution: Dissolve 5-10 mg of the purified compound in a small amount (0.5 mL) of a "good" solvent (e.g., dichloromethane, THF, or ethyl acetate) in a small, narrow vial (the "inner vial").[17] The solution should be nearly saturated.
-
Prepare the Reservoir: In a larger, sealable jar or beaker (the "outer vial"), place 2-3 mL of a volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane, pentane, or diethyl ether).[17]
-
Setup: Place the open inner vial inside the outer vial, ensuring the solvent levels are different and the vials do not touch.[18] Seal the outer vial tightly.
-
Incubation: Leave the sealed system in a location free from vibrations and temperature fluctuations.[15] The more volatile anti-solvent will slowly diffuse via the vapor phase into the inner vial.[16]
-
Crystal Growth: As the anti-solvent mixes with the good solvent, the solubility of the compound decreases, leading to slow crystallization over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a cryo-loop and immediately proceed to mounting or storage in paratone oil.
Protocol 3: Structure Solution and Refinement
Rationale: The collected diffraction data contains the intensities and positions of thousands of reflections. This information must be computationally processed to generate the final 3D structure.[19] Standard software packages have made this process robust and reliable.[10]
Step-by-Step Methodology:
-
Data Integration: Use software provided with the diffractometer (e.g., CrysAlisPro, SAINT) to integrate the raw diffraction images, determine unit cell parameters, and generate a reflection file (e.g., an HKL file).
-
Structure Solution: Employ a direct methods program like SHELXT to solve the phase problem and generate an initial structural model.[10] This step usually reveals the positions of most non-hydrogen atoms.
-
Refinement: Use a refinement program like SHELXL to refine the initial model against the experimental data using a full-matrix least-squares procedure.[10] This involves refining atomic positions, and assigning anisotropic displacement parameters (thermal ellipsoids).
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure (in a CIF file) should be validated using tools like PLATON or the IUCr's checkCIF service to ensure the model is chemically sensible and free of significant errors.[10]
Conclusion and Future Outlook
The X-ray crystallographic analysis of this compound derivatives provides indispensable information for advancing drug discovery programs. The strategic placement of bromine atoms not only influences biological activity but also provides a powerful handle for controlling solid-state structures through predictable halogen bonding.[5][20] A thorough understanding of the synthetic routes, crystallization techniques, and data analysis workflows described in this guide empowers researchers to reliably obtain high-resolution structural data. This data is the foundation upon which the next generation of potent and selective therapeutics based on this versatile scaffold will be built.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rigaku.com [rigaku.com]
- 7. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis X-ray Structure of a New Pyrrolo[1,2-b]-pyridazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mkuniversity.ac.in [mkuniversity.ac.in]
- 11. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 12. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 15. depts.washington.edu [depts.washington.edu]
- 16. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 17. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 18. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
6,8-Dibromoimidazo[1,2-b]pyridazine proper disposal procedures
As a Senior Application Scientist, I understand that excellence in the lab extends beyond the discovery to encompass the entire lifecycle of a chemical, including its safe and compliant disposal. Improper handling of specialized reagents like 6,8-Dibromoimidazo[1,2-b]pyridazine not only poses significant safety and environmental risks but can also compromise the integrity of your research facility.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is designed to empower you, my fellow researchers, with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your team and adherence to regulatory standards. We will move beyond simple checklists to understand the causality behind these critical procedures.
Part 1: Hazard Characterization & Pre-Disposal Considerations
Before any disposal protocol can be implemented, a thorough understanding of the compound's chemical nature and associated hazards is essential. This initial characterization dictates every subsequent step in the waste management process.
Chemical Profile of this compound
| Identifier | Information |
| Chemical Name | This compound |
| CAS Number | 1206487-36-6[3] |
| Molecular Formula | C₆H₃Br₂N₃ |
| Classification | Halogenated Organic Compound |
Hazard Identification and Regulatory Classification
The primary hazard stems from its classification as a halogenated organic compound . Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes containing halogenated organic compounds are often regulated as hazardous waste[4][5][6].
-
Health Hazards : Based on related structures like 3-bromoimidazo[1,2-b]pyridazine, this compound should be presumed to cause skin and eye irritation[7][8]. Inhalation may lead to respiratory irritation[7][9]. The long-term toxicological properties have not been thoroughly investigated, warranting careful handling to minimize exposure[9].
-
Environmental Hazards : Improper disposal can lead to environmental contamination. Halogenated organic compounds can be persistent in the environment and require specific treatment methods to prevent the release of harmful substances[4].
-
Combustion Byproducts : This is a critical consideration. The thermal decomposition of brominated compounds can generate hazardous byproducts, including hydrogen bromide (HBr), nitrogen oxides (NOx), and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) under certain conditions[10][11][12]. This inherent risk is precisely why specialized disposal is not merely recommended, but mandatory.
Part 2: Step-by-Step Disposal Protocol
The following protocol is a self-validating system designed to ensure safety and compliance from the point of generation to final disposal.
Step 1: Waste Segregation (The Most Critical Step)
The foundational principle of chemical waste management is segregation. Commingling incompatible waste streams is a frequent and dangerous error in laboratory settings.
Protocol:
-
Designate a specific waste container exclusively for "Halogenated Organic Waste."
-
Under no circumstances should this compound, or solutions containing it, be mixed with non-halogenated organic waste (e.g., acetone, hexane, ethanol)[13][14].
-
Similarly, do not mix it with aqueous waste, acids, bases, or oxidizers[14][15].
Causality: Halogenated wastes are typically disposed of via high-temperature incineration equipped with specialized "scrubbers" that neutralize the acidic gases (like HBr) produced during combustion[13]. Non-halogenated solvents, on the other hand, are often recovered or used in fuel blending. Mixing the two contaminates the larger, less expensive non-halogenated waste stream, forcing the entire volume to be disposed of by the more complex and costly incineration method[14].
Step 2: Container Selection and Labeling
The waste container is the primary barrier protecting you and the environment. Its selection and labeling are governed by strict regulations.
Protocol:
-
Select a Compatible Container: Use a container made of material that is chemically resistant to the waste. Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate. The container must be in good condition, free of cracks or deterioration, and have a secure, leak-proof screw-top cap[4][16].
-
Proper Labeling: Before adding the first drop of waste, affix a completed hazardous waste label[17]. The label must include:
-
The words "Hazardous Waste" [18].
-
The full chemical name: "Waste this compound" (and any solvents used). Do not use abbreviations or formulas[17].
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").
-
The accumulation start date (this is added when the container is moved to a Central Accumulation Area, not in the lab's SAA)[18].
-
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
The EPA allows for the accumulation of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA), which is typically a designated spot within the laboratory[16][18].
Protocol:
-
Location: The SAA must be under the control of the laboratory personnel generating the waste[19].
-
Container Management:
-
Keep the waste container closed at all times except when actively adding waste[16][17]. This is crucial to prevent the release of volatile organic compounds (VOCs) and ensure safety.
-
Do not fill the container beyond 90% capacity to allow for expansion[16][19].
-
Store the container in a well-ventilated area and within secondary containment to prevent spills[19].
-
-
Volume Limits: An SAA can accumulate up to 55 gallons of a hazardous waste stream. Once this limit is reached, the full container must be moved to the institution's Central Accumulation Area (CAA) within three days[16][18].
Step 4: Final Disposal via Institutional EHS
Laboratory personnel are responsible for proper accumulation and labeling, but the final transport and disposal must be handled by trained professionals.
Protocol:
-
Contact EHS: When your waste container is nearly full, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.
-
Documentation: Complete any required waste pickup forms or log entries as mandated by your institution.
-
Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company. For this compound, the designated disposal method will be high-temperature incineration at a permitted facility.
Part 3: Visualization of the Disposal Workflow
To ensure clarity, the logical flow of the disposal process is summarized in the diagram below. This workflow serves as a quick reference guide for decision-making in the lab.
Caption: Disposal workflow for this compound.
References
- 1. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eMolecules this compound | 1206487-36-6 | MFCD13689225 | Fisher Scientific [fishersci.com]
- 4. danielshealth.com [danielshealth.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. View Document - California Code of Regulations [govt.westlaw.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-BROMOIMIDAZO[1,2-B]PYRIDAZINE - Safety Data Sheet [chemicalbook.com]
- 9. capotchem.com [capotchem.com]
- 10. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 11. Research Portal [researchportal.murdoch.edu.au]
- 12. cetjournal.it [cetjournal.it]
- 13. bucknell.edu [bucknell.edu]
- 14. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 15. fishersci.fr [fishersci.fr]
- 16. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 17. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 18. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 19. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Researcher's Guide to Personal Protective Equipment for Handling 6,8-Dibromoimidazo[1,2-b]pyridazine
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. 6,8-Dibromoimidazo[1,2-b]pyridazine is a halogenated heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Given its reactive dibrominated structure, a thorough understanding and implementation of appropriate safety protocols are paramount. This guide provides essential, immediate safety and logistical information for handling this compound, with a focus on personal protective equipment (PPE).
The Precautionary Principle in Practice
It is crucial to note that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, a precautionary approach is essential. We must treat this compound as potentially hazardous, drawing parallels from structurally similar compounds. For instance, related imidazo[1,2-a]pyrazine and imidazo[1,2-b]pyridazine derivatives are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4]
Core Personal Protective Equipment (PPE)
The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| Body Part | Required PPE | Rationale |
| Eyes and Face | Chemical splash goggles and a face shield | Protects against splashes of the compound or solvents, and potential projectiles. A face shield provides an additional layer of protection for the entire face.[5][6] |
| Hands | Chemically resistant gloves (e.g., Nitrile) | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling the compound.[1] |
| Body | Flame-resistant lab coat | Protects against splashes and spills, and provides a barrier between personal clothing and the chemical.[6] |
| Feet | Closed-toe shoes | Protects feet from spills and falling objects.[5] |
Respiratory Protection: A Risk-Based Approach
The need for respiratory protection should be determined by a risk assessment of the specific procedure being performed.
-
For nuisance exposures (e.g., handling small quantities in a well-ventilated area), a P95 (US) or P1 (EU EN 143) particle respirator may be sufficient.[1]
-
For higher-level protection (e.g., weighing larger quantities, potential for aerosolization), a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge is recommended.[1] Always use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]
Procedural Guidance for Safe Handling
A systematic approach to handling this compound is critical to minimizing exposure risk. The following workflow diagram illustrates the key steps.
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Protocol
-
Preparation :
-
Designate a specific area for handling the compound, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[7]
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling :
-
When weighing the solid compound, do so in a ventilated enclosure to avoid dust formation.[1]
-
Use appropriate tools (e.g., spatulas) to handle the solid.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of the compound closed when not in use.
-
-
Cleanup and Disposal :
-
Wipe down the work area with an appropriate solvent to decontaminate surfaces.
-
Doff PPE in a manner that avoids contaminating yourself. The general principle is to remove the most contaminated items first.
-
Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.[1]
-
For the disposal of the compound itself, it should be treated as hazardous waste and disposed of by a licensed professional waste disposal service.[1]
-
Emergency Procedures
In the event of an exposure, immediate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Storage
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
Conclusion
The safe handling of this compound requires a proactive and informed approach to personal protection. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and maintain a safe laboratory environment. Always consult your institution's specific safety protocols and the most up-to-date safety data sheets for any chemicals you are working with.
References
- 1. capotchem.com [capotchem.com]
- 2. 6,8-Dibromoimidazo[1,2-a]pyrazine | C6H3Br2N3 | CID 15025843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromoimidazo(1,2-b)pyridazine | C6H4BrN3 | CID 12872319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.fr [fishersci.fr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
